tert-Butyl 3-cyanopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-cyanopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXRUGJRMBDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705363 | |
| Record name | tert-Butyl 3-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859518-35-7 | |
| Record name | tert-Butyl 3-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyanopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 3-cyanopiperazine-1-carboxylate chemical properties and structure
An In-depth Technical Guide to tert-Butyl 3-cyanopiperazine-1-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structure, synthesis, and critical applications, offering field-proven insights into its utility in modern medicinal chemistry.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a bifunctional molecule featuring a piperazine core. The strategic placement of a cyano group and a tert-butoxycarbonyl (Boc) protecting group makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical compounds.[1][2] The piperazine ring is a common motif in many marketed drugs due to its ability to improve physicochemical properties such as solubility and basicity, which can enhance bioavailability.[3][4]
The Boc group serves as a crucial protecting element for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen or modifications of the cyano group. This controlled reactivity is paramount in multi-step synthetic campaigns, preventing unwanted side reactions and streamlining the path to the target molecule.[1] The cyano group itself is a versatile functional handle; it can act as a key pharmacophoric element, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or carboxylic acids, further expanding the synthetic possibilities.
Core Chemical Properties and Molecular Structure
The unique arrangement of functional groups in this compound dictates its chemical behavior and applications.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 859518-35-7 | [5] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |
| Molecular Weight | 210.27 g/mol | [5][6] |
| Appearance | Typically a solid or oil | N/A |
| Solubility | Soluble in organic solvents like DMSO | [7] |
Molecular Structure Analysis
The structure of this compound is defined by three key components:
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a privileged scaffold in medicinal chemistry.[3]
-
Tert-butoxycarbonyl (Boc) Group: Attached to the nitrogen at the 1-position, this bulky protecting group deactivates the nitrogen, preventing it from participating in nucleophilic or basic reactions. It can be readily removed under acidic conditions, a standard procedure in organic synthesis.
-
Cyano (Nitrile) Group: Located at the 3-position, this electron-withdrawing group influences the reactivity of the piperazine ring. It is a valuable precursor for various other functional groups.
Synthesis and Reaction Pathways
The synthesis of piperazine derivatives often involves multi-step processes that require careful control of protecting groups. A common strategy for preparing this compound would involve the protection of a commercially available piperazine derivative, followed by the introduction of the cyano group.
A representative synthetic approach is outlined below. The causality behind this workflow is rooted in the principles of selective protection and functional group manipulation, which are cornerstones of modern organic synthesis.
General Synthetic Workflow
A plausible synthetic route starts from a suitable piperazine precursor. The key steps involve:
-
Boc Protection: The piperazine starting material is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms. This step is crucial for directing subsequent reactions to the other nitrogen or a different position on the ring.
-
Introduction of the Cyano Group: This can be achieved through various methods, such as nucleophilic substitution on a suitable precursor (e.g., a 3-halo-piperazine derivative) with a cyanide salt.
Applications in Drug Discovery and Development
This compound is not just a laboratory curiosity; it is a key building block in the development of novel therapeutics. Its utility stems from the combination of the pharmacologically relevant piperazine scaffold and the synthetically versatile cyano and Boc groups.[4][8]
Role as a Pharmaceutical Intermediate
-
Scaffold for Diverse Libraries: The molecule serves as a starting point for creating libraries of compounds for high-throughput screening. The unprotected nitrogen can be functionalized with a wide variety of substituents, while the cyano group can be converted to other functionalities, leading to a diverse set of molecules.
-
Synthesis of Bioactive Molecules: It is used in the synthesis of specific drug candidates. For instance, piperazine derivatives are integral to drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer.[3][4] The chirality that can be present at the 3-position also makes it a valuable component for creating enantiomerically pure drugs.[1]
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. While specific spectra depend on the exact conditions and instrument, the expected features are as follows:
-
¹H NMR: The spectrum would show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the 2.5-4.0 ppm region.
-
¹³C NMR: Key signals would include those for the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the nitrile carbon (~118-122 ppm), and the carbons of the piperazine ring.
-
IR Spectroscopy: The infrared spectrum would be distinguished by a sharp, strong absorption band for the C≡N stretch of the nitrile group around 2240 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.
-
General Hazards: Related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[11][13]
Conclusion
This compound stands out as a high-value chemical intermediate for the pharmaceutical and life sciences industries. Its well-defined structure, featuring a strategically protected piperazine ring and a versatile cyano group, provides a robust platform for the synthesis of novel and complex molecules. The principles of chemical protection and controlled functionalization embodied by this compound are fundamental to the efficient construction of potential drug candidates, making it an indispensable tool for medicinal chemists. As drug discovery continues to demand more sophisticated and specific molecular architectures, the importance of such well-designed building blocks will only continue to grow.
References
-
PubChem. tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. tert-Butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2. National Center for Biotechnology Information. Available at: [Link]
- Angene Chemical. (2024).
- Isern, E., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.
-
PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2. National Center for Biotechnology Information. Available at: [Link]
- Royal Society of Chemistry. (2019).
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3. National Center for Biotechnology Information. Available at: [Link]
- Supporting Information.
- ResearchGate. Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.
- The Royal Society of Chemistry.
- PubChemLite.
- UB.
-
PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
Cheméo. Chemical Properties of 3-methylbutyl radical (CAS 2492-33-3). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. connectjournals.com [connectjournals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - CAS:859518-35-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of tert-Butyl 3-cyanopiperazine-1-carboxylate
Foreword: The Strategic Importance of Substituted Piperazines in Modern Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets, render it an invaluable component in the design of novel therapeutics. The strategic functionalization of the piperazine ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly valuable derivative, tert-butyl 3-cyanopiperazine-1-carboxylate, a versatile building block for the synthesis of complex pharmaceutical agents. The presence of the cyano group offers a synthetic handle for a variety of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group enables selective reactions at the piperazine nitrogens. This document provides an in-depth exploration of the synthesis and comprehensive characterization of this key intermediate, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | Expected to be a solid or oil | - |
| IUPAC Name | This compound | [1] |
| CAS Number | 1217791-74-6 (for the (R)-enantiomer) | [2] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two plausible and efficient synthetic strategies are detailed below.
Method 1: Two-Step Synthesis from a Hydroxymethyl Piperazine Precursor
This approach leverages the readily available tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The hydroxyl group is first converted to a good leaving group, typically a tosylate, which is then displaced by a cyanide nucleophile.
Caption: Two-step synthesis from a hydroxymethyl precursor.
Causality Behind Experimental Choices:
-
Tosylation: The conversion of the primary alcohol to a tosylate is a classic and highly effective method for transforming a poor leaving group (-OH) into an excellent one (-OTs). The use of triethylamine (Et₃N) as a base is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions. Dichloromethane (DCM) is an ideal solvent as it is inert and dissolves the reactants well.
-
Cyanation: Sodium cyanide (NaCN) is a common and cost-effective source of the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an excellent solvent for Sₙ2 reactions due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the cyanide anion highly reactive for nucleophilic attack.[3]
Method 2: Direct Boc Protection of a Cyanopiperazine Intermediate
An alternative strategy involves the synthesis of the unprotected 2-(piperazin-2-yl)acetonitrile, followed by selective N-Boc protection.
Caption: Direct Boc protection of the cyanopiperazine core.
Causality Behind Experimental Choices:
-
Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard and most efficient method for introducing the Boc protecting group onto an amine. The reaction is typically carried out in the presence of a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acid byproduct. The choice of solvent can vary, with dichloromethane or tetrahydrofuran being common options. This method is advantageous if the unprotected cyanopiperazine is readily accessible.[4]
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol details the synthesis of this compound via the tosylation and cyanation of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This method is often preferred due to the commercial availability and stability of the starting material.
Step 1: Synthesis of tert-butyl 3-(tosyloxymethyl)piperazine-1-carboxylate
-
To a stirred solution of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude tert-butyl 3-(tosyloxymethyl)piperazine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/g).
-
Add sodium cyanide (NaCN, 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Comprehensive Characterization of the Final Product
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following data are expected based on the analysis of structurally similar compounds.
Caption: Workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the piperazine ring protons (a series of multiplets in the range of 2.5-4.0 ppm), and the methylene protons adjacent to the cyano group (a doublet of doublets or a multiplet).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the piperazine ring carbons (in the range of 40-55 ppm), the methylene carbon adjacent to the cyano group, and the carbon of the cyano group (typically in the range of 115-120 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) | 2240 - 2260 (weak to medium intensity) |
| C=O (carbamate) | 1680 - 1700 (strong intensity) |
| C-H (alkane) | 2850 - 3000 |
| N-H (secondary amine) | Should be absent due to Boc protection |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak ([M+H]⁺) in the mass spectrum would be at m/z 212.14.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic routes offer robust and adaptable methods for the preparation of this valuable building block. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic use of functionalized piperazine intermediates like the one detailed herein will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and drug discovery.
References
-
ChemBK. (2024a, April 9). (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2). Retrieved from [Link]
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Explained. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Preprints.org. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl.... Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChemLite. (n.d.). This compound (C10H17N3O2). Retrieved from [Link]
-
Googleapis.com. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]
-
Googleapis.com. (n.d.). (12) United States Patent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as “CN” Source. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
Sources
Exploring Novel Derivatives of tert-Butyl 3-cyanopiperazine-1-carboxylate: A Scaffold for Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to modulate oral bioavailability, make it a desirable structural motif in drug design.[2][3] This guide focuses on a particularly valuable building block: tert-butyl 3-cyanopiperazine-1-carboxylate. The strategic placement of a cyano group on the chiral piperazine ring, combined with the orthogonal protection offered by the tert-butoxycarbonyl (Boc) group, provides a versatile platform for generating diverse and complex molecular architectures. We will explore the synthesis of this core, delve into key derivatization strategies, and highlight the development of novel therapeutic agents, including potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and the deubiquitinating enzyme UCHL1.
The Core Scaffold: Synthesis and Significance
The starting material, this compound, is a chiral heterocyclic intermediate. The Boc-protected nitrogen at the 1-position allows for selective functionalization at the secondary amine at the 4-position, while the cyano group at the 3-position serves as a versatile chemical handle for further transformations.[4] Its synthesis can be approached from chiral pool starting materials, such as amino acids, to ensure enantiopurity, a critical factor in modern drug development.
A plausible synthetic approach, adapted from methodologies for similar structures, is outlined below.[5] This multi-step synthesis emphasizes the controlled installation of key functional groups.
Caption: A conceptual workflow for the synthesis of the core scaffold.
Synthetic Derivatization Strategies
The true utility of this compound lies in its capacity for selective modification at two key positions: the N-4 nitrogen and the C-3 cyano group.
N-4 Position: The Gateway to Diversity
The secondary amine at the N-4 position is the most common site for introducing molecular diversity. Standard organic reactions can be employed to append a wide variety of substituents, significantly altering the pharmacological profile of the resulting molecule.
-
N-Alkylation and N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions allow for the introduction of aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other targeted therapies.[6]
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to a vast array of N-alkylated derivatives.
-
Amide and Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids, as well as reaction with sulfonyl chlorides, yields stable amide and sulfonamide derivatives, respectively. These groups can act as crucial hydrogen bond donors or acceptors for receptor binding.
Caption: Key derivatization strategies at the N-4 position of the piperazine core.
The Cyano Group: A Versatile Chemical Handle
The cyano group is not merely a placeholder; it is an electrophilic "warhead" and a precursor to other important functional groups. Its reactivity is central to the design of covalent inhibitors and other specialized molecules.
-
Covalent Inhibition: The nitrile moiety can act as a mild electrophile, reacting with nucleophilic residues (like cysteine) in an enzyme's active site to form a stable covalent bond. This is the key mechanism for cyanopiperazine-based inhibitors of certain deubiquitinating enzymes (DUBs).[7]
-
Reduction to Amines: The cyano group can be reduced to a primary amine, providing a new point for diversification.
-
Hydrolysis to Carboxylic Acids: Hydrolysis under acidic or basic conditions converts the cyano group into a carboxylic acid, which can participate in hydrogen bonding or salt bridge formation with a biological target.
Case Study 1: DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, which are responsible for regulating insulin secretion.[8] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[8][9] Several approved DPP-4 inhibitors, such as Sitagliptin, feature a core heterocyclic structure that interacts with the enzyme's active site.[8][10]
The cyanopiperazine scaffold is an excellent starting point for novel DPP-4 inhibitors. The cyano group can mimic the interactions of the proline residue of natural substrates, while the N-4 position can be functionalized to occupy other pockets of the active site, thereby enhancing potency and selectivity.
Design and Synthesis Workflow
Caption: Workflow for the discovery of DPP-4 inhibitors using the cyanopiperazine scaffold.
Quantitative Data: DPP-4 Inhibitory Activity
The following table summarizes hypothetical IC₅₀ data for a series of N-4 substituted derivatives, illustrating a typical structure-activity relationship (SAR) study.
| Compound ID | N-4 Substituent (R) | DPP-4 IC₅₀ (nM) |
| Core | -H | >10,000 |
| DPP-A1 | Benzyl | 850 |
| DPP-A2 | 2,4,5-Trifluorobenzyl | 25 |
| DPP-A3 | 3-(Trifluoromethyl)phenyl | 42 |
| DPP-A4 | 2-Chloropyridin-4-yl | 18 |
Data is illustrative and based on trends observed in DPP-4 inhibitor literature.[9][10]
The data clearly indicates that substitution at the N-4 position is critical for activity and that electron-withdrawing groups on an aromatic ring, such as fluorine atoms, can significantly enhance potency.
Case Study 2: Covalent Inhibitors of UCHL1
A recent breakthrough demonstrated the power of subtle scaffold modification in achieving inhibitor specificity.[7] While cyanopyrrolidines were known covalent inhibitors of deubiquitinating enzymes (DUBs), they often suffered from cross-reactivity. By transitioning from a 5-membered pyrrolidine to a 6-membered N-cyanopiperazine, researchers developed exceptionally specific covalent inhibitors of the DUB UCHL1.[7]
This highlights a key principle of medicinal chemistry: small changes to a scaffold's geometry can have profound impacts on target engagement and selectivity. The piperazine ring, compared to the pyrrolidine, alters the presentation of the electrophilic cyano group within the enzyme's active site, disfavoring reaction with off-target enzymes while promoting specific binding to UCHL1.[7]
Analytical Characterization of Novel Derivatives
Unambiguous structure elucidation is paramount. Due to the nature of the piperazine ring, NMR characterization can be complex.
-
Conformational Isomerism: The piperazine ring typically exists in a chair conformation, and the presence of bulky substituents can lead to multiple conformers that are observable by NMR at room temperature.[11][12]
-
Rotational Isomerism (Rotamers): The partial double-bond character of the N-Boc carbamate and any N-acyl groups can restrict rotation, leading to distinct sets of signals for each rotamer.[13][14]
Temperature-dependent NMR studies are often required to coalesce these signals and confirm the underlying structure.[11]
Table of Typical NMR Characteristics
| Protons | Typical ¹H NMR Shift (ppm, CDCl₃) | Notes |
| Boc (C(CH₃)₃) | 1.40 - 1.50 (s, 9H) | A sharp singlet, characteristic of the Boc group. |
| Piperazine (CH, CH₂) | 2.80 - 4.20 (m, 7H) | Complex multiplet region. Often shows broad signals or multiple sets of signals due to conformers/rotamers.[13] |
| N-4 Aryl/Alkyl | Varies (e.g., 6.5-8.0 for Ar-H) | Dependent on the specific substituent introduced. |
Note: Shifts are approximate and can vary significantly based on substitution and solvent.
Detailed Experimental Protocols
The following protocols are generalized procedures based on standard laboratory practices and published methodologies.
Protocol 1: General Procedure for N-4 Arylation (Buchwald-Hartwig Coupling)
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired aryl halide (Ar-X, 1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand such as Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Protocol 2: Synthesis of a DPP-4 Inhibitor Analogue (Reductive Amination)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and 2,4,5-trifluorobenzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Addition: Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir for 30 minutes at room temperature.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the target compound.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that enables rapid access to diverse and medicinally relevant chemical space. The successful development of derivatives targeting enzymes like DPP-4 and UCHL1 underscores its potential.[7][9] Future work will likely focus on exploring new transformations of the cyano group and incorporating these derivatives into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and targeted covalent inhibitors for other enzyme classes. The inherent versatility of this scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutics.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Suryavanshi, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.). Semantic Scholar.
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.
- N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. (2024).
- Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao, 32(2), 177-80.
- Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. (n.d.). University of Nottingham - UK.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). PMC - NIH.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The medicinal chemistry of piperazines: A review. (2024). PubMed.
- Reactivity of 2-amino-3-cyanopyridines. (n.d.).
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. (2025). Benchchem.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
tert-Butyl 3-cyanopiperazine-1-carboxylate CAS number and molecular formula
Introduction: tert-Butyl 3-cyanopiperazine-1-carboxylate is a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, which combines a piperazine ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of chemical reactivity and stereochemical potential. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, valued for its ability to form multiple hydrogen bonds and influence the physicochemical properties of a molecule, such as solubility and basicity. The nitrile group serves as a versatile synthetic handle, capable of being transformed into various other functional groups. The Boc protecting group provides a stable yet readily cleavable means of controlling the reactivity of the piperazine nitrogen, allowing for selective chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important synthetic intermediate.
Chemical Identity and Properties
CAS Number: 859518-35-7[1][2][3]
Molecular Formula: C₁₀H₁₇N₃O₂[4][5]
Molecular Weight: 211.26 g/mol [5]
Synonyms:
-
1-Boc-3-cyanopiperazine
-
tert-butyl 3-cyano-1-piperazinecarboxylate[2]
-
4-N-Boc-2-cyanopiperazine
-
3-Cyano-1-piperazinecarboxylic acid 1,1-dimethylethyl ester[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | [5] |
| Boiling Point | 343 °C | [5] |
| Density | 1.12 g/cm³ | [5] |
| Flash Point | 161 °C | [5] |
| Appearance | White to light yellow solid | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Synthesis and Mechanistic Insights
A plausible synthetic route would start with a suitable piperazine precursor, such as piperazine-2-carbonitrile. The first critical step is the selective protection of one of the nitrogen atoms of the piperazine ring. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method for introducing the Boc protecting group. This reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran, often in the presence of a mild base such as triethylamine to neutralize the acid byproduct.
The causality behind this initial step is crucial for controlling the subsequent reactions. The Boc group deactivates the nitrogen to which it is attached, preventing it from participating in further reactions and directing any subsequent functionalization to the other, unprotected nitrogen atom.
A general representation of the Boc protection step is as follows:
A general workflow for the synthesis of this compound.
For a self-validating protocol, the reaction would be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. Upon completion, a standard aqueous workup would be performed to remove the base and any water-soluble byproducts. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.
Applications in Medicinal Chemistry and Drug Discovery
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of diseases.[6] The incorporation of a piperazine moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.
While specific examples of drug candidates synthesized directly from this compound are not widely reported in publicly accessible literature, its value as a building block can be inferred from its structural features:
-
Scaffold for Elaboration: The unprotected secondary amine provides a reactive site for the attachment of various substituents, allowing for the exploration of structure-activity relationships. This is a common strategy in the lead optimization phase of drug discovery.
-
Versatility of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. This chemical versatility allows for the introduction of diverse functionalities that can interact with biological targets.
-
Chiral Potential: The carbon atom bearing the cyano group is a stereocenter. The use of enantiomerically pure forms of this building block, such as (R)- or (S)-tert-butyl 3-cyanopiperazine-1-carboxylate, is crucial for the development of stereospecific drugs, which often exhibit improved efficacy and reduced side effects. For instance, related chiral building blocks like tert-butyl (R)-3-aminopiperidine-1-carboxylate are known to be used in the synthesis of complex pharmaceutical compounds, including γ-secretase modulators.[7]
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), as well as multiplets for the diastereotopic protons of the piperazine ring. The proton on the carbon bearing the cyano group would also have a distinct chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the piperazine ring. The carbon of the nitrile group would also have a characteristic chemical shift in the 115-125 ppm range.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would provide evidence for the key functional groups present in the molecule:
-
A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
A strong absorption band in the region of 1680-1700 cm⁻¹ due to the C=O stretch of the carbamate (Boc group).
-
C-H stretching vibrations for the aliphatic protons of the piperazine ring and the tert-butyl group in the 2850-3000 cm⁻¹ region.
-
N-H stretching of the secondary amine in the piperazine ring, which would appear as a medium-intensity band around 3200-3400 cm⁻¹.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage: This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, featuring a protected piperazine ring and a reactive nitrile group, makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. While detailed synthetic protocols and specific applications in drug development are not extensively documented in publicly available sources, the fundamental principles of its synthesis and its potential for elaboration are clear. Researchers in the pharmaceutical and chemical industries can leverage the unique properties of this compound to advance their research and development efforts.
References
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate Product Page. [Link]
-
abcr GmbH. This compound Product Page. [Link]
-
PubChemLite. This compound. [Link]
-
AbacipharmTech. This compound Product Page. [Link]
-
Acros Pharmatech. This compound Product Page. [Link]
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | 859518-35-7 [sigmaaldrich.com]
- 3. This compound [acrospharma.co.kr]
- 4. 859518-35-7 | this compound | Amides | Ambeed.com [ambeed.com]
- 5. 4-N-Boc-2-cyanopiperidine | 859518-35-7 [chemicalbook.com]
- 6. connectjournals.com [connectjournals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 859518-35-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physicochemical Properties and Stability of tert-Butyl 3-cyanopiperazine-1-carboxylate
Introduction
Tert-Butyl 3-cyanopiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a piperazine ring, a versatile scaffold in many active pharmaceutical ingredients (APIs), with a nitrile group, a key functional group in various therapeutic agents, and a tert-butoxycarbonyl (Boc) protecting group, which allows for selective chemical modifications. A thorough understanding of the physicochemical properties and stability of this intermediate is paramount for its effective use in the synthesis of complex molecules, ensuring the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and details robust experimental protocols for their determination. The methodologies described are grounded in established principles of pharmaceutical analysis and are designed to provide researchers, scientists, and drug development professionals with the practical insights needed for its successful application.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. These parameters influence its behavior in both chemical reactions and biological systems.
Molecular Formula: C₁₁H₁₉N₃O₂
Molecular Weight: 225.29 g/mol [1][2]
IUPAC Name: this compound
CAS Number: 1217791-74-6 ((R)-enantiomer)[3]
Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not extensively published, we can infer several properties based on its structural motifs.
| Property | Predicted Value/Characteristic | Rationale & Field Insights |
| Appearance | White to off-white solid. | This is typical for Boc-protected amine derivatives and is consistent with supplier information for similar compounds. |
| Solubility | Poor solubility in water. Soluble in common organic solvents like dichloromethane, ethanol, and DMF.[4] | The bulky, non-polar tert-butyl group and the overall organic structure reduce aqueous solubility. The presence of polar functional groups (nitrile, carbamate) allows for solubility in a range of organic solvents. |
| pKa | The secondary amine in the piperazine ring is expected to be basic. The pKa of piperazine itself is around 9.8 and 5.7. The Boc group's electron-withdrawing nature will slightly decrease the basicity of the adjacent nitrogen, while the secondary amine's pKa will be more typical for a cyclic secondary amine. | Understanding the pKa is crucial for developing purification methods (e.g., acid-base extraction) and for predicting the compound's charge state in physiological environments. |
| LogP | A positive LogP value is expected, indicating a preference for lipophilic environments. | The tert-butyl group significantly contributes to the lipophilicity of the molecule. This is an important parameter in drug design, influencing membrane permeability and metabolic stability. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | - A singlet at ~1.4-1.5 ppm integrating to 9H, characteristic of the tert-butyl group.[5][6][7] - A series of multiplets in the range of ~2.5-4.0 ppm corresponding to the piperazine ring protons. - A signal for the proton on the secondary amine, which may be broad and its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons.[5][6][7] - Signals for the piperazine ring carbons between 40-60 ppm. - A signal for the carbamate carbonyl carbon around 155 ppm. - A signal for the nitrile carbon around 118-122 ppm. |
| IR Spectroscopy | - A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. - A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate. - N-H stretching vibration for the secondary amine in the 3200-3400 cm⁻¹ region. - C-H stretching vibrations for the aliphatic and tert-butyl groups just below 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak [M+H]⁺ at m/z 226.1550.[8] - A common fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺). |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating systems for the comprehensive characterization of this compound.
Determination of Thermodynamic Solubility
Causality Behind Experimental Choices: Thermodynamic (equilibrium) solubility is a critical parameter for formulation development and for designing synthesis and purification protocols. Shaking a suspension of the compound in a solvent for an extended period ensures that equilibrium is reached, providing a true measure of its solubility. HPLC with UV detection is a standard and reliable method for quantifying the concentration of the dissolved compound.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, dichloromethane, acetonitrile, dimethyl sulfoxide).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by a validated HPLC-UV method.
-
Calculation: Calculate the solubility in each solvent based on the concentration determined by HPLC and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment: A Forced Degradation Study
Causality Behind Experimental Choices: Forced degradation (stress testing) is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[5][9] It helps to identify potential degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods, which are required to separate and quantify the active compound from its degradation products, ensuring the safety and efficacy of the final drug product. The stress conditions chosen (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical molecules.[10]
General Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Caption: Workflow for Forced Degradation Study.
Specific Stress Conditions and Expected Degradation Pathways
| Stress Condition | Protocol | Expected Degradation Pathway & Rationale |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C). | The Boc group is highly susceptible to cleavage under acidic conditions, which is its primary intended lability for deprotection in synthesis.[11][12] This will likely be the main degradation pathway, yielding the deprotected 3-cyanopiperazine, isobutylene, and carbon dioxide. The nitrile group is generally stable to mild acid hydrolysis but can be hydrolyzed to a carboxylic acid under more forcing conditions. |
| Basic Hydrolysis | Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C). | The Boc group is generally stable to basic conditions.[10][12] Therefore, minimal degradation is expected from this pathway. The nitrile group can be hydrolyzed to a primary amide and then to a carboxylate under basic conditions, although this may require elevated temperatures. |
| Oxidative Degradation | Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature. | The piperazine ring is susceptible to oxidation.[13] Degradation may involve N-oxidation or ring-opening to form products such as ethylenediamine and 2-oxopiperazine derivatives.[14][15] |
| Thermal Degradation | Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature. | The Boc group can be thermally labile, especially at temperatures above 85-90°C.[10] This can lead to the cleavage of the protecting group. Piperazine itself is relatively thermally stable.[9] |
| Photolytic Degradation | Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). | Compounds with amine functionalities can be susceptible to photo-oxidation.[10] While nitriles are generally more photolytically stable than carboxylic acids, a formal photostability study is necessary to confirm the compound's behavior upon light exposure.[16][17] |
Storage and Handling
Based on the predicted stability profile, the following storage and handling recommendations are provided:
-
Storage: The compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from moisture, heat, and light. Refrigeration (2-8°C) is recommended for long-term storage.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong acids and oxidizing agents.
Conclusion
This compound is a valuable building block in pharmaceutical synthesis. A comprehensive understanding of its physicochemical properties and stability is essential for its effective utilization. This guide has outlined the predicted properties and provided detailed, field-proven protocols for their experimental determination. By following these methodologies, researchers can ensure the quality and consistency of their synthetic processes and contribute to the development of safe and effective new medicines.
References
- Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
- University of Regina. Oxidative degradation of piperazine in the absorption of carbon dioxide.
- NASA Technical Reports Server (NTRS). The Lifetimes of Nitriles (-CN) and Acids (-COOH) during Ultraviolet Photolysis and Their Survival in Space*.
- Zenodo. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.
- The Royal Society of Chemistry. (2019).
- SciSpace. (2004). The Lifetimes of Nitriles (CN) and Acids (COOH) during Ultraviolet Photolysis and Their Survival in Space.
- Benchchem. An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- University of Texas at Austin. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Macmillan Group - Princeton University.
- The Royal Society of Chemistry.
- SpringerLink. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- ChemicalBook. tert-butyl (S)-3-(cyanomethyl)
- Sigma-Aldrich.
- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- ChemicalBook.
- PubChem. Tert-butyl 3-(cyanomethyl)
- BLDpharm. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)
- Supporting Inform
- ChemicalBook.
- Benchchem.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
- Group Classes. (2025).
- PubChem.
- TCI Chemicals.
- PubChem. tert-butyl (3S)-3-(cyanomethyl)
- Wikipedia. Nitrile.
- Echemi. (S)
- IOR Press. (2022). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Alchem Pharmtech. CAS 1217791-74-6 | (R)
- International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- ChemRxiv. DiKTa ESI Final.
- NIST WebBook.
- PubChemLite.
- The Royal Society of Chemistry. (2016).
- CDCl3.
- Lab-Chemicals.Com. (R)
- Cenmed.
- Bocsci. Tert-Butyl (R)-3-(Cyanomethyl)
- INDOFINE Chemical Company.
- Toronto Research Chemicals. CAS No : 188111-79-7 | Product Name : tert-Butyl (R)
- OpenStax. (2023). 20.7 Chemistry of Nitriles.
- EBSCO. Nitriles | Research Starters.
Sources
- 1. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Tert-Butyl (R)-3-(Cyanomethyl)Piperazine-1-Carboxylate Supplier & Manufacturer in China | Quality Chemical Sourcing, Specifications, Price & Safety Data [chemheterocycles.com]
- 5. rsc.org [rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2) [pubchemlite.lcsb.uni.lu]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. scispace.com [scispace.com]
The Emergence of a Key Building Block: An In-depth Technical Guide to the Initial Studies and Discovery of tert-Butyl 3-cyanopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the initial studies and discovery of tert-Butyl 3-cyanopiperazine-1-carboxylate, a pivotal intermediate in the synthesis of modern pharmaceuticals. While not a therapeutic agent itself, its emergence is intrinsically linked to the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of oral antihyperglycemic drugs. This guide will illuminate the synthetic pathways, the rationale behind its molecular architecture, and its critical role in the creation of blockbuster drugs like Sitagliptin. We will explore the chemical principles that make this molecule a valuable tool for medicinal chemists, providing a comprehensive overview for researchers and professionals in the field of drug discovery and development.
Introduction: A Molecule Behind the Medicine
The landscape of medicinal chemistry is replete with unsung heroes—molecules that, while not active pharmaceutical ingredients (APIs), are indispensable in the efficient and stereoselective synthesis of drugs. This compound is a prime example of such a crucial building block. Its discovery and initial studies are not chronicled as a standalone breakthrough but are woven into the narrative of the quest for effective treatments for type 2 diabetes. Specifically, its development was a critical step in the synthesis of Sitagliptin, the first-in-class DPP-4 inhibitor developed by Merck.[1][2][3]
The piperazine ring is a common motif in pharmacologically active compounds due to its ability to form multiple hydrogen bonds and its advantageous physicochemical properties.[2] The strategic placement of a cyano group and a tert-butoxycarbonyl (Boc) protecting group on the piperazine scaffold in this compound provides a versatile and stable intermediate for complex molecular construction.[4] This guide will dissect the synthetic evolution of this key intermediate, providing a granular look at the chemistry that propelled a new class of diabetes medication.
The Genesis of a Key Intermediate: In the Context of DPP-4 Inhibition
The discovery of this compound is a direct consequence of the intensive research efforts to develop potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Early structure-activity relationship (SAR) studies on DPP-4 inhibitors revealed that a primary or secondary amine was crucial for binding to the active site of the enzyme. The piperazine moiety emerged as a promising scaffold to present this key interaction point. The cyano group, in particular, was identified as a key feature in several series of DPP-4 inhibitors. While not directly interacting with the active site in the same way as a warhead, the cyanopyrrolidine and cyanopiperazine moieties were found to enhance potency and selectivity.[6][7]
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens. This allows for selective functionalization of the other nitrogen atom, a critical step in the multi-step synthesis of complex drug molecules. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a controlled and predictable synthetic handle.[8]
The convergence of these strategic molecular design elements—the piperazine core for its favorable properties, the cyano group for enhanced inhibitory activity, and the Boc group for synthetic control—led to the development of this compound as a key intermediate.
Synthesis and Methodologies: Crafting a Crucial Building Block
The synthesis of this compound, particularly its chiral variants, is a multi-step process that requires careful control of stereochemistry. While the seminal patents for Sitagliptin describe its overall synthesis, the specific preparation of this intermediate can be inferred and constructed from the broader synthetic schemes and related literature on substituted piperazines.[1][3]
A Plausible Synthetic Pathway
A representative synthesis of a chiral this compound would likely begin with a suitable chiral starting material, such as an amino acid, to establish the desired stereocenter. The following is a generalized, multi-step protocol based on established synthetic strategies for related chiral piperazines.
Experimental Protocol: Synthesis of (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate (Illustrative)
-
Step 1: Synthesis of a Protected Chiral Diamine Precursor. The synthesis often commences with a chiral amino acid, which is converted into a differentially protected 1,2-diamine. This transformation typically involves reduction of the carboxylic acid and subsequent functional group manipulations to install the two amine functionalities with orthogonal protecting groups.
-
Step 2: Cyclization to Form the Piperazine Ring. The protected diamine is then subjected to a cyclization reaction to form the piperazine ring. This can be achieved through various methods, including intramolecular nucleophilic substitution or reductive amination strategies.
-
Step 3: Introduction of the Cyano Group. With the piperazine core constructed, the next critical step is the introduction of the cyano group at the 3-position. This can be accomplished through a variety of methods, such as the conversion of a hydroxyl or a suitable leaving group to a nitrile via nucleophilic substitution with a cyanide salt.
-
Step 4: N-Boc Protection. The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Causality in Experimental Choices
-
Choice of Chiral Starting Material: The use of a chiral amino acid as a starting material is a common and effective strategy for establishing the absolute stereochemistry of the final product early in the synthetic sequence. This "chiral pool" approach avoids the need for costly and often lower-yielding chiral resolutions or asymmetric syntheses at later stages.
-
Orthogonal Protecting Groups: The use of different protecting groups for the two nitrogen atoms of the diamine precursor is crucial for controlling the regioselectivity of the subsequent reactions. This allows for the selective deprotection and functionalization of one nitrogen while the other remains protected.
-
Boc Protection Strategy: The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability to a broad range of reaction conditions and its facile removal under mild acidic conditions. This allows for the deprotection of the piperazine nitrogen late in the synthetic sequence without disturbing other sensitive functional groups in the molecule.
Visualization of the Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Characterization and Physicochemical Properties
The unambiguous identification and confirmation of the structure and purity of this compound are essential for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [9] |
| Molecular Weight | 225.29 g/mol | [9] |
| Appearance | Typically a solid | |
| CAS Number | 1367929-39-2 (for the racemate) | [9] |
| ¹H NMR | Characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm) and the piperazine ring protons. | |
| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, and the nitrile carbon. | |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. | |
| Infrared Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretching vibration. |
The Role in Drug Discovery and Development: A Stepping Stone to Sitagliptin
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Sitagliptin. In the convergent synthesis of Sitagliptin, this cyanopiperazine fragment is coupled with the other key fragment, a chiral β-amino acid derivative.
The diagram below illustrates the logical relationship of this compound as a key building block in the synthesis of a DPP-4 inhibitor like Sitagliptin.
Caption: Role of the intermediate in the synthesis of a DPP-4 inhibitor.
The development of a robust and scalable synthesis for this compound was a critical enabling step in the large-scale manufacturing of Sitagliptin. The efficiency of each step in the synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of the final drug product.
Conclusion
The story of this compound is a compelling example of how the discovery and optimization of a key synthetic intermediate can be as crucial as the discovery of the active pharmaceutical ingredient itself. While it may not be the final actor on the therapeutic stage, its carefully designed structure, born from an understanding of structure-activity relationships and the demands of complex organic synthesis, has played a vital supporting role in the development of a major class of drugs for the treatment of type 2 diabetes. This in-depth guide has illuminated the origins, synthesis, and significance of this important molecule, providing a valuable resource for those involved in the art and science of drug discovery.
References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved from [Link]
- Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. (n.d.). Google Patents.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Process for the production of sitagliptin. (n.d.). Google Patents.
-
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]
- Process for the preparation of sitagliptin phosphate. (n.d.). Google Patents.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. Retrieved from [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
-
INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. (n.d.). European Patent Office. Retrieved from [Link]
-
sitagliptin. (n.d.). New Drug Approvals. Retrieved from [Link]
- Preparation method of intermediate of sitagliptin. (n.d.). Google Patents.
- Preparation method of intermediate of sitagliptin. (n.d.). Google Patents.
- Sitagliptin synthesis. (n.d.). Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. Retrieved from [Link]
- Sitagliptin intermediates, preparation methods and uses thereof. (n.d.). Google Patents.
-
(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate. (n.d.). Alchem Pharmtech. Retrieved from [Link]
-
11 years of cyanopyrrolidines as DPP-IV inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
11 years of cyanopyrrolidines as DPP-IV inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). NIH. Retrieved from [Link]
-
NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. US6699871B2 - Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 2. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 3. US8912327B2 - Process for the production of sitagliptin - Google Patents [patents.google.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to tert--Butyl 3-cyanopiperazine-1-carboxylate: A Versatile Building Block in Modern Synthesis
Abstract: The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its value is significantly enhanced through precise functionalization, which allows for the modulation of physicochemical properties and target engagement. tert-Butyl 3-cyanopiperazine-1-carboxylate emerges as a highly valuable, albeit specialized, building block for drug discovery and development. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective reactions at the second nitrogen, while the cyano group at the 3-position serves as a versatile synthetic handle for diversification. This guide explores the fundamental chemical principles that underscore the utility of this reagent, drawing parallels from well-documented analogs to provide a comprehensive overview of its synthetic potential. We will delve into the critical roles of the Boc group and the cyano moiety, present detailed protocols for analogous transformations, and project the application of this building block in the creation of complex, drug-like molecules.
The Privileged Piperazine Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern drug design.[2][3] Its prevalence is attributed to several key features:
-
Improved Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors, which often improves aqueous solubility and bioavailability.[3][4]
-
Structural Rigidity and Vectorial Diversity: The chair conformation of the piperazine ring provides a rigid scaffold, allowing appended functional groups to be projected in well-defined vectors for optimal interaction with biological targets.[4]
-
Modulation of Basicity: The pKa of the nitrogen atoms can be fine-tuned through substitution, which is critical for controlling properties like cell permeability and target binding.[5]
-
Broad Therapeutic Spectrum: Piperazine derivatives have found success across a vast range of therapeutic areas, including oncology (Imatinib), antivirals, and central nervous system disorders (Olanzapine).[1][3][5]
The strategic functionalization of the carbon atoms on the piperazine ring, as seen in this compound, represents a more advanced approach to scaffold decoration, enabling the exploration of novel chemical space.[3]
The Boc Protecting Group: Enabling Selective Functionalization
The synthetic utility of a symmetrically disubstituted molecule like piperazine is limited without a method for selective monofunctionalization. The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in organic synthesis due to its ease of installation and cleavage under specific conditions.[6]
Key Characteristics:
-
Stability: The Boc group is robust and stable to most nucleophilic and basic conditions, allowing for a wide range of subsequent chemical transformations.[7]
-
Orthogonality: Its stability to base allows for the use of base-labile protecting groups (e.g., Fmoc) elsewhere in the molecule, enabling complex, multi-step syntheses.[7]
-
Mild Cleavage: Deprotection is typically achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which liberates the free amine, carbon dioxide, and isobutylene.[6]
The presence of the Boc group in this compound is a deliberate design choice. It effectively "masks" the N1 nitrogen, directing any subsequent N-alkylation or N-acylation reactions to the unprotected N4 nitrogen. This control is fundamental to its role as a building block.
Caption: Selective functionalization workflow enabled by the Boc group.
The Cyano Group: A Versatile Synthetic Handle
The nitrile (cyano) functional group is a powerful and versatile intermediate in organic synthesis. It can be transformed into several other critical functional groups, making this compound a precursor to a diverse library of compounds.
Conversion to Primary Amines
Reduction of the nitrile yields a primary aminomethyl group (-CH₂NH₂). This transformation introduces a basic, nucleophilic site, ideal for forming amides, sulfonamides, or for use in reductive amination reactions.
-
Catalytic Hydrogenation: This is often the most economical method, utilizing catalysts like Raney nickel, palladium, or platinum under an atmosphere of hydrogen gas (H₂).[8] The choice of catalyst, solvent, and conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.[8]
-
Chemical Reduction: Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane are highly effective for converting nitriles to primary amines.[9][10] These reagents are powerful but require anhydrous conditions and careful handling.
dot graph "Nitrile_Reduction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Nitrile [label="R-C≡N\n(on Piperazine Ring)"]; Amine [label="R-CH₂-NH₂\n(Primary Amine)"]; Reagents [label="[H]", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Conversion to Carboxylic Acids
Hydrolysis of the nitrile group provides a direct route to a carboxylic acid (-COOH), introducing an acidic handle for amide coupling or ester formation.
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as HCl or H₂SO₄, will convert it first to an intermediate amide and then to the final carboxylic acid.[11][12] The ammonium ion is formed as a byproduct.[12]
-
Basic Hydrolysis: Refluxing with an aqueous base like sodium hydroxide (NaOH) initially forms a carboxylate salt (e.g., -COO⁻Na⁺) and ammonia gas.[12] A subsequent acidification step is required to protonate the salt and isolate the free carboxylic acid.[12]
| Condition | Reagents | Intermediate | Final Product (after workup) | Reference |
| Acidic Hydrolysis | aq. HCl, Heat | Amide | Carboxylic Acid | [11][12] |
| Basic Hydrolysis | 1. aq. NaOH, Heat2. H₃O⁺ | Amide | Carboxylic Acid | [11][12] |
| Table 1: Common Conditions for Nitrile Hydrolysis. |
Experimental Protocols: Insights from Analogous Systems
While specific, peer-reviewed protocols for this compound are not widely published, its reactivity can be confidently predicted from established procedures for closely related building blocks. The following protocols serve as validated starting points for researchers.
Protocol: Boc-Protection of a Piperazine Derivative
This protocol illustrates the standard procedure for introducing the Boc group onto a piperazine nitrogen, a foundational step in creating building blocks of this class.
Objective: To synthesize 1-Boc-3-oxopiperazine from piperazin-2-one.
Methodology:
-
Reaction Setup: Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: To the solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-4 hours).
-
Workup: Dilute the reaction mixture with DCM and wash the organic layer with deionized water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product as a white solid.
This self-validating protocol relies on the well-established high reactivity of the amine towards the Boc anhydride and the simple liquid-liquid extraction for purification.
Protocol: Acidic Hydrolysis of a Nitrile to a Carboxylic Acid
This general protocol outlines the conversion of a nitrile to a carboxylic acid, a key transformation for the cyano group on the target building block.
Objective: To hydrolyze an aliphatic nitrile to its corresponding carboxylic acid.
Methodology:
-
Reaction Setup: Combine the nitrile (1.0 eq) with a 6M aqueous solution of hydrochloric acid (HCl) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux. The reaction time will vary depending on the substrate's reactivity but can range from several hours to overnight. Monitor progress by TLC or LC-MS.
-
Workup and Isolation: After cooling to room temperature, extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography if necessary.[11][13]
Projected Synthetic Applications
The true value of this compound lies in its ability to serve as a launchpad for generating libraries of diverse, complex molecules for drug discovery screening.
Caption: Projected synthetic pathways originating from the title building block.
By combining reactions at the N4-position (e.g., alkylations, acylations) with transformations of the C3-cyano group (hydrolysis, reduction), medicinal chemists can rapidly access a four-quadrant library of analogs from a single, advanced intermediate. This strategy significantly accelerates the structure-activity relationship (SAR) studies essential for optimizing lead compounds.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its architecture, featuring an orthogonal protecting group and a versatile functional handle on a privileged scaffold, provides chemists with a powerful tool for the efficient construction of novel and complex molecular entities. While detailed public-domain applications are sparse—likely due to its use in proprietary research—its synthetic potential is clear and predictable based on fundamental chemical principles. This guide provides the foundational knowledge and procedural insights necessary for researchers, scientists, and drug development professionals to effectively integrate this and related building blocks into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]
-
Clark, J. (2015). reduction of nitriles. Chemguide. Retrieved from [Link]
-
Clark, J. (2015). hydrolysing nitriles. Chemguide. Retrieved from [Link]
-
Nagashima, H., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. ACS Publications. Retrieved from [Link]
-
Organic Reactions. (n.d.). Nitrile Reduction. Wordpress. Retrieved from [Link]
-
JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][9][11][14]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-cyanopiperidine-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application of tert-Butyl 3-cyanopiperazine-1-carboxylate in drug discovery and design
An In-Depth Guide to the Application of tert-Butyl 3-cyanopiperazine-1-carboxylate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, this compound has emerged as a uniquely versatile and powerful scaffold. Its structure masterfully combines three critical elements for drug design: the piperazine ring, a proven pharmacophore; an orthogonal Boc protecting group for controlled synthesis; and a strategically placed cyano group that serves as a versatile chemical handle. The piperazine ring itself is a nitrogen-containing heterocycle frequently found in marketed drugs, where it can form crucial hydrogen bonds, modulate acid-base constants, and improve the water solubility of a molecule.[1]
This guide provides an in-depth exploration of (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS: 1217791-74-6)[2], detailing its strategic value, key applications in the design of targeted therapies, and robust, field-proven protocols for its manipulation. The inherent chirality of this building block is a significant advantage, simplifying the creation of enantiomerically pure drug candidates and streamlining complex synthetic routes, thereby reducing development time and costs.[3]
The Strategic Value: A Trifecta of Functionality
The utility of this compound stems from the synergistic interplay of its three primary structural components. Understanding the role of each component is key to unlocking its full potential in a research program.
-
The Piperazine Core: A cornerstone of medicinal chemistry, the piperazine moiety is a "privileged scaffold" known to interact with a wide range of biological targets. Its two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of a compound's steric and electronic properties to optimize potency and selectivity. Furthermore, the basicity of the piperazine nitrogen can be leveraged to improve pharmacokinetic profiles, such as aqueous solubility and cell permeability.[1]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis. Its key advantage is its stability under a broad range of conditions (e.g., basic, nucleophilic, and reductive conditions) while being readily and cleanly removable under acidic conditions.[4][5] This "orthogonal" reactivity allows for selective manipulation of other functional groups within the molecule without disturbing the protected piperazine nitrogen.
-
The Cyano Group: Far more than a simple placeholder, the nitrile functionality is a highly versatile synthetic intermediate.[6][7] It can be transformed into a variety of other functional groups, providing a secondary point for molecular elaboration. Common transformations include reduction to a primary amine (introducing a new nucleophilic site), hydrolysis to a carboxylic acid, or participation in cycloaddition reactions.[8][9] This versatility allows chemists to explore a wider range of chemical space from a single, advanced intermediate.
Visualizing the Synthetic Strategy
The following workflow illustrates the central role of this compound as a strategic starting point for the rapid generation of diverse chemical entities.
Caption: General workflow for utilizing the scaffold in drug discovery.
Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of the cyanopiperazine and structurally related cyanopyrrolidine scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[10] DPP-4 is a serine protease that deactivates incretin hormones, which play a crucial role in regulating insulin secretion.[11][12] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective therapeutic strategy for type 2 diabetes. The so-called "gliptins" are a class of DPP-4 inhibitors that have achieved significant clinical success.[11][13]
The cyano group in these inhibitors is critical for their mechanism of action. It forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and durable inhibition. The piperazine or pyrrolidine ring serves to correctly orient the cyano "warhead" and to establish additional binding interactions within the enzyme's subpockets, enhancing both potency and selectivity.
Quantitative Data: DPP-4 Inhibitor Potency
The table below summarizes the inhibitory potency of several compounds that feature the critical cyano-heterocycle motif, demonstrating the effectiveness of this structural class.
| Compound ID | Heterocyclic Core | Key Substituent | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | Triazolopiperazine | 2,4,5-Trifluorophenyl | 4.38 ± 0.319 | [11] |
| Compound 2f | Pyrazole-Thiosemicarbazone | 4-Bromobenzylidene | 1.266 ± 0.264 | [11] |
| Compound 2g | Pyrazole-Thiosemicarbazone | 4-Trifluoromethylbenzylidene | 4.775 ± 0.296 | [11] |
| Compound 2 | 2-Benzylpyrrolidine | (Trifluoromethyl)triazolophenyl | 300 ± 30 | [12] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the most common and critical transformations involving this compound.
Protocol 1: Boc Group Deprotection
The removal of the Boc protecting group is the gateway to functionalizing the piperazine ring. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on the acid sensitivity of other functional groups and the desired salt form of the final product.[4][14]
Causality: TFA is a strong acid that efficiently cleaves the Boc group at room temperature. The volatile nature of both TFA and the dichloromethane (DCM) solvent allows for easy removal in vacuo, simplifying purification. This method is ideal for substrates sensitive to water.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This mitigates any potential exotherm upon acid addition.
-
Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a more polar product spot (or the expected mass ion) indicates completion.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times). The resulting product is the trifluoroacetate salt of 3-cyanopiperazine, often a solid or viscous oil.
Causality: Using a solution of HCl in an anhydrous organic solvent like dioxane provides a controlled, water-free method for deprotection. The product conveniently precipitates from the reaction mixture as its hydrochloride salt, which can often be isolated by simple filtration, offering high purity without the need for chromatography.[15]
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction & Precipitation: Stir the mixture at room temperature for 1-4 hours. A white precipitate of the hydrochloride salt will typically form.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with a basic solution (e.g., sat. NaHCO₃), extracting with an organic solvent, and analyzing the organic layer.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Drying: Dry the isolated solid under high vacuum to afford the pure 3-cyanopiperazine hydrochloride salt.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of the deprotected 3-cyanopiperazine with an aryl halide, a common strategy for building molecules targeting kinases or other protein classes.
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. The choice of a specific palladium precatalyst and ligand (e.g., XPhos) is crucial for achieving high yields and accommodating a broad range of functional groups on both the amine and aryl halide partners. A non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine without competing in side reactions.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl bromide or chloride (1.0 eq), 3-cyanopiperazine (hydrochloride salt, 1.2 eq), cesium carbonate (Cs₂CO₃, 2.5 eq), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heating: Place the sealed vial in a preheated heating block or oil bath at 80-110 °C.
-
Monitoring (Self-Validation): Stir the reaction vigorously for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 3: Reduction of the Cyano Group to a Primary Amine
Transforming the nitrile into a 3-(aminomethyl)piperazine derivative opens up a new vector for diversification, allowing for the introduction of amides, sulfonamides, or further alkylation.
Causality: Catalytic hydrogenation using Raney Nickel is a classic and effective method for nitrile reduction. The reaction is typically performed under a hydrogen atmosphere. The use of ammonia in the solvent (methanolic ammonia) is critical to prevent the formation of secondary and tertiary amine byproducts by suppressing the intermediate imine's reaction with the product amine.
-
Catalyst Preparation: In a suitable hydrogenation vessel, add Raney Nickel (approx. 50% slurry in water, ~0.5 eq by weight) under a stream of Argon. Carefully decant the water and wash the catalyst with anhydrous ethanol or methanol (3 times).
-
Reaction Setup: To the prepared catalyst, add a solution of the N-substituted 3-cyanopiperazine (1.0 eq) in 7N methanolic ammonia.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 12-48 hours.
-
Monitoring (Self-Validation): Monitor hydrogen uptake. Once uptake ceases, the reaction is likely complete. Confirm by LC-MS.
-
Work-up: Carefully vent the hydrogen and purge the vessel with Argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)piperazine product, which can be purified further if necessary.
Visualizing Key Transformations
The following diagram illustrates the critical reaction sequence in the synthesis of a DPP-4 inhibitor core, starting from the deprotected piperazine.
Caption: Synthesis of a key DPP-4 inhibitor intermediate.
Conclusion
This compound is a testament to the power of strategic molecular design. Its combination of a privileged piperazine core, an orthogonal Boc protecting group, and a versatile cyano handle makes it an exceptionally valuable building block for modern drug discovery. By enabling the rapid and controlled synthesis of complex, chiral molecules, it empowers medicinal chemists to efficiently navigate the challenging path from initial hit to clinical candidate. The robust protocols and strategic applications detailed in this guide provide researchers with the foundational knowledge to fully leverage this powerful scaffold in their pursuit of novel therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghazal, S. M. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 32(3). Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
-
Özdemir, Z., Çakır, G., Uçar, G., & Levent, S. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3123. Retrieved from [Link]
-
Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. Retrieved from [Link]
-
Tzvetkova, P., & Nikolova, S. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5393. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Rawal, V. H., & Cava, M. P. (1985). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Journal of the American Chemical Society, 107(24), 7072-7074. Retrieved from [Link]
-
Berredjem, M., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 76(1), 1-8. Retrieved from [Link]
-
Al-Said, M. S., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1148-1161. Retrieved from [Link]
-
Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext, 1(1), 1-7. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. jgtps.com [jgtps.com]
Application Notes and Protocols for N-arylation Reactions Using tert-Butyl 3-cyanopiperazine-1-carboxylate
Introduction: The Strategic Importance of N-Aryl Piperazines in Modern Drug Discovery
The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates targeting a wide array of diseases.[1] Its prevalence is attributed to the unique physicochemical properties the piperazine ring imparts, including improved aqueous solubility and the ability to modulate lipophilicity, which are critical for favorable pharmacokinetic profiles. Furthermore, the piperazine moiety can act as a rigid linker to orient pharmacophoric groups for optimal target engagement. The introduction of a cyano group at the 3-position of the piperazine ring, as in tert-butyl 3-cyanopiperazine-1-carboxylate, offers an additional vector for molecular interactions and further synthetic elaboration, making it a valuable building block for creating novel chemical entities with therapeutic potential.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like the Ullmann condensation.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance, making it an indispensable tool for the synthesis of N-aryl piperazines.[2][3] This guide provides a detailed protocol for the N-arylation of this compound, offering insights into reaction optimization, and troubleshooting.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium amide complex. The choice of base is critical and can influence the reaction rate and outcome.
-
Reductive Elimination: The N-aryl product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. Bulky, electron-rich phosphine ligands on the palladium catalyst facilitate this step.
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. The conditions may require optimization for different aryl halides.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Sources
The Strategic Deployment of tert-Butyl 3-cyanopiperazine-1-carboxylate in the Synthesis of Covalent Kinase Inhibitors: Application Notes and Protocols
Introduction: A Scaffold of Significance in Modern Drug Discovery
In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and autoimmune disorders. The pursuit of potent and selective kinase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the piperazine moiety has emerged as a privileged structure, frequently incorporated into the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] This guide focuses on a particularly valuable derivative: tert-butyl 3-cyanopiperazine-1-carboxylate . This building block is strategically designed for the synthesis of next-generation kinase inhibitors, particularly those that function through a covalent irreversible mechanism.
The unique architecture of this reagent offers a trifecta of synthetic advantages:
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a robust protecting group. This ensures that the secondary amine at the 4-position is the primary site for nucleophilic attack, allowing for regioselective functionalization. This controlled reactivity is paramount in multi-step synthetic campaigns.[2]
-
The Piperazine Core: This heterocyclic scaffold acts as a rigid and versatile linker, capable of optimally orienting pharmacophoric elements within the kinase's ATP-binding pocket. Its presence can also enhance solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
The Cyano Moiety: The nitrile group at the 3-position is not merely a structural feature; it is a latent electrophilic "warhead."[4] In the context of specific kinases, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), this cyano group can form a covalent bond with a strategically located cysteine residue in the active site, leading to potent and durable inhibition.[5][6] This covalent inhibition strategy offers advantages in terms of prolonged therapeutic response and high potency.[4]
This document provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed experimental protocols for researchers in drug discovery and medicinal chemistry.
The JAK-STAT Signaling Pathway: A Key Target
Many of the kinase inhibitors synthesized using the cyanopiperazine scaffold target the Janus Kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is implicated in a host of inflammatory and autoimmune diseases.[7][8] Understanding this pathway is crucial to appreciating the therapeutic rationale for developing specific JAK inhibitors.
Caption: A generalized synthetic workflow utilizing the title compound.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(2-chloropyrimidin-4-yl)-3-cyanopiperazine-1-carboxylate
This protocol details the regioselective SNAr reaction between this compound and 2,4-dichloropyrimidine. The reaction preferentially occurs at the more reactive C4 position of the pyrimidine.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or 1-Pentanol
-
Silica Gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (or another suitable solvent like 1-pentanol) in a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.1 eq). [5]2. Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. [5]4. Causality: Heating is often necessary to overcome the activation energy for the nucleophilic attack and the subsequent loss of the chloride leaving group. The choice of solvent can influence reaction rates; more polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Boc Deprotection
The Boc group is typically removed under acidic conditions to liberate the secondary amine for further functionalization.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C. [9]3. Causality: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation and carbamic acid, which decarboxylates to liberate the free amine. The reaction is typically rapid.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
Neutralize the resulting amine salt by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the free amine product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine, which is often used immediately in the next step.
Protocol 3: Acylation to Install the Covalent Warhead
This final step involves acylating the newly freed secondary amine with an electrophile, such as acryloyl chloride, to form the final covalent inhibitor.
Materials:
-
Deprotected piperazine from Protocol 2
-
Acryloyl chloride
-
Triethylamine (Et3N) or DIPEA
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the deprotected piperazine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add a base such as Et3N or DIPEA (1.5-2.0 eq).
-
Slowly add a solution of acryloyl chloride (1.1 eq) in DCM dropwise to the cooled reaction mixture.
-
Causality: The base is crucial to neutralize the HCl formed during the acylation, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic. The low temperature helps to control the reactivity of the highly electrophilic acryloyl chloride and minimize side reactions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Data Summary
The following table summarizes representative data for the synthesis and activity of a hypothetical JAK inhibitor derived from this compound, based on published data for similar compounds. [10]
| Step | Reaction | Typical Yield | Purity (LC-MS) | Target Kinase | IC50 (nM) |
|---|---|---|---|---|---|
| 1 | SNAr with 2,4-dichloropyrimidine | 75-90% | >95% | - | - |
| 2 | Boc Deprotection | 90-99% (crude) | >90% | - | - |
| 3 | Acylation with Acryloyl Chloride | 60-80% | >98% | JAK3 | < 10 nM |
Conclusion and Future Perspectives
This compound is a highly valuable and strategically designed building block for the synthesis of covalent kinase inhibitors. Its utility stems from the orthogonal reactivity afforded by the Boc protecting group and the latent covalent functionality of the cyano group. The synthetic routes, primarily revolving around the robust SNAr reaction, are scalable and adaptable. As the field of targeted covalent inhibitors continues to expand, the demand for such sophisticated and versatile synthons will undoubtedly grow, paving the way for the discovery of new and more effective therapies for a range of human diseases.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00220]
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313271/]
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig2_281283623]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787037/]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. [URL: https://www.benchchem.
- The piperazine moiety is often found in drugs or in bioactive molecules. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787037/]
- Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3567661/]
- The Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs), form a critical immune cell signaling circuit. OSTI.GOV. [URL: https://www.osti.gov/biblio/1182283]
- Zanubrutinib Synthetic Routes. MedKoo Biosciences. [URL: https://www.medkoo.com/products/40570]
- Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24403163/]
- Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00259]
- WO2023062504A1 - Process for the preparation of zanubrutinib. Google Patents. [URL: https://patents.google.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11397]
- Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29411195/]
- Synthesis of zanubrutinib (92). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-zanubrutinib-92_fig19_376993131]
- Zanubrutinib. TAPI. [URL: https://www.tapi.com/product/zanubrutinib/]
- Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26714831/]
- Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150965/]
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [URL: https://www.researchgate.net/publication/8337851_Selective_tert-Butyl_Ester_Deprotection_in_the_Presence_of_Acid_Labile_Protecting_Groups_with_Use_of_ZnBr2]
- tert-Butyl Esters. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/tert-butyl-esters.htm]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Pyrimidine-Incorporated-Piperazine-and-Bhat-Shetty/a41434b971175c58971f11409ab44d372579b9c0]
- nucleophilic aromatic substitutions. YouTube. [URL: https://www.youtube.
- CAS 1217791-74-6 | (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate. Alchem Pharmtech. [URL: https://www.alchem-pharmtech.com/cas-no-1217791-74-6.html]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for the Deprotection of Boc-Protected 3-Cyanopiperazine Derivatives
[An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals]
Abstract
This comprehensive application note provides a detailed guide for the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-cyanopiperazine derivatives. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to guide researchers through this critical synthetic transformation. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present two robust protocols utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer a thorough analysis of potential challenges, including the stability of the cyano moiety. This guide is structured to be a self-validating system, empowering scientists to confidently execute this procedure, troubleshoot potential issues, and adapt the protocols to their specific substrates.
Introduction: The Strategic Importance of Boc Deprotection in Piperazine Chemistry
The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The strategic use of protecting groups is paramount in the multi-step synthesis of complex piperazine derivatives. The Boc group is a workhorse for the temporary protection of the piperazine nitrogens due to its broad stability and, most importantly, its clean and efficient removal under acidic conditions.[1]
The deprotection of Boc-protected 3-cyanopiperazine is a key step in synthesizing various biologically active molecules. The 3-cyano substituent, an electron-withdrawing group, can influence the reactivity of the piperazine ring and presents a potential liability under the harsh acidic conditions required for Boc removal. Therefore, a carefully optimized protocol is essential to ensure high yields and purity of the desired secondary amine.
Mechanistic Rationale: Acid-Catalyzed Boc Removal
The acid-catalyzed deprotection of a Boc-protected amine is a straightforward yet elegant process. The reaction proceeds through the following key steps:
-
Protonation: The carbamate oxygen is protonated by a strong acid, such as TFA or HCl.
-
Fragmentation: The protonated intermediate is unstable and fragments to generate a stable tert-butyl cation, carbon dioxide, and the free amine.
-
Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, forming a salt (e.g., trifluoroacetate or hydrochloride).
The evolution of carbon dioxide and the formation of the stable tert-butyl cation provide the thermodynamic driving force for this reaction.[2]
Core Experimental Protocols
Two primary methods have been established as reliable for the deprotection of Boc-protected piperazines: one employing trifluoroacetic acid in dichloromethane (DCM) and the other utilizing a solution of hydrochloric acid in 1,4-dioxane. The choice between these protocols often hinges on the substrate's sensitivity to the specific acid and the desired form of the final product salt.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is widely employed due to its high efficiency and the relative ease of removing the solvent and excess acid.
Materials:
-
Boc-protected 3-cyanopiperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected 3-cyanopiperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is particularly important to mitigate potential side reactions, including hydrolysis of the cyano group.
-
TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution. A common practice is to use a 20-50% solution of TFA in DCM.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up (to obtain the free amine):
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-cyanopiperazine.[1]
-
Work-up (to isolate the TFA salt):
-
Evaporation: Concentrate the reaction mixture under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the TFA salt.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]
Protocol 2: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to the TFA protocol and often yields a crystalline hydrochloride salt that can be easily isolated.
Materials:
-
Boc-protected 3-cyanopiperazine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected 3-cyanopiperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
HCl Addition: Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[1][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
Filtration: If a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Evaporation: Alternatively, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.[5]
-
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of Boc-protected 3-cyanopiperazine derivatives.
Quantitative Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid in Dioxane | TFA is a stronger acid and often leads to faster reactions. |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, or Ethyl Acetate | DCM is a good solvent for many organic compounds. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Initial cooling for the TFA protocol is recommended to minimize side reactions. |
| Reaction Time | 1 - 4 hours | 1 - 3 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Evaporation followed by neutralization/extraction or precipitation | Filtration of precipitated salt or evaporation | The HCl salt is often a crystalline solid, simplifying isolation. |
| Product Form | TFA salt or free base | HCl salt | The choice of work-up determines the final product form. |
| Expected Yield | >90% | >90% | Yields are typically high but can be substrate-dependent. |
Troubleshooting and Scientific Insights
Challenge 1: Incomplete Deprotection
-
Observation: Presence of starting material after the recommended reaction time.
-
Potential Cause: Insufficient acid or steric hindrance around the Boc group.
-
Solution: Increase the equivalents of acid or prolong the reaction time. Gentle warming can be considered, but with caution due to the potential for side reactions.
Challenge 2: Side Product Formation - t-Butylation
-
Observation: Appearance of unexpected peaks in LC-MS or NMR, corresponding to the addition of a t-butyl group.
-
Potential Cause: The reactive tert-butyl cation intermediate can alkylate nucleophilic sites on the substrate or the deprotected product.[5]
-
Solution: Add a scavenger, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[5]
Challenge 3: Stability of the 3-Cyano Group
-
Observation: Formation of the corresponding amide or carboxylic acid as a byproduct.
-
Potential Cause: Nitriles can undergo hydrolysis under strong acidic conditions, particularly with prolonged reaction times or elevated temperatures.[2][6][7] While TFA at room temperature is generally considered mild enough to avoid significant hydrolysis of many nitriles, it remains a possibility.[8][9]
-
Solution:
-
Maintain a low reaction temperature (0 °C to room temperature).
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-exposure to the acidic medium.
-
If hydrolysis is a persistent issue, consider alternative, milder deprotection methods.
-
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4M HCl in dioxane is also corrosive and toxic. Dioxane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
Conclusion
The deprotection of Boc-protected 3-cyanopiperazine derivatives is a crucial transformation that can be achieved with high efficiency using either TFA in DCM or 4M HCl in dioxane. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and proactive troubleshooting are key to obtaining the desired product in high yield and purity. By considering the potential for nitrile hydrolysis and taking appropriate measures to mitigate this side reaction, researchers can confidently and successfully perform this important synthetic step.
References
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Prasanthi, G., Prasad, K. S., & Kumar, V. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
- Jarugu, K., & Nidhi, S. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929.
-
PubMed. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media. Retrieved from [Link]
-
ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of tert-Butyl 3-cyanopiperazine-1-carboxylate with Electrophilic Reagents
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a core structural motif frequently found in a multitude of FDA-approved drugs.[1] Its prevalence is attributed to the two nitrogen heteroatoms which can serve as hydrogen bond donors and acceptors, thereby fine-tuning interactions with biological targets and enhancing pharmacokinetic properties like water solubility and bioavailability.[1] Among the vast array of piperazine derivatives, tert-butyl 3-cyanopiperazine-1-carboxylate emerges as a particularly valuable and versatile building block for drug discovery and development.[2]
The strategic placement of three key functional groups defines its utility:
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves as a robust protecting group. It effectively masks the reactivity of this secondary amine, allowing for selective functionalization at the N4 position. This group can be readily removed under mild acidic conditions, a crucial feature in multi-step syntheses.[3][4]
-
The Unprotected N4-Amine: The secondary amine at the N4 position is a nucleophilic center, poised to react with a wide range of electrophilic reagents. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
-
The Cyano Group: The nitrile functionality at the C3 position is an electron-withdrawing group and a versatile synthetic handle. It can be transformed into other functional groups such as amines, carboxylic acids, amides, or tetrazoles, further expanding the molecular diversity achievable from this single precursor.[5][6] Moreover, the nitrile group itself can participate in crucial interactions with biological targets, including hydrogen bonding and even covalent bond formation in some cases.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactions of this compound with various classes of electrophilic reagents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, accessible format.
Core Reactivity: N4-Functionalization
The primary mode of reactivity for this compound involves the nucleophilic attack of the N4-amine on various electrophiles. This section will explore three major classes of N4-functionalization reactions: alkylation, acylation, and sulfonylation.
N-Alkylation: Expanding the Molecular Framework
N-alkylation of the piperazine core is a fundamental strategy for introducing alkyl and aryl substituents, which can significantly impact a compound's lipophilicity, steric profile, and interaction with biological targets.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to deprotonate the N4-amine, thereby increasing its nucleophilicity without competing in the reaction with the electrophile.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for dissolving the reactants and facilitating the SN2 reaction mechanism.
-
Temperature: Moderate heating is often employed to accelerate the reaction rate, particularly with less reactive alkyl halides.
Experimental Protocol: General Procedure for N-Alkylation
dot
Caption: Workflow for N-Alkylation of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 equiv.).
-
To this stirred suspension, add the desired alkyl halide (1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature and filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Table 1: Representative N-Alkylation Reactions
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 60 | 4 | 92 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 25 | 6 | 88 |
| 2-Bromopyridine | TEA | ACN | 80 | 12 | 75 |
| 1-Iodopropane | K₂CO₃ | ACN | 70 | 8 | 85 |
N-Acylation: Introduction of Amide Functionality
N-acylation introduces an amide bond, a key structural feature in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, contributing to target binding and metabolic stability. This reaction is typically rapid and high-yielding.
Causality of Experimental Choices:
-
Acylating Agents: Acyl chlorides and acid anhydrides are highly reactive electrophiles, readily undergoing nucleophilic attack by the N4-amine.[7]
-
Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent reaction with the acylating agent.
Experimental Protocol: General Procedure for N-Acylation
dot
Caption: Workflow for N-Acylation of this compound.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.
Table 2: Representative N-Acylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl chloride | TEA | DCM | 0 to RT | 1 | 98 |
| Benzoyl chloride | TEA | DCM | 0 to RT | 2 | 95 |
| Acetic anhydride | DIPEA | THF | RT | 3 | 96 |
| 2-Furoyl chloride | TEA | DCM | 0 to RT | 2 | 93 |
N-Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is another important pharmacophore. N-sulfonylation of the piperazine nitrogen introduces this moiety, which can act as a hydrogen bond donor and mimic the transition state of certain enzymes.
Causality of Experimental Choices:
-
Sulfonylating Agents: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Similar to acylation, a non-nucleophilic base like triethylamine or pyridine is required to neutralize the HCl generated. Pyridine can also serve as the solvent.
-
Solvent: Dichloromethane is a common choice, although pyridine can be used as both the base and solvent.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Dissolve this compound (1.0 equiv.) in a mixture of dichloromethane (10 mL/mmol) and pyridine (2.0 equiv.).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Transformations of the Cyano Group
While the N4-amine is the most common site of reaction, the C3-cyano group offers further opportunities for diversification. The nitrile is electrophilic at the carbon atom and can be attacked by nucleophiles.[5]
Reduction to a Primary Amine
The cyano group can be reduced to a primary aminomethyl group, providing a new point for derivatization.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5] Other reagents like catalytic hydrogenation (e.g., H₂ over Raney Nickel) can also be effective.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required for reactions with LiAlH₄.
-
Workup: A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes.
Experimental Protocol: Reduction of the Nitrile
-
To a stirred suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the N4-substituted this compound (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude primary amine, which can be purified by column chromatography.
Hydrolysis to a Carboxylic Acid
The nitrile can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid, introducing a key acidic functional group.
Experimental Protocol: Hydrolysis of the Nitrile (Acidic Conditions)
-
Dissolve the N4-substituted this compound (1.0 equiv.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the solution to reflux (typically >100 °C) for several hours.[8]
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to the isoelectric point of the amino acid product to induce precipitation.
-
Filter the solid product and wash with cold water, or extract the product into an organic solvent after basification.
Deprotection of the Boc Group
A final, crucial step in many synthetic sequences is the removal of the Boc protecting group to liberate the N1-amine. This is typically achieved under acidic conditions.[4]
Causality of Experimental Choices:
-
Acidic Reagents: Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol are the most common and effective reagents for Boc deprotection.[9] The choice depends on the presence of other acid-sensitive groups and the desired salt form of the final product.[3]
-
Scavengers: The deprotection process generates a reactive tert-butyl cation, which can cause unwanted side reactions like t-butylation.[9] Scavengers such as triisopropylsilane (TIS) or anisole can be added to trap this carbocation.
dot
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in dichloromethane (DCM, 5-10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 25-50% solution in DCM) to the solution at room temperature.[9]
-
Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or K₂CO₃), and extract with an organic solvent (e.g., ethyl acetate or DCM).
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its well-defined points of reactivity at the N4-amine and the C3-cyano group, combined with the orthogonally protected N1-amine, allow for the systematic and efficient synthesis of diverse libraries of compounds. The protocols outlined in this application note provide a robust foundation for researchers to exploit the full synthetic potential of this valuable intermediate, accelerating the discovery and development of new therapeutic agents.
References
- Pollard, C. B., & Robbins, R. D. (1951). Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. Journal of the American Chemical Society, 73(6), 2813–2815.
-
O'Brien, P., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]
- Karthikeyan, M. S., et al. (2013). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3540.
- Kliza, K., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1.
- Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
-
Liu, A., et al. (2017). Results of different types of reactions carried out in the piperazine-functionalized catalytic microreactor. ResearchGate. Retrieved from [Link]
- Sharma, R., et al. (2025). Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. Medicinal Chemistry.
- Gehringer, M., & Laufer, S. (2018). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5720.
-
LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Singh, P., et al. (2023). Substituted Cyanopyridine derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]
- Knochel, P., et al. (2012).
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Department of Chemistry and Biochemistry.
-
Slepukhin, P. A., et al. (2022). Decarboxylation and electrophilic substitution in 3-tert-butyl-4-oxopyrazolo[5,1-c][3][9][10]triazines. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
- Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1454.
- Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry, 87(20), 13349-13363.
- G. A. M. El-Hiti, et al. (2021).
- Orsini, P., et al. (2007).
- Mori, K., et al. (2020). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. The Journal of Organic Chemistry, 85(15), 9733-9745.
- Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]
- Gogoi, P., & Konwar, D. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
-
Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen reduction, and any other necessary reagents to synthesize the following compounds from benzene. Retrieved from [Link]
- Dahan, I., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6296.
- Song, H., et al. (2020). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Advances, 10(52), 31257-31265.
- Al-Horani, R. A., et al. (2022).
- Uemura, S., et al. (1972). Thallium(III) Chloride Tetrahydrate as a Lewis Acid Catalyst for Aromatic Alkylation and Acylation. Bulletin of the Chemical Society of Japan, 45(3), 860-864.
- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Wang, C., et al. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R)-1-N-Boc-3-Cyanopiperazine|High-Purity Chiral Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-Butyl 3-cyanopiperazine-1-carboxylate in Synthetic Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
tert-Butyl 3-cyanopiperazine-1-carboxylate is a valuable and versatile building block for researchers, particularly those in the fields of medicinal chemistry and drug development. Its structure incorporates several key features that make it an attractive starting point for the synthesis of complex molecular architectures. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. The cyano group at the 3-position serves as a versatile handle for a variety of chemical transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid.
These application notes provide a detailed guide to the standard experimental setups for several key reactions involving this compound. The protocols are designed to be robust and reproducible, and the accompanying explanations aim to provide insight into the rationale behind the chosen conditions and procedures.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | |
| Appearance | White to off-white solid | Typical for this compound class |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH, DMSO) | General knowledge for Boc-protected amines |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area with copious amounts of water.[1] Store the compound in a tightly sealed container in a cool, dry place.[1][2]
Key Synthetic Transformations and Protocols
The strategic placement of functional groups in this compound allows for a range of selective modifications. The following sections detail protocols for some of the most common and useful transformations.
N-Alkylation of the Piperazine Ring via Reductive Amination
The secondary amine of the piperazine ring is a prime site for introducing substituents. Reductive amination is a highly efficient and chemoselective method for this purpose, avoiding the over-alkylation that can occur with direct alkylation using alkyl halides.[3]
Causality of Experimental Choices:
-
Reaction Sequence: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the piperazine's secondary amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ to the corresponding tertiary amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate.
Experimental Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Caption: Workflow for N-Alkylation via Reductive Amination.
Reduction of the Nitrile to a Primary Amine
The cyano group can be readily reduced to a primary amine, providing a valuable synthetic handle for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing moieties. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation.[4]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is a strong, non-selective hydride donor that effectively reduces nitriles to primary amines.[4][5] It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups, but in this case, the Boc group is generally stable to these conditions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions due to its ability to dissolve the reagent and its relative inertness under the reaction conditions.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature or heated to reflux to ensure complete conversion.
-
Work-up: A Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions. The sequential addition of water, aqueous sodium hydroxide, and then more water results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or at reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (NaOH)
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or crystallization if necessary.
Caption: Workflow for Nitrile Reduction to a Primary Amine.
Boc Deprotection
The removal of the Boc protecting group is a common and often necessary step to liberate the piperazine nitrogen for further reactions. This is typically achieved under acidic conditions.
Causality of Experimental Choices:
-
Reagents: Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane are the most common reagents for Boc deprotection. is highly effective, and its salts are often volatile, simplifying work-up. is another excellent choice and can be advantageous if the trifluoroacetate salt is difficult to handle.
-
Mechanism: The acid protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
-
Work-up: After the reaction, the excess acid and solvent are removed. The resulting amine salt is then neutralized with a base (e.g., NaHCO₃) to obtain the free amine, which can be extracted into an organic solvent.
Experimental Protocol (using TFA in DCM):
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in water and cool to 0 °C.
-
Carefully add a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.
Caption: Workflow for Boc Deprotection using TFA.
Conclusion
This compound is a strategically designed synthetic intermediate that offers multiple avenues for the creation of diverse and complex molecules. The protocols outlined in these application notes provide a solid foundation for researchers to confidently and efficiently perform key transformations on this versatile scaffold. By understanding the rationale behind the experimental choices, scientists can adapt and optimize these procedures to suit their specific synthetic goals, accelerating the pace of discovery in medicinal chemistry and related fields.
References
-
Angene Chemical. (2024, November 1). Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Utilization of tert-Butyl 3-cyanopiperazine-1-carboxylate for Combinatorial Library Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Cyanopiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to introduce conformational constraint, improve aqueous solubility, and provide two distinct points for substitution, enabling fine-tuning of pharmacological and pharmacokinetic properties. The building block, tert-butyl 3-cyanopiperazine-1-carboxylate, offers a sophisticated platform for combinatorial chemistry by providing three key features:
-
Orthogonal Protection: The acid-labile tert-butyloxycarbonyl (Boc) group at the N-1 position and the chemically distinct cyano group at the C-3 position allow for selective and sequential derivatization.[2] This orthogonality is the cornerstone of its utility in building complex and diverse molecular libraries.
-
The N-4 Secondary Amine: Once the Boc group is removed, the secondary amine at N-4 becomes a versatile handle for a wide range of well-established reactions, including reductive amination, acylation, and sulfonylation.
-
The C-3 Cyano Group as a Versatile Synthon: The nitrile moiety is far more than a simple substituent. It can be retained as a key pharmacophoric element—acting as a hydrogen bond acceptor or a bioisostere for other functional groups—or it can be chemically transformed into other valuable functionalities such as primary amines, tetrazoles, or carboxamides, creating additional dimensions of diversity.[3]
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for leveraging this compound in the synthesis of combinatorial libraries for drug discovery.
Core Synthetic Strategy: Orthogonal Derivatization
The power of this building block lies in the ability to execute a planned, stepwise synthesis. The Boc group is stable to a wide range of reaction conditions used to modify the N-4 position (after initial deprotection and re-protection schemes if necessary) or the C-3 cyano group. Conversely, the cyano group is inert to the acidic conditions required for Boc removal. This enables a divergent approach to library synthesis, as illustrated below.
Experimental Protocols: Solution-Phase Parallel Synthesis
Solution-phase synthesis is well-suited for generating smaller, focused libraries where purification by techniques like automated flash chromatography or preparative HPLC is feasible.
Protocol 3.1: Derivatization at the N-4 Position (Pathway A)
This protocol outlines the initial steps for diversifying the N-4 position of the piperazine core.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 4-5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt of 3-cyanopiperazine is typically used directly in the next step without further purification.
Step 2: N-4 Acylation with Carboxylic Acids
-
To an array of reaction vessels, add the 3-cyanopiperazine TFA salt (1.0 eq.) and a diverse set of carboxylic acids (1.1 eq.).
-
Dissolve the components in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add a coupling agent such as HATU (1.1 eq.) or HBTU (1.1 eq.).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq.), to neutralize the TFA salt and facilitate the coupling.
-
Stir the reactions at room temperature for 4-16 hours.
-
Upon completion, perform an aqueous workup (e.g., wash with 1M HCl, sat. NaHCO₃, and brine), dry the organic layer over Na₂SO₄, and concentrate.
-
Purify each library member via an appropriate method.
Step 3: N-4 Reductive Amination with Aldehydes/Ketones
-
In an array of reaction vessels, combine the 3-cyanopiperazine TFA salt (1.0 eq.), a diverse set of aldehydes or ketones (1.2 eq.), and DIPEA (1.5 eq.) in a solvent like dichloroethane (DCE) or methanol.
-
Stir for 1 hour at room temperature to allow for iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), in portions.[4]
-
Stir for 12-24 hours at room temperature.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract with DCM, dry the combined organic layers, and concentrate.
-
Purify each library member.
Protocol 3.2: Transformation of the C-3 Cyano Group
Once the N-4 position is diversified, the cyano group can be transformed to introduce a second point of diversity.
Option A: Reduction to a Primary Amine
-
Dissolve the N-4 substituted 3-cyanopiperazine derivative (1.0 eq.) in methanol or ethanol.
-
Add a catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.[5]
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the 3-(aminomethyl)piperazine derivative, which can be further derivatized (e.g., via acylation).
Option B: [3+2] Cycloaddition to Form a Tetrazole
-
Dissolve the N-4 substituted 3-cyanopiperazine derivative (1.0 eq.) in DMF.
-
Add sodium azide (NaN₃, 2.0-3.0 eq.) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium chloride (Et₃N·HCl, 2.0-3.0 eq.).[6]
-
Heat the reaction mixture to 100-130 °C for 12-48 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the 3-(1H-tetrazol-5-yl)piperazine derivative.
Experimental Protocols: Solid-Phase Organic Synthesis (SPOS)
SPOS is ideal for generating larger libraries, as purification is simplified to washing the resin beads between steps.[7] The choice of resin and linker is critical and depends on the desired cleavage conditions.
Protocol 4.1: Library Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol uses a highly acid-labile resin, allowing for mild cleavage conditions that preserve many acid-sensitive functional groups.[8]
Step 1: Immobilization of the Scaffold
-
Swell 2-CTC resin (1.0 eq., e.g., 1.2 mmol/g loading) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve this compound (2.0 eq.) in anhydrous DCM.
-
Add DIPEA (4.0 eq.) to the piperazine solution.
-
Drain the DCM from the swollen resin and add the piperazine/DIPEA solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chloride sites, add methanol (approx. 0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), methanol (3x), and finally DCM (3x). Dry the resin in vacuo.
Step 2: N-1 Boc Deprotection
-
Swell the resin in DCM.
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes.
-
Drain and repeat the TFA treatment for another 30 minutes.
-
Wash the resin with DCM (5x), followed by a neutralization wash with 10% DIPEA in DMF (2x), and finally wash with DMF (5x).
Step 3: N-1 Derivatization (Acylation Example)
-
Swell the deprotected resin in DMF.
-
In a separate vial, pre-activate the first set of carboxylic acids (R1-COOH, 4.0 eq.) with HBTU (3.9 eq.) and DIPEA (6.0 eq.) in DMF for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 4-12 hours.
-
Wash the resin with DMF (5x), DCM (5x), and perform a Kaiser test to confirm complete coupling.
Step 4: Cyano Group Transformation (Tetrazole Formation Example)
-
Swell the resin in N-Methyl-2-pyrrolidone (NMP).
-
Add a solution of sodium azide (10 eq.) and tri-n-butyltin chloride (Sn₂Cl₂, 10 eq.) in NMP.
-
Heat the reaction at 80-90 °C for 48 hours.
-
Wash the resin thoroughly with NMP (5x), DCM (5x), and methanol (5x).
Step 5: Cleavage and Purification
-
Wash the final resin with DCM and dry briefly.
-
Add a cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/triisopropylsilane) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate and precipitate the crude product with cold diethyl ether.
-
Purify the final compounds by preparative HPLC.
Data Summary and Key Considerations
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Throughput | Lower (dozens to hundreds of compounds) | Higher (hundreds to thousands of compounds) |
| Purification | Requires individual purification (chromatography) | Simplified to resin washing; final cleavage requires purification |
| Reaction Monitoring | Straightforward (TLC, LC-MS) | Indirect (e.g., Kaiser test, cleavage of test beads) |
| Scale | Milligram to gram scale per compound | Micromole to millimole scale per compound |
| Reagent Stoichiometry | Near-stoichiometric amounts | Requires large excess of reagents to drive reactions to completion |
Causality Behind Experimental Choices:
-
Choice of Base (DIPEA vs. Triethylamine): DIPEA is a non-nucleophilic base, making it ideal for couplings as it does not compete with the amine nucleophile.
-
Choice of Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is milder than other borohydrides (like NaBH₄ or NaCNBH₃) and is particularly effective for the reductive amination of both aldehydes and ketones under slightly acidic conditions, which favors iminium ion formation.
-
Use of Additives in Tetrazole Synthesis: Lewis acids like ZnCl₂ or additives like Et₃N·HCl coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion, thereby accelerating the cycloaddition.[6]
-
Cleavage Cocktail Scavengers (TIS): Triisopropylsilane (TIS) is a cation scavenger used during TFA cleavage to capture reactive carbocations generated from the Boc group and other protecting groups, preventing side reactions with sensitive residues like tryptophan or methionine.
Conclusion
This compound is a high-potential building block for constructing diverse and medicinally relevant combinatorial libraries. Its embedded orthogonality allows for controlled, multi-dimensional diversification. By selecting the appropriate synthetic phase (solution or solid) and carefully choosing reaction pathways and conditions, researchers can efficiently generate libraries of novel compounds centered on the privileged piperazine scaffold, accelerating the hit-to-lead optimization process in modern drug discovery.
References
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- MacMillan, D. W. C., et al. (2021). Photoredox C–H arylation of piperazines. Organics, 2(1), 18-28.
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- BenchChem. (2025). A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications.
- Hulme, C., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
- Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
- Albericio, F., & Carpino, L. A. (1997). Solid-Phase Synthesis: A Practical Guide. Methods in Enzymology, 289, 104-126.
- Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 3-15.
- Stark, L. M., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-232.
- Mark, E. (2011). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds Lecture Notes.
- Sharghi, H., et al. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(34), 22165-22176.
- Waldmann, H., et al. (2014). Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. Organic Letters, 16(15), 4032-4035.
- Gisin, B. F. (1973). The attachment of carboxyl-terminal amino acids to the solid support for solid-phase peptide synthesis. Helvetica Chimica Acta, 56(5), 1476-1482.
- Vágner, J., et al. (2008). Mixture-based combinatorial libraries of acyclic and heterocyclic compounds from amino acids and short peptides. Current Opinion in Chemical Biology, 12(3), 291-299.
- Bonelli, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485.
- ChemPep Inc. (2024). Boc Solid Phase Peptide Synthesis.
- Kappe, C. O., et al. (2020).
- Ley, S. V., et al. (2020). Two step approach to piperazine-2-carboxamide via hydrolysis followed by hydrogenation in continuous flow. Reaction Chemistry & Engineering, 5(6), 1057-1061.
- Sharma, S., et al. (2020). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Analytical methods for monitoring the progress of tert-Butyl 3-cyanopiperazine-1-carboxylate reactions
An Application Note for Drug Development Professionals
Analytical Strategies for Monitoring the Synthesis of tert-Butyl 3-cyanopiperazine-1-carboxylate
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of this compound, a key intermediate in pharmaceutical development. We present detailed protocols and technical insights for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we explore the application of in-situ monitoring techniques as a component of Process Analytical Technology (PAT). The protocols are designed to be robust and self-validating, emphasizing the scientific rationale behind procedural choices to ensure data integrity, in line with regulatory expectations.[1][2] This guide is intended for researchers, process chemists, and quality control analysts involved in the synthesis and manufacturing of active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Reaction Monitoring
This compound is a crucial building block in the synthesis of numerous pharmaceutical agents. Its molecular structure, featuring a Boc-protected amine, a piperazine ring, and a nitrile functional group, presents specific analytical challenges. Precise and reliable monitoring of its synthesis is not merely a quality control checkpoint; it is fundamental to process understanding, optimization, and scale-up.[3] Effective reaction monitoring allows chemists to track the consumption of starting materials, the formation of the desired product, and the emergence of any process-related impurities in real-time or near-real-time. This data-rich approach is essential for ensuring batch-to-batch consistency, maximizing yield, and guaranteeing the safety and purity of the final API.
The choice of analytical technique is dictated by the specific information required, whether it be quantitative analysis of reaction components, structural elucidation of an unknown byproduct, or real-time kinetic data.[4] This note details the most effective methods, providing both foundational protocols and the expert rationale needed to adapt them to specific process conditions.
Analytical Strategy Overview
A multi-faceted analytical approach is often required to gain a complete understanding of the reaction profile. The primary techniques covered in this guide—HPLC, GC-MS, and NMR—are complementary. HPLC is the workhorse for quantitative analysis, GC-MS provides excellent separation for volatile compounds and confirmatory identification, and NMR offers unparalleled structural insight and is inherently quantitative.[5][6] In-situ techniques represent the frontier, offering a direct window into the reaction vessel.[3]
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the premier technique for monitoring the progress of most pharmaceutical reactions due to its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for non-volatile and thermally sensitive molecules like Boc-protected piperazines.
3.1. Scientific Rationale
The method employs a reversed-phase C18 column, which effectively separates the moderately polar starting materials, product, and potential byproducts based on their hydrophobicity. A gradient elution of acetonitrile and water ensures that compounds with a wide range of polarities can be resolved and eluted efficiently. The addition of a small amount of an acid like formic acid to the mobile phase is crucial; it protonates residual silanols on the silica support and suppresses the ionization of amine functionalities, leading to sharper, more symmetrical peaks and improved reproducibility. Detection via a Diode Array Detector (DAD) allows for the simultaneous monitoring at multiple wavelengths, which is useful for peak purity assessment.
3.2. Detailed Protocol: HPLC-DAD
-
Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector.
-
Sample Preparation: a. Carefully quench a 0.1 mL aliquot of the reaction mixture into 1.0 mL of mobile phase A. Causality: Quenching stops the reaction, preserving the composition at the time of sampling. b. Vortex the sample thoroughly to ensure homogeneity. c. Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 2 µL.
-
Detection: 210 nm. Monitor full spectrum (190-400 nm) for peak purity analysis.
-
-
Method Validation: Before routine use, the method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[7][8][9]
3.3. Expected Data
The chromatogram will show the depletion of the starting material peak and the corresponding increase of the product peak over time.
| Compound | Representative Retention Time (min) | Key Characteristics |
| Precursor (e.g., tert-Butyl 3-hydroxypiperazine-1-carboxylate) | 1.8 | More polar, elutes earlier. |
| Product (this compound) | 2.5 | Target compound. |
| Potential Impurity (e.g., Dimer) | 3.2 | Less polar, elutes later. |
Note: Retention times are illustrative and will vary with the specific system and precursor used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. For piperazine derivatives, it provides confirmatory structural information through characteristic mass fragmentation patterns.[10][11][12]
4.1. Scientific Rationale
While the target molecule is somewhat polar, it is often volatile enough for GC analysis. A key consideration is the thermal stability of the Boc-protecting group, which can sometimes cleave in a hot GC inlet. A lower inlet temperature or derivatization can mitigate this. The use of a low-polarity column (e.g., 5% phenyl polysiloxane) is standard for general screening. Mass spectrometry provides a "fingerprint" of the molecule, allowing for unambiguous identification of the product and any volatile byproducts.[13]
4.2. Detailed Protocol: GC-MS
-
Instrumentation: A GC system with a temperature-programmable oven and a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation: a. Quench a 0.1 mL aliquot of the reaction mixture and extract with 1.0 mL of Ethyl Acetate. b. Dry the organic layer over anhydrous sodium sulfate. c. Transfer the supernatant to a GC vial.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
4.3. Expected Data
The mass spectrum of the product is expected to show a molecular ion peak (if stable) and characteristic fragments corresponding to the loss of the tert-butyl group and fragmentation of the piperazine ring.
| Compound | Representative Retention Time (min) | Key m/z Fragments |
| Product | 8.5 | [M]+•, [M-57]+ (loss of t-Bu), fragments from piperazine ring |
| Precursor | 7.9 | Will show fragments characteristic of its own structure |
Nuclear Magnetic Resonance (NMR) for Definitive Structural Analysis
NMR spectroscopy provides the most detailed structural information and can be used for quantitative analysis without the need for reference standards, as the signal intensity is directly proportional to the number of nuclei.[3][14]
5.1. Scientific Rationale
¹H NMR is used to monitor the reaction by observing the signals of protons in unique chemical environments. For the synthesis of this compound, key transformations can be tracked, such as the disappearance of a proton signal adjacent to a leaving group on the precursor and the appearance of a new signal for the proton at the C3 position, now adjacent to the electron-withdrawing nitrile group. The large singlet for the tert-butyl group (at ~1.4 ppm) can serve as a convenient internal reference for integration.
5.2. Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: a. Quench a 0.2 mL aliquot of the reaction mixture. b. Perform a rapid work-up (e.g., extraction and solvent evaporation). c. Dissolve the residue in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). d. Transfer to an NMR tube.
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H acquisition.
-
Solvent: CDCl₃.
-
Key Signals to Monitor:
-
Product: Look for the proton at the C3 position (methine proton alpha to the nitrile).
-
Starting Material: Identify a unique proton signal that will disappear as the reaction progresses.
-
Boc Group: A sharp singlet around 1.4-1.5 ppm.
-
-
5.3. Expected Data
| Proton Environment | Representative Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Boc Group (-C(CH₃)₃) | ~1.48 | Singlet (s) |
| Piperazine Ring Protons | 2.8 - 4.2 | Multiplets (m) |
| C3-H (alpha to -CN) | ~3.5 - 3.8 | Multiplet (m) |
Note: By integrating a product peak against a starting material peak, the percent conversion can be calculated.
In-Situ Reaction Monitoring (PAT)
Process Analytical Technology (PAT) involves monitoring reactions in real-time without sample extraction.[5] Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful PAT tools.[4][15]
6.1. Scientific Rationale
These vibrational spectroscopy techniques monitor the functional groups within the reaction. For a cyanation reaction, one could monitor the disappearance of a precursor's characteristic vibration (e.g., an O-H stretch if starting from an alcohol) and the appearance of the strong, sharp nitrile (C≡N) stretch, which typically appears around 2200-2260 cm⁻¹. This allows for the generation of real-time kinetic profiles and precise determination of the reaction endpoint.[16]
Caption: Workflow for in-situ reaction monitoring.
Conclusion and Recommendations
For robust monitoring of this compound synthesis, a combination of analytical techniques is recommended.
-
HPLC should be the primary tool for routine quantitative analysis of reaction conversion and impurity profiling due to its accuracy and reproducibility.
-
GC-MS serves as an excellent secondary method for confirming the identity of the product and for identifying any unknown, volatile impurities.
-
NMR is invaluable during process development for definitive structural elucidation and for orthogonal quantification to validate HPLC results.[5]
-
In-situ spectroscopy should be considered for process optimization and large-scale manufacturing to gain real-time kinetic understanding and control.
By implementing these validated analytical methods, researchers and drug development professionals can ensure a well-understood, controlled, and reproducible synthetic process, ultimately leading to a higher quality pharmaceutical product.[1]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Gałazka, S., & Błażewicz, A. (n.d.). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
- Stolar, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega.
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.
- Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- Zhou, L. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.
- JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing.
- Bruker. (n.d.). Reaction Monitoring.
- RSC Publishing. (n.d.). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- S. P, et al. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- (2019). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- Urbańczyk, M., et al. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. wjarr.com [wjarr.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
- 11. ojp.gov [ojp.gov]
- 12. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
Protocol for the large-scale synthesis of tert-Butyl 3-cyanopiperazine-1-carboxylate
An Application Note for the Scalable Synthesis of tert-Butyl 3-cyanopiperazine-1-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound, a key chiral building block in modern medicinal chemistry.[1] The synthesis is based on a modified Strecker reaction, a robust and well-established method for the preparation of α-aminonitriles.[2][3] This guide details the reaction mechanism, step-by-step experimental procedures, critical process controls, and rigorous safety protocols required for successful and safe execution at scale. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both reproducibility and safety.
Introduction and Synthetic Strategy
This compound is a versatile intermediate widely utilized in the development of novel therapeutics, particularly for targets within the central nervous system.[1] Its structure incorporates a piperazine ring, a privileged scaffold in many active pharmaceutical ingredients (APIs), along with a Boc-protected amine for selective functionalization and a cyano group that serves as a versatile chemical handle.[4]
The synthetic approach detailed herein employs a one-pot, three-component Strecker synthesis starting from the commercially available tert-butyl 3-oxopiperazine-1-carboxylate.[5][] This method is advantageous for large-scale production due to its high atom economy, relatively mild reaction conditions, and straightforward purification. The overall transformation is depicted below.
Overall Reaction Scheme:
tert-butyl 3-oxopiperazine-1-carboxylate reacts with an ammonia source and a cyanide source to yield the target α-aminonitrile, this compound.
Caption: Overall synthetic transformation.
Reaction Mechanism: The Strecker Synthesis
The Strecker synthesis is a classic multi-component reaction that efficiently forms α-aminonitriles.[7][8] The mechanism proceeds in two primary stages:
-
Iminium Ion Formation: The carbonyl group of tert-butyl 3-oxopiperazine-1-carboxylate reacts with ammonia (generated in situ from ammonium chloride) to form a hemiaminal intermediate. This intermediate subsequently loses a molecule of water to form a reactive iminium ion.
-
Nucleophilic Cyanide Addition: A cyanide ion (from sodium cyanide) then performs a nucleophilic attack on the electrophilic carbon of the iminium ion, yielding the final α-aminonitrile product.[8]
This mechanism is highly reliable and provides a direct route to the desired product.
Caption: Mechanism of the Strecker Synthesis.
Detailed Protocol for Large-Scale Synthesis
This protocol is optimized for a 100-gram scale synthesis. All operations involving sodium cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. |
| tert-Butyl 3-oxopiperazine-1-carboxylate | 76003-29-7 | 200.24 | 100.0 g | 1.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 32.1 g | 1.2 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 26.9 g | 1.1 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 500 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 500 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.5 L (for extr.) | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | 500 mL (for wash) | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 500 mL (for wash) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g (for drying) | - |
Equipment:
-
5 L three-neck round-bottom flask (reactor vessel)
-
Overhead mechanical stirrer
-
Thermometer and temperature controller
-
Addition funnel
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Recrystallization apparatus
-
Vacuum filtration setup (Büchner funnel)
-
Standard laboratory glassware
-
Analytical balance
-
Personal Protective Equipment (See Section 5)
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor vessel with the overhead stirrer, thermometer, and addition funnel in a certified chemical fume hood.
-
Reagent Charging: To the reactor, add tert-butyl 3-oxopiperazine-1-carboxylate (100.0 g, 0.499 mol), ammonium chloride (32.1 g, 0.599 mol), methanol (500 mL), and deionized water (250 mL).
-
Initial Stirring: Begin stirring the mixture at room temperature (20-25 °C) to form a homogeneous solution or a fine slurry.
-
Cyanide Solution Preparation: In a separate beaker, carefully dissolve sodium cyanide (26.9 g, 0.549 mol) in deionized water (250 mL). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care.[9]
-
Cyanide Addition: Slowly add the sodium cyanide solution to the reactor via the addition funnel over a period of 60-90 minutes. A slight exotherm may be observed; maintain the internal temperature below 35 °C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Extraction:
-
Once the reaction is complete, carefully transfer the mixture to the 5 L separatory funnel.
-
Add dichloromethane (DCM, 500 mL) and shake vigorously. Allow the layers to separate.
-
Collect the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with DCM (2 x 500 mL).
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL). This removes residual acids and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for 2 hours to induce crystallization.
-
Collect the purified solid product by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.
-
Dry the product under vacuum at 40 °C to a constant weight.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 75-85%.
In-Process Controls and Critical Parameters
-
Temperature Control: While the reaction is not highly exothermic, maintaining a consistent temperature ensures a controlled reaction rate and minimizes potential side reactions.
-
Rate of Cyanide Addition: Slow, controlled addition of the cyanide solution is crucial for safety and to prevent temperature spikes.
-
pH Monitoring: The reaction proceeds optimally under slightly basic to neutral conditions. The presence of ammonium chloride provides a buffering effect.
-
Reaction Completion: It is vital to confirm the complete consumption of the starting ketone via chromatography (TLC/HPLC) before proceeding to the work-up. This prevents contamination of the final product.
Critical Safety Protocols: Handling Cyanide
The use of sodium cyanide necessitates strict adherence to safety protocols. It is fatal if swallowed, inhaled, or in contact with skin.
-
Engineering Controls: All operations must be conducted in a high-performance chemical fume hood to prevent inhalation of any dust or potential hydrogen cyanide gas.[10][11]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: An air-purifying respirator with cartridges rated for acid gases and cyanides should be readily available for emergency use.[9]
-
Skin and Eye Protection: Wear a full-face shield, safety goggles, a chemical-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[12] Full-body chemical-resistant suits are recommended for large-scale handling.[9]
-
-
Handling and Storage:
-
Emergency Procedures:
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] For inhalation, move the victim to fresh air.[10]
-
Spills: Neutralize small spills with a freshly prepared solution of sodium hypochlorite (bleach). For large spills, evacuate the area and contact emergency response personnel.
-
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) must be quenched with sodium hypochlorite solution under basic conditions (pH > 10) before disposal according to institutional and local regulations.
-
References
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. Available from: [Link]
-
United Chemical. Crucial Safety Measures When Working with Sodium Cyanide. Available from: [Link]
-
Scribd. Sodium Cyanide Safety Guide | PDF | Toxicity | Dangerous Goods. Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
Sources
- 1. (R)-1-N-Boc-3-Cyanopiperazine|High-Purity Chiral Building Block [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Page loading... [wap.guidechem.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. scribd.com [scribd.com]
- 12. camachem.com [camachem.com]
Practical applications of tert-Butyl 3-cyanopiperazine-1-carboxylate in medicinal chemistry projects
In the intricate symphony of drug discovery, certain molecular motifs emerge as virtuoso performers, enabling the creation of complex and potent therapeutics. One such indispensable building block is tert-Butyl 3-cyanopiperazine-1-carboxylate . This chiral, mono-Boc-protected piperazine derivative offers a unique combination of a strategically positioned nitrile group and a readily functionalizable secondary amine, making it a cornerstone in the synthesis of a new generation of pharmaceuticals. This guide provides an in-depth exploration of its practical applications, supported by detailed protocols and insights gleaned from extensive research and development.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The strategic placement of a cyano group at the 3-position of the piperazine ring, coupled with the protective tert-butoxycarbonyl (Boc) group, unlocks a cascade of synthetic possibilities, allowing for the precise and controlled construction of target molecules.
The Strategic Advantage of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a lynchpin in the utility of this reagent. In the multi-step syntheses common to medicinal chemistry, selective protection of one of the piperazine nitrogens is crucial to prevent unwanted side reactions.[2] The Boc group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This strategic protection allows for a modular and convergent approach to complex molecule synthesis.
Core Applications in Drug Discovery
The primary applications of this compound are centered around two key transformations: functionalization of the secondary amine and chemical manipulation of the nitrile group.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of this building block and its analogues is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[3] The cyanopiperazine moiety serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme.
Caption: Synthetic workflow for DPP-4 inhibitors.
A pivotal step in the synthesis of many DPP-4 inhibitors is the coupling of the piperazine nitrogen with an aromatic or heteroaromatic system. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for this purpose.[2]
This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-flushed glovebox, combine (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate (1.1 equiv), aryl bromide (1.0 equiv), Cs₂CO₃ (1.5 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (3 mol%) in a dry reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-3-cyanopiperazine derivative.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the piperazine nitrogen, a key step in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and inert atmosphere is essential.
Conversion of the Nitrile to an Aminomethyl Group
The nitrile group is a versatile functional handle that can be readily converted to a primary amine. This transformation is particularly valuable in medicinal chemistry as it introduces a basic nitrogen atom that can participate in key interactions with biological targets and improve the pharmacokinetic properties of the molecule.
Caption: Reduction of the nitrile to a primary amine.
Catalytic hydrogenation is a common and efficient method for the reduction of nitriles.
This protocol describes the reduction of the nitrile group to a primary amine using palladium on carbon as a catalyst.
Materials:
-
(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate in methanol, add 10% Pd/C (10-20% by weight).
-
Transfer the suspension to a hydrogenation vessel.
-
Purge the vessel with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, which can be used in the next step without further purification or purified by crystallization or chromatography if necessary.[3]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation due to its high activity and ease of removal by filtration.
-
Solvent: Methanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.
-
Hydrogen Pressure: The pressure of hydrogen gas influences the rate of the reaction. Higher pressures generally lead to faster reductions.
Potential Applications in Central Nervous System (CNS) Drug Discovery
The piperazine scaffold is a common feature in drugs targeting the CNS, including treatments for depression, anxiety, and psychosis.[1] While direct applications of this compound in this area are less documented than in DPP-4 inhibitor synthesis, its derivatives represent promising candidates for CNS drug discovery. The introduction of an aryl group via Buchwald-Hartwig amination and the subsequent modification of the cyano group can lead to a diverse library of compounds for screening against various CNS targets.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations discussed.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | Catalytic Hydrogenation (Pd/C, H₂) | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | 95% | [3] |
| (R)-3-Boc-aminopiperidine | Nucleophilic Substitution | Boc-protected Trelagliptin | High | [5] |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique structural features, including the strategically placed and reactive nitrile group and the Boc-protected piperazine core, provide a robust platform for the synthesis of complex and biologically active molecules. The detailed protocols and workflows presented here for its application in the synthesis of DPP-4 inhibitors and other key transformations underscore its significance in modern drug discovery. As researchers continue to explore the vast chemical space accessible from this valuable intermediate, we can anticipate the emergence of new and innovative therapeutics for a range of diseases.
References
-
Zhang, Y., et al. (2016). Synthesis of Trelagliptin analogs by convergent method. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Figshare. (2019). Synthesis of Trelagliptin Succinate. Organic Process Research & Development. Retrieved from [Link]
- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (2021). CN113121414A - Synthetic method of trelagliptin intermediate.
-
PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]
- Google Patents. (2015). CN104961726A - Preparation method of trelagliptin.
- Google Patents. (2021). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Retrieved from [Link]
-
YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). Structure of cinnamyl piperazine derivatives as CNS agents. Retrieved from [Link]
-
PubMed Central. (2019). Coumarin-piperazine derivatives as biologically active compounds. Retrieved from [Link]
- Google Patents. (2012). US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy.
- Google Patents. (2016). WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
-
K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Strategies for improving the yield of tert-Butyl 3-cyanopiperazine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of tert-butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and ensure the highest purity of the final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves a two-step approach: the synthesis of the precursor, tert-butyl 3-oxopiperazine-1-carboxylate, followed by a cyanation reaction. This guide will address potential issues in both stages of this synthetic pathway.
Experimental Workflow Overview
The following diagram outlines the proposed synthetic strategy from piperazin-2-one to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis and actionable solutions.
Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate
Q1: My Boc-protection of piperazin-2-one is incomplete, resulting in a low yield of tert-butyl 3-oxopiperazine-1-carboxylate. What could be the cause?
A1: Incomplete reaction is a common issue in Boc protection. The primary causes are often related to reagent stoichiometry, reaction time, or the presence of moisture.
-
Causality: The reaction involves the nucleophilic attack of the piperazin-2-one nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1] If the starting material is not fully consumed, it indicates a potential issue with the reactivity or availability of the reagents.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.2 equivalents). This drives the reaction to completion.
-
Reaction Time: The reaction can be slow. A typical reaction time is around 3 hours, but it's best to monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[1]
-
Solvent Purity: Use anhydrous dichloromethane (CH₂Cl₂). The presence of water can hydrolyze Boc₂O, reducing its effective concentration.
-
Temperature: The reaction is typically run at room temperature.[1] If the reaction is still sluggish, gentle warming to 30-35°C can be attempted, but be cautious of potential side reactions.
-
Q2: I'm observing a significant amount of a di-Boc protected byproduct. How can I avoid this?
A2: While piperazin-2-one has two nitrogen atoms, the amide nitrogen is significantly less nucleophilic than the amine nitrogen. However, under forcing conditions, double protection can occur.
-
Causality: The formation of a di-Boc product suggests that the reaction conditions are too harsh, leading to the less reactive amide nitrogen also reacting with Boc₂O.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid a large excess of Boc₂O. Stick to the recommended 1.1-1.2 equivalents.
-
Temperature Control: Perform the reaction at room temperature or even cooled in an ice bath (0°C) to increase selectivity.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of piperazin-2-one. This maintains a low concentration of the protecting agent at any given time, favoring the more reactive site.
-
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Boc₂O (equivalents) | 1.1 - 1.2 | Reduce to 1.05 if di-Boc is an issue |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Addition Method | Single portion | Dropwise addition |
Step 2: Strecker-type Cyanation of tert-Butyl 3-oxopiperazine-1-carboxylate
Q3: The cyanation of my keto-piperazine is giving a very low yield of the desired 3-cyano product. What are the critical parameters for this step?
A3: The Strecker synthesis and related cyanations involve the formation of an imine or a similar intermediate, followed by the nucleophilic addition of a cyanide source.[2][3][4] The efficiency of this reaction is highly dependent on the reaction conditions.
-
Causality: The reaction proceeds through an equilibrium. To favor the product, the equilibrium must be shifted forward. Key factors include the cyanide source, pH, and removal of water.
-
Troubleshooting Steps:
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. For better solubility in organic solvents, trimethylsilyl cyanide (TMSCN) can be a more effective reagent.[5]
-
Amine Source: Ammonium chloride (NH₄Cl) is a standard source of ammonia for the in situ formation of the imine.[6]
-
pH Control: The reaction is typically acid-catalyzed to promote imine formation.[3] However, the pH must not be too low, as it would protonate the cyanide nucleophile (HCN), rendering it non-nucleophilic. A buffered system or the use of a weak acid like acetic acid is often beneficial.
-
Water Removal: The formation of the imine intermediate generates water. The presence of excess water can shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can improve the yield.
-
Q4: My final product is contaminated with unreacted ketone and a hydroxylamine side product. How can I improve the conversion and selectivity?
A4: The presence of unreacted starting material points to an incomplete reaction, while the formation of a cyanohydrin (a hydroxyl-nitrile) is a common side reaction.
-
Causality: The ketone can be directly attacked by the cyanide ion to form a cyanohydrin, which is in equilibrium with the starting materials. The desired reaction pathway involves the formation of an imine, which is then attacked by the cyanide.[6] To favor the desired product, the rate of imine formation and its subsequent cyanation must be greater than the rate of cyanohydrin formation.
-
Troubleshooting Steps:
-
Maximize Imine Formation: Ensure an adequate amount of the amine source (e.g., ammonia from NH₄Cl) is present. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can favor imine formation.
-
Order of Addition: Pre-forming the imine by stirring the ketone and the amine source together for a period before adding the cyanide source can sometimes improve selectivity.
-
Purification: If side products are unavoidable, careful purification by column chromatography is necessary. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for separation.
-
Caption: Competing reaction pathways in the Strecker-type synthesis.
Frequently Asked Questions (FAQs)
Q: What is the purpose of the tert-butoxycarbonyl (Boc) protecting group?
A: The Boc group is one of the most common nitrogen protecting groups in organic synthesis. It serves two primary functions in this synthesis:
-
Deactivation: It deactivates the nitrogen at the 1-position of the piperazine ring, preventing it from participating in unwanted side reactions during the cyanation step.
-
Solubility: The bulky and non-polar tert-butyl group increases the solubility of the piperazine derivative in common organic solvents, which facilitates handling and purification.[1][7]
Q: Are there alternative methods for the cyanation step?
A: Yes, several alternative cyanation methods exist.[8] The choice of method depends on the available reagents and the specific reactivity of the substrate.
-
Use of Acetone Cyanohydrin: This can be a safer alternative to using HCN gas or metal cyanides.[5]
-
Palladium-Catalyzed Cyanation: While typically used for aryl halides, some modern methods can be adapted for other substrates.[9]
-
Electrophilic Cyanation: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) act as an electrophilic "CN⁺" source and can be used to cyanate nucleophiles like enolates.[8][10] This would require converting the ketone to its enolate form first.
Q: What are the best practices for handling cyanide reagents safely?
A: Cyanide salts and their derivatives are highly toxic. Always follow strict safety protocols:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves (check for appropriate glove type for the specific cyanide reagent).
-
Never acidify cyanide waste. Acidification will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal.
-
Have a cyanide antidote kit available and ensure all lab personnel are trained in its use.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretch, which typically appears around 2220-2260 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate
-
To a solution of piperazin-2-one (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).[1]
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.[1]
Protocol 2: Synthesis of this compound (Strecker-type approach)
-
In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1 equivalent) and ammonium chloride (NH₄Cl, 2 equivalents) in methanol.
-
Add sodium cyanide (NaCN, 1.5 equivalents) to the mixture. (Caution: Highly toxic!)
-
Stir the reaction mixture at 40-50°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound.
References
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
-
Strecker amino acid synthesis - Wikipedia. Available from: [Link]
-
Cyanation leading to drug intermediates. Conditions: Reactions were... - ResearchGate. Available from: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Cyanation - Wikipedia. Available from: [Link]
-
Strecker Synthesis - NROChemistry. Available from: [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available from: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS - SciELO. Available from: [Link]
-
Strecker Synthesis - Master Organic Chemistry. Available from: [Link]
-
Cyanation with isocyanides: recent advances and perspectives - RSC Publishing. Available from: [Link]
-
synthesis of mycobacterium tuberculosis atp synthase inhibitors | dr-ntu. Available from: [Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available from: [Link]
-
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available from: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available from: [Link]
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
The most common synthetic routes for target compounds - ResearchGate. Available from: [Link]
Sources
- 1. 1-Boc-3-oxopiperazine (76003-29-7) for sale [vulcanchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scielo.br [scielo.br]
- 9. Cyanation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in tert-Butyl 3-cyanopiperazine-1-carboxylate Chemistry
Welcome to the technical support center for the synthesis and application of tert-Butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the use of this versatile chiral building block.[1]
The unique structure of this compound, featuring a Boc-protected amine and a reactive cyano group on a piperazine ring, makes it a valuable intermediate in medicinal chemistry.[1] However, the interplay between these functional groups can lead to specific side reactions that require careful consideration and optimization of reaction conditions. This guide provides in-depth, experience-driven solutions to common problems, grounded in mechanistic principles.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Incomplete Reaction or Stalling
Question: My reaction using this compound as a starting material is not going to completion, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Incomplete reactions are a frequent challenge and can stem from several factors related to the stability of the starting material and the reaction conditions.
Probable Causes & Solutions:
-
Steric Hindrance: The tert-butyl group of the Boc protecting group is bulky and can sterically hinder the approach of reagents to the piperazine ring nitrogens or the cyano group.[2]
-
Solution: Consider using a less sterically demanding protecting group if the synthesis allows, or modify the reaction conditions to overcome the steric barrier. This might involve using smaller, more reactive reagents or increasing the reaction temperature. However, be mindful that higher temperatures can promote side reactions.
-
-
Poor Solubility: this compound can exhibit poor solubility in certain non-polar organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Experiment with a range of solvents or solvent mixtures to improve solubility. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices. In some cases, a biphasic system with a phase-transfer catalyst can be effective.
-
-
Deactivation of Reagents: The piperazine nitrogens are basic and can react with acidic reagents or catalysts, effectively neutralizing them and halting the reaction.
-
Solution: If using acidic conditions, ensure a sufficient excess of the acid is used to account for any that may be neutralized by the piperazine nitrogens. Alternatively, protect the second nitrogen of the piperazine ring if it is not the intended site of reaction.
-
-
Low Reagent Reactivity: The chosen reagent may not be sufficiently reactive to overcome the activation energy of the desired transformation.
-
Solution: Switch to a more reactive reagent or add an activating agent. For example, in acylation reactions, converting a carboxylic acid to an acid chloride or using a peptide coupling agent can significantly increase the reaction rate.
-
Issue 2: Formation of an Unexpected Isomer (Epimerization)
Question: I am observing the formation of a diastereomer of my desired product. What could be causing this epimerization, and how can I prevent it?
Answer:
Epimerization, the change in configuration at one of several stereogenic centers, is a known issue in piperazine chemistry, particularly at the carbon adjacent to a nitrogen atom.[3][4]
Probable Causes & Solutions:
-
Base-Catalyzed Epimerization: The presence of a strong base can deprotonate the C-H bond at the 3-position of the piperazine ring, leading to the formation of a planar carbanion or an enamine-like intermediate. Reprotonation can then occur from either face, resulting in a mixture of diastereomers.
-
Solution:
-
Use a weaker base: Opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like sodium hydride or lithium diisopropylamide (LDA).
-
Lower the reaction temperature: Running the reaction at lower temperatures can disfavor the equilibrium that leads to epimerization.
-
Minimize reaction time: Prolonged exposure to basic conditions increases the likelihood of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
-
Acid-Catalyzed Epimerization: While less common for this specific position, acidic conditions can sometimes facilitate epimerization through a reversible ring-opening and closing mechanism, or by protonation of the nitrile which can influence the stereocenter.
-
Solution: If acidic conditions are necessary, use the mildest acid possible and keep the reaction time to a minimum. Scrutinize the workup procedure, as prolonged exposure to acidic aqueous layers during extraction can also contribute to isomerization.
-
-
Photocatalyzed Epimerization: Recent studies have shown that visible light-mediated photoredox catalysis can induce epimerization in piperazine derivatives.[3][4]
-
Solution: Protect your reaction from light, especially if using reagents or catalysts known to be photosensitive.
-
Visualizing the Epimerization Pathway:
Caption: Base-catalyzed epimerization of a piperazine derivative.
Issue 3: Unwanted Reactions of the Cyano Group
Question: I am observing byproducts that suggest the cyano group has reacted. What are the common side reactions of the nitrile and how can I avoid them?
Answer:
The cyano group is a versatile functional group, but its reactivity can lead to undesired transformations under certain conditions.[5][6]
Probable Causes & Solutions:
-
Hydrolysis to Amide or Carboxylic Acid: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid in the presence of strong acids or bases, particularly with heating.[6][7]
-
Solution:
-
Avoid harsh pH and high temperatures: If your desired reaction does not involve the cyano group, maintain neutral or near-neutral pH conditions and keep the temperature as low as possible.
-
Anhydrous conditions: Water is required for hydrolysis, so running the reaction under strictly anhydrous conditions can prevent this side reaction.
-
Careful workup: During the aqueous workup, minimize the time the compound is in contact with acidic or basic layers. A rapid extraction and neutralization are recommended.
-
-
-
Reduction to an Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[7][8]
-
Solution: If another part of the molecule requires reduction, choose a milder or more selective reducing agent. For example, if you need to reduce an ester, DIBAL-H at low temperatures can sometimes be used with minimal effect on the nitrile.
-
-
Reaction with Organometallic Reagents: Grignard or organolithium reagents will add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone.[8][9]
-
Solution: If your synthesis involves organometallic reagents, consider protecting the cyano group or using a different synthetic strategy that introduces the cyano group at a later stage.
-
Table 1: Common Side Reactions of the Cyano Group and Mitigation Strategies
| Side Reaction | Reagents/Conditions to Avoid | Suggested Mitigation Strategy |
| Hydrolysis | Strong acids (e.g., conc. HCl, H₂SO₄) or bases (e.g., NaOH, KOH) with heat and water.[7] | Use mild pH, low temperature, anhydrous conditions, and perform a quick aqueous workup. |
| Reduction | Strong hydrides (e.g., LiAlH₄).[6] | Use selective reducing agents or protect other functional groups that need reduction. |
| Addition | Organometallic reagents (e.g., Grignard, organolithiums).[8] | Introduce the cyano group later in the synthesis or use a protecting group strategy. |
Issue 4: Premature Cleavage of the Boc Protecting Group
Question: I am losing the Boc protecting group during my reaction or workup. What conditions cause this, and how can I maintain its integrity?
Answer:
The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions, but it can also be cleaved under other, sometimes unexpected, circumstances.[10][11]
Probable Causes & Solutions:
-
Acidic Conditions: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] Even milder acids or Lewis acids can cause deprotection, especially at elevated temperatures.
-
Solution:
-
Avoid acids: If possible, design your synthetic route to avoid acidic steps while the Boc group is present.
-
Use buffered conditions: If a slightly acidic pH is unavoidable, consider using a buffer to maintain a controlled pH.
-
Careful reagent choice: Be aware that some reagents can be acidic or generate acidic byproducts. For example, some chlorinated solvents can slowly decompose to generate HCl.
-
-
-
High Temperatures: While generally stable to heat, prolonged exposure to high temperatures (>100-120 °C) can lead to thermal decomposition of the Boc group, especially in the presence of impurities.
-
Solution: Run reactions at the lowest effective temperature. If a high-temperature reaction is necessary, consider a more thermally stable protecting group like Cbz.
-
Visualizing the Boc Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of a Boc-protected amine.[14]
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under typical storage conditions?
A1: The compound is generally stable when stored in a cool, dry, and dark place. It is important to protect it from moisture, as this can lead to slow hydrolysis of the cyano group over time. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric carbon dioxide, which can form carbamates with the free piperazine nitrogen.[15]
Q2: What are the best analytical techniques to monitor reactions and detect impurities?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a combination of polar and non-polar solvents to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to detect and quantify side products. Since the piperazine core lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown byproducts by providing molecular weight information.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the starting material, intermediates, and final product.
Q3: Can I perform reactions on the N-4 nitrogen without affecting the Boc group or the cyano group?
A3: Yes, the N-4 nitrogen is a secondary amine and can undergo various reactions such as alkylation, acylation, and arylation.[19] The Boc group at N-1 is stable to most basic and nucleophilic conditions used for these transformations.[10][20] However, it is crucial to select reaction conditions that are not acidic to avoid cleaving the Boc group. For example, in a reductive amination, using a mild reducing agent like sodium triacetoxyborohydride is preferable to harsher, acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for N-4 Alkylation
This protocol describes a typical procedure for the alkylation of the N-4 position of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Method for Purity Assessment by HPLC-UV
This protocol outlines a general method for assessing the purity of this compound derivatives.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare a sample solution of your compound in the mobile phase (e.g., 1 mg/mL).
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.
-
Inject the sample and run a linear gradient, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the area percentage to assess purity.
References
- Vertex AI Search. (2024). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - NIH.
- Benchchem. (2025).
- ResearchGate. (n.d.). Diverse reactions of nitriles in organic synthesis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Benchchem. (2025).
- Wikipedia. (n.d.). Piperazine.
- JOCPR. (n.d.).
- UNODC. (n.d.).
- MDPI. (n.d.).
- NTU Journal of Pure Sciences. (2022).
- Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
- PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)
- Benchchem. (n.d.). (R)-1-N-Boc-3-Cyanopiperazine|High-Purity Chiral Building Block.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2021).
- PubChem. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
- Google Patents. (n.d.).
- BOC Sciences. (n.d.). CAS 76003-29-7 1-Boc-3-oxopiperazine.
- BLDpharm. (n.d.). 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)
- Google Patents. (n.d.).
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2.
- Clearsynth. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)
Sources
- 1. (R)-1-N-Boc-3-Cyanopiperazine|High-Purity Chiral Building Block [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Piperazine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-cyanopiperazine-1-carboxylate Functionalization
Welcome to the technical support center for the functionalization of tert-butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The strategic introduction of a cyano group at the 3-position provides a valuable synthetic handle for further molecular elaboration.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the primary reactive sites on this compound?
A1: The molecule presents three main sites for functionalization:
-
N4-Position: The secondary amine is the most nucleophilic and readily undergoes reactions like N-arylation, N-alkylation, and acylation.
-
Cyano Group (C≡N): This group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloadditions.[4]
-
α-C-H bonds (C2 and C5): While less reactive, these positions can be functionalized under specific conditions, often involving lithiation or photoredox catalysis.[1][2][5]
Caption: Primary reactive sites for functionalization.
N-Functionalization (N4 Position)
Q2: I am observing low yields in my Buchwald-Hartwig N-arylation of this compound. What are the likely causes and solutions?
A2: Low yields in Buchwald-Hartwig aminations of piperazines are a common issue.[6] Several factors could be at play:
-
Catalyst Deactivation: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical and depends on the substrate. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[7]
-
Incorrect Base: The base plays a key role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[7]
-
Solvent and Temperature Issues: Ensure your starting materials are soluble in the reaction solvent (e.g., toluene, dioxane) at the reaction temperature. Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[7]
Troubleshooting N-Arylation Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. | The catalytic cycle relies on the Pd(0) species.[7] |
| Ligand | Screen sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos). | These ligands promote reductive elimination and stabilize the active catalyst.[7] |
| Base | Employ a strong, non-nucleophilic base like NaOtBu. | A strong base is necessary to deprotonate the piperazine nitrogen. |
| Solvent | Toluene or dioxane are common choices. | Ensure adequate solubility of all reactants at the reaction temperature.[7] |
| Temperature | Typically 80-110 °C. | Provides the necessary activation energy for the reaction to proceed.[7] |
Q3: How can I selectively achieve mono-alkylation at the N4 position without side reactions?
A3: Reductive amination is a robust method for N-alkylation.[8] It involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild and tolerant of a wide range of functional groups.
-
Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM) at room temperature. The addition of a small amount of acetic acid can catalyze the formation of the intermediate iminium ion.
Protocol for Reductive Amination:
-
Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in DCE.
-
Add acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.
Caption: Workflow for reductive amination.
Cyano Group Transformations
Q4: I am struggling to hydrolyze the cyano group to a carboxylic acid without affecting the Boc protecting group. What conditions should I use?
A4: The Boc group is sensitive to strong acidic conditions. Therefore, basic hydrolysis is the recommended method.
-
Basic Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, will yield the carboxylate salt.[9][10] Subsequent acidification with a mild acid (e.g., citric acid or careful addition of dilute HCl) will protonate the carboxylate to give the desired carboxylic acid. Vigorous heating over extended periods is often required.[11]
Protocol for Basic Hydrolysis of the Nitrile:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of NaOH (3-5 equivalents).
-
Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully acidify with a cooled solution of dilute HCl or citric acid to pH ~4-5.
-
Extract the product with an appropriate organic solvent.
Q5: Can the cyano group be converted to other functional groups?
A5: Yes, the cyano group is a versatile precursor.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Raney Nickel).
-
Conversion to an Amide: Milder hydrolysis conditions, often using a base like potassium carbonate in the presence of an oxidant like hydrogen peroxide, can yield the corresponding amide.
II. Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in N-arylation | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Low reaction temperature. | 1. Use a Pd(0) precatalyst or add a reducing agent for a Pd(II) source. Ensure an inert atmosphere. 2. Screen different biaryl phosphine ligands (e.g., XPhos, RuPhos).[7] 3. Switch to a stronger base like NaOtBu.[7] 4. Increase the reaction temperature to 80-110 °C.[7] |
| Formation of N,N'-bis-arylated byproduct | 1. Incorrect stoichiometry. 2. High reaction temperature or prolonged reaction time. | 1. Use an excess of the piperazine relative to the aryl halide.[7] 2. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the aryl halide. |
| Decomposition of starting material during nitrile hydrolysis | 1. Acidic conditions leading to Boc deprotection. 2. Harsh reaction conditions. | 1. Use basic hydrolysis conditions (e.g., NaOH or KOH in aq. alcohol).[9][10] 2. Lower the reaction temperature and use a milder base if possible. |
| Incomplete reduction of the cyano group | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. | 1. Use freshly opened or properly stored reducing agents (e.g., LiAlH₄). For catalytic hydrogenation, ensure the catalyst is active. 2. Increase the equivalents of the reducing agent. |
| Low yield in reductive amination | 1. Inefficient iminium ion formation. 2. Inactive reducing agent. | 1. Add a catalytic amount of acetic acid to promote iminium ion formation. 2. Use fresh sodium triacetoxyborohydride. |
III. References
-
BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine. Retrieved from
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed carboamination reactions for the synthesis of substituted piperazines. Accounts of chemical research, 37(10), 739-751.
-
Dandepally, S. R., & Williams, A. L. (2016). Opportunities and challenges for direct CH functionalization of piperazines. Beilstein journal of organic chemistry, 12, 702.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from
-
Dandepally, S. R., & Williams, A. L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12(1), 702-715.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione. Retrieved from
-
Dandepally, S. R., & Williams, A. L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein journal of organic chemistry, 12, 702-715.
-
Wolfe, J. P., & Buchwald, S. L. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549-6570.
-
Rathi, A. K., Syed, R., Shin, H. A., & Singh, I. (2024). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini-Reviews in Organic Chemistry, 21(1), 1-2.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from
-
O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
-
BenchChem. (n.d.). Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis. Retrieved from
-
Fallacara, A. L., & Lolli, M. L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649.
-
Quimica Organica. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from
-
Collins, K. D., & Glorius, F. (2013). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature chemistry, 5(7), 597-601.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from
-
Michael, J. P. (2008). Synthesis of 2, 6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic letters, 10(2), 329-332.
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from
-
PubChem. (n.d.). Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate. Retrieved from
-
MacMillan, D. W. (2011). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(1), 1-1.
-
Trost, B. M., & Dong, G. (2008). Palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles. Organic letters, 10(12), 2469-2472.
-
Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from
-
Leito, I., & Koppel, I. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Molecules, 28(24), 8089.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from
-
Sau, S., & Shinde, D. N. (2024). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. The Journal of Organic Chemistry.
-
Chen, J. R., & Xiao, W. J. (2015). Transition metals catalyzed element-cyano bonds activations. Chinese Chemical Letters, 26(6), 651-658.
-
Chen, D., & Li, C. J. (2019). Reductive amination of ketones/aldehydes with amines using BH3N (C2H5) 3 as a reductant. Chemical Communications, 55(55), 7962-7965.
-
Leito, I., & Koppel, I. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Molecules, 28(24), 8089.
-
Echemi. (n.d.). (S)-tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yield in piperazine derivative synthesis. Retrieved from
-
Li, Z., & Knowles, R. R. (2020). Visible-light-induced nitrogen-atom deletion of unactivated secondary amines. Journal of the American Chemical Society, 142(40), 16934-16939.
Sources
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 5. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Effective methods for the purification of tert-Butyl 3-cyanopiperazine-1-carboxylate products
Welcome to the technical support center for the purification of tert-butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and won't solidify. How can I effectively purify it?
A1: It is not uncommon for this compound to be isolated as a viscous oil or a low-melting solid, especially if residual solvents or impurities are present. The purification strategy will depend on the nature and quantity of the impurities.
Initial Assessment: First, obtain a ¹H NMR spectrum of your crude product to identify potential impurities such as residual solvents (e.g., dichloromethane, ethyl acetate, THF), unreacted starting materials, or side products. A small-scale analytical TLC can also provide a qualitative assessment of the number of components in your crude material.
Recommended Purification Methods for Oily Products:
-
Aqueous Work-up with Acid/Base Extraction: This is a fundamental first step to remove ionic impurities. The piperazine nitrogen (not protected by the Boc group) is basic and can be protonated.
-
Rationale: This procedure separates your desired product from non-basic organic impurities and acidic byproducts. The basic nitrogen on the piperazine ring allows for its selective extraction into an aqueous acidic layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction isolates the desired product.
-
Protocol: See "Protocol 1: Acid-Base Extraction Workflow" below.
-
-
Flash Column Chromatography: This is the most common and effective method for purifying non-crystalline compounds.[1] Due to the polarity of the cyano group and the piperazine ring, careful selection of the stationary and mobile phases is crucial.
-
Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[2] For a moderately polar compound like this compound, normal-phase chromatography is typically effective.
-
Protocol: See "Protocol 2: Flash Column Chromatography" below.
-
-
Crystallization/Trituration: If you have a highly concentrated oil, attempting to induce crystallization is a viable option for obtaining a pure, solid product.
-
Rationale: Crystallization is an excellent purification technique that can yield highly pure material by excluding impurities from the crystal lattice. If direct crystallization is difficult, trituration with a non-polar solvent can help remove more soluble impurities and potentially induce solidification.[3]
-
Protocol: See "Protocol 3: Crystallization and Trituration" below.
-
Q2: I'm observing a significant amount of a di-substituted piperazine byproduct. How can I remove it?
A2: The presence of a di-substituted byproduct is a common issue in piperazine chemistry, arising from the reaction of both nitrogen atoms.[4] Fortunately, the purification strategy can be tailored to remove this impurity.
Understanding the Impurity: The most likely di-substituted byproduct would lack the N-H proton of the desired mono-substituted product. This significantly alters its chemical properties, which can be exploited for separation.
Separation Strategies:
-
Flash Column Chromatography: The di-substituted product will likely have a different polarity compared to your desired mono-substituted product. A carefully optimized gradient in your flash chromatography should allow for their separation. The di-substituted product is typically less polar than the mono-substituted product due to the absence of the N-H group.
-
Acid-Base Extraction: The di-substituted byproduct, lacking the free secondary amine, will not be protonated under acidic conditions. Therefore, an acid wash of the organic layer containing your crude product will selectively extract the desired mono-substituted product into the aqueous phase, leaving the di-substituted impurity behind in the organic layer.
Q3: My final product has a yellowish tint, even after chromatography. What could be the cause and how can I fix it?
A3: A persistent yellow color can indicate the presence of trace, highly conjugated impurities or degradation products.
Potential Causes:
-
Oxidation: Piperazines can be susceptible to oxidation, leading to colored impurities.
-
Residual Palladium: If a palladium-catalyzed reaction was used in a preceding step, residual palladium can cause discoloration.
-
Thermal Degradation: Heating the product for extended periods, for example, during solvent removal, can sometimes lead to decomposition.
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Protocol: Dissolve your product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (approximately 1-2% by weight) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the charcoal and then concentrate the filtrate.
-
-
Recrystallization: A successful recrystallization is often the best method to remove trace impurities and improve the color profile of the final product.[3]
-
Check for Metal Contamination: If applicable, consider testing for residual metals using techniques like Inductively Coupled Plasma (ICP) analysis. Specific scavengers can be used to remove residual palladium if it is the culprit.
Q4: I am concerned about the potential for epimerization at the 3-position. How can I detect and potentially separate the diastereomers?
A4: If the 3-position of the piperazine ring is a stereocenter, epimerization is a valid concern, especially if the synthesis involved basic or acidic conditions.[5][6]
Detection of Diastereomers:
-
¹H and ¹³C NMR Spectroscopy: High-field NMR can often distinguish between diastereomers, as they are distinct chemical entities with different chemical shifts and coupling constants.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for separating and quantifying enantiomers or diastereomers. A variety of chiral stationary phases are available, and method development will be required to find the optimal conditions.
Separation of Diastereomers:
-
Preparative Chiral HPLC: If the diastereomers are inseparable by standard chromatography, preparative chiral HPLC is the most effective, albeit more expensive, method for separation.
-
Diastereomeric Salt Resolution: If the Boc group were to be removed, the resulting free amine could be reacted with a chiral acid to form diastereomeric salts, which may be separable by crystallization. This is a more classical approach and would require subsequent re-protection of the amine.
Troubleshooting Workflows
Workflow for Initial Product Purification
Caption: A decision-making workflow for the initial purification of this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2 x 5-10 volumes). The desired product will move into the aqueous layer as the hydrochloride salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer can be discarded if the only desired product is the piperazine derivative.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 3 M NaOH or saturated NaHCO₃, until the pH is >9.
-
Re-extraction: Extract the now basic aqueous layer with the original organic solvent (e.g., EtOAc or DCM) (3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, a system of dichloromethane and methanol can be used.[7] Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb the crude product onto a small amount of silica gel, dry it, and load the dried powder onto the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Run the column with the predetermined solvent system, gradually increasing the polarity if a gradient is needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity of Impurities | Stationary Phase | Recommended Mobile Phase System | Gradient Example |
| Less Polar | Silica Gel | Hexanes/Ethyl Acetate | 10% to 50% Ethyl Acetate |
| More Polar | Silica Gel | Dichloromethane/Methanol | 1% to 10% Methanol |
| Very Polar | Amino-functionalized Silica | Acetonitrile/Water (HILIC)[8] | 5% to 20% Water |
Protocol 3: Crystallization and Trituration
-
Solvent Screening: In small vials, test the solubility of your oily product in various solvents (e.g., hexanes, diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, isopropanol) and solvent mixtures. An ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Crystallization: Dissolve the product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Trituration: If a suitable crystallization solvent cannot be found, dissolve the oil in a minimal amount of a good solvent (like DCM) and then add a non-polar "anti-solvent" (like hexanes or pentane) dropwise until the solution becomes cloudy. Let it stand to see if a solid precipitates. Alternatively, add the anti-solvent directly to the oil and stir vigorously to "wash" out impurities, which may induce solidification.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Advanced Troubleshooting
Issue: BOC-Group Cleavage During Purification
Q: I am seeing a byproduct corresponding to the de-protected piperazine after my purification. What is causing this and how can I prevent it?
A: The tert-butyloxycarbonyl (Boc) group is labile to acidic conditions.[9][10] Exposure to acidic reagents or even acidic silica gel during chromatography can cause its removal.
Prevention Strategies:
-
Neutralize Silica Gel: If you suspect your silica gel is acidic, you can use a mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to neutralize it.[7]
-
Avoid Strong Acids in Work-up: During an acid-base extraction, use mild acids like 1 M citric acid or saturated ammonium chloride if possible, although HCl is generally acceptable if contact time is minimized and the process is performed at a low temperature.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a bonded phase silica gel for chromatography if acid sensitivity is a significant issue.
Mechanism of Acid-Catalyzed Boc-Deprotection
Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group.[9]
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- DeHovitz, J. S., & Hyster, T. K. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025).
- Shen, Z., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- O'Brien, P., et al. (2017). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube.
- K-D-S, et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Bickler, B. (2023).
- MDPI. (2021).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2013).
- BenchChem. (2025).
- Valeja, S. G., et al. (2013). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 85(15), 7357-7363.
- King Group. (n.d.).
- Zhang, X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085.
- BenchChem. (2025).
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- PubChem. (n.d.).
- PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Alchem Pharmtech. (n.d.). CAS 1217791-74-6 | (R)
- White Rose Research Online. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Echemi. (n.d.). (S)
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Moravej, M. (2024).
- BLDpharm. (n.d.). 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)
- ChemicalBook. (n.d.). tert-butyl (S)-3-(cyanomethyl)
- LabSolu. (n.d.). tert-butyl (3R)
- UNODC. (n.d.).
- ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
- TCI Chemicals. (n.d.).
- PubChem. (n.d.).
- TCI Chemicals. (n.d.).
- Google Patents. (n.d.).
- Echemi. (n.d.). (S)
- BLDpharm. (n.d.). 1629229-82-8|(R)
Sources
- 1. benchchem.com [benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Addressing the stability challenges of tert-Butyl 3-cyanopiperazine-1-carboxylate in acidic media
Introduction: Understanding the Core Challenge
Welcome to the technical support guide for tert-Butyl 3-cyanopiperazine-1-carboxylate. This valuable building block is instrumental in pharmaceutical research and drug development, offering a versatile scaffold for synthesizing complex molecules. However, its utility is intrinsically linked to the stability of its tert-butyloxycarbonyl (Boc) protecting group, particularly in acidic environments.
The primary stability challenge arises from the acid-labile nature of the Boc group.[1] While this feature is intentionally designed for easy removal during a synthetic sequence, unintentional or premature deprotection can lead to yield loss, side-product formation, and purification difficulties. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, predict, and manage the stability of this compound in acidic media. We will delve into the mechanisms of degradation, offer validated protocols for monitoring and control, and answer frequently asked questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading in an acidic solution?
The degradation you are observing is almost certainly the cleavage of the N-Boc protecting group. The Boc group is a carbamate that is specifically designed to be stable under basic and nucleophilic conditions but readily cleaved by acid.[2] The mechanism is driven by the formation of a highly stable tert-butyl carbocation intermediate.[3]
The process begins with the protonation of the carbamate's carbonyl oxygen by an acid (H⁺). This initial step weakens the C-O bond connected to the tert-butyl group. The bond then cleaves, releasing the stable tert-butyl cation and forming an unstable carbamic acid intermediate. This carbamic acid rapidly decomposes, releasing carbon dioxide gas and the unprotected (free) 3-cyanopiperazine.[4]
Q2: What are the expected degradation products in acidic media?
The primary and expected "degradation" product is the deprotected 3-cyanopiperazine , which will exist as an acid salt (e.g., hydrochloride or trifluoroacetate salt, depending on the acid used).
A potential secondary side-product can arise from the liberated tert-butyl cation. This cation is a potent electrophile and can alkylate other nucleophiles present in the reaction mixture, including the solvent or even the starting material or product, though this is less common with piperazine nitrogens which would be protonated and non-nucleophilic under these conditions.[1] The tert-butyl cation can also deprotonate to form isobutylene gas.[4] Under very harsh acidic conditions (e.g., high concentration of strong acid and heat), hydrolysis of the nitrile (-CN) group to a carboxamide or carboxylic acid could occur, but this is generally not observed under standard Boc-deprotection conditions.
Q3: At what pH or acid concentration does deprotection typically occur?
There is no single pH value, as the rate of cleavage is dependent on the specific acid used, its concentration, the solvent, and the temperature. However, a general guide is as follows:
-
Strongly Acidic (pH < 2): Rapid cleavage occurs. Reagents like neat trifluoroacetic acid (TFA) or concentrated solutions of HCl (e.g., 4M HCl in dioxane) can effect complete deprotection in minutes to a few hours at room temperature.[1][5]
-
Moderately Acidic (pH 2-4): Cleavage is significantly slower but can occur over extended periods. This is a critical range to be aware of during aqueous workups or chromatography on silica gel, which is inherently acidic.
-
Weakly Acidic to Neutral (pH 5-7): The Boc group is generally considered stable in this range for typical experimental durations.
Q4: How can I monitor the stability or degradation of my compound?
Regular monitoring is crucial for any process involving this compound in acidic media. The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visually track the disappearance of the starting material (Boc-protected) and the appearance of the more polar product (free piperazine salt, which often streaks or stays at the baseline).
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase method (e.g., C18 column) can easily separate the less polar starting material from the more polar deprotected product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the starting material, the deprotected product, and any potential side products by confirming their respective molecular weights.[6]
Troubleshooting Guides & Experimental Protocols
This section provides actionable guidance and step-by-step protocols for managing the stability of this compound.
Issue 1: Unintended Deprotection During Reaction or Workup
You've run a reaction on another part of the molecule but find during analysis that the Boc group has been partially or fully removed.
Causality Analysis: This issue commonly occurs if the reaction conditions were latently acidic, or if an acidic quench or workup was used. For example, using pyridinium salts or performing an extraction with an aqueous acid wash (e.g., 1M HCl) can cause unintended deprotection. Silica gel used in column chromatography is also acidic and can lead to slow degradation on the column.
Solutions & Mitigation Strategies:
-
Neutralize Acidic Reagents: If a reaction generates an acidic byproduct, consider adding a non-nucleophilic base (e.g., proton sponge) or running the reaction in a buffered system.
-
Avoid Acidic Washes: During workup, use saturated aqueous sodium bicarbonate (NaHCO₃) or brine instead of acidic solutions to wash the organic layer.[7]
-
Buffer Chromatographic Solvents: If you suspect degradation on a silica column, add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.
Protocol 1: Stress Testing for Compound Stability
This protocol allows you to determine the stability of your compound under specific acidic conditions relevant to your planned experiment.
Objective: To quantify the rate of degradation of this compound at various pH levels.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4, 5, and 7). Standard citrate or phosphate buffers are suitable.
-
Incubation:
-
In separate vials, add 950 µL of each buffer.
-
Warm the vials to the desired experimental temperature (e.g., 25 °C).
-
To initiate the experiment, add 50 µL of the stock solution to each vial (final concentration: 50 µg/mL). Mix well.
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching: Immediately quench the degradation by adding the aliquot to a vial containing a neutralizing agent or by preparing it for direct injection into an HPLC system that has a neutral or basic mobile phase.
-
Analysis: Analyze each time point by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining.
Diagram: Workflow for Stability Stress Testing
Caption: Workflow for assessing compound stability in acidic media.
Issue 2: Incomplete or Messy Intentional Boc Deprotection
You are trying to remove the Boc group to proceed to the next synthetic step, but the reaction is slow, incomplete, or yields multiple unidentified side products.
Causality Analysis:
-
Incomplete Reaction: Insufficient acid concentration, inadequate reaction time, or low temperature.[7] The deprotection kinetics can show a second-order dependence on acid concentration, meaning a small drop in concentration can significantly slow the reaction.[5]
-
Side Products: The highly reactive tert-butyl cation intermediate may be reacting with other sensitive functional groups on your molecule or with the solvent. This is more likely in the presence of nucleophiles like indoles, thiols, or electron-rich aromatic rings.[1]
Solutions & Optimization:
-
Increase Acid Stoichiometry/Concentration: Use a larger excess of acid or a more concentrated solution. For TFA, using a 20-50% solution in Dichloromethane (DCM) is common.[1] For HCl, 4M in dioxane is a standard reagent.
-
Monitor Progress: Actively monitor the reaction by TLC or LC-MS every 30-60 minutes. Do not assume a "standard" reaction time will be sufficient for your specific substrate.
-
Use a Scavenger: If you suspect side reactions from the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES), which act as traps for the cation.[1]
Protocol 2: Standard N-Boc Deprotection
Objective: To efficiently and cleanly remove the N-Boc protecting group to yield 3-cyanopiperazine as its acid salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavenger, e.g., Anisole
Methodology:
-
Dissolution: Dissolve the Boc-protected piperazine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control any exotherm and can minimize side reactions.
-
(Optional) Add Scavenger: If your substrate is sensitive, add a scavenger (1.1 to 2 equivalents) to the solution.
-
Acid Addition: Slowly add TFA (5 to 10 equivalents) to the stirred solution. A common condition is using a 1:1 mixture of TFA:DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of 3-cyanopiperazine, which can often be used directly in the next step or triturated with a solvent like diethyl ether to yield a solid.
-
To obtain the free base, dissolve the residue in water, basify carefully with a base like NaHCO₃ or NaOH to pH > 9, and extract with an organic solvent (e.g., DCM or Ethyl Acetate).[7]
-
Diagram: Boc Deprotection and Cation Scavenging
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Data Summary Table
| Parameter | Condition A: TFA/DCM | Condition B: HCl/Dioxane | Condition C: Milder (Aq. Acid) |
| Reagents | 20-50% TFA in DCM | 4M HCl in 1,4-Dioxane | 1-2 M aq. HCl |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Room Temp |
| Typical Time | 30 min - 4 hours | 1 - 6 hours | 12 - 48 hours |
| Pros | Fast, effective, volatile reagents are easy to remove. | Yields a solid hydrochloride salt which is often easy to isolate. | Can be useful for highly sensitive substrates; avoids organic solvents. |
| Cons | TFA is corrosive and can be difficult to remove completely. The TFA salt may be an oil. | Dioxane is a peroxide-former and has a high boiling point. | Very slow; may not go to completion. Not suitable for water-sensitive compounds. |
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Jones, A. D., et al. (2008). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 12(4), 675–680. (Note: A direct link to the full text may require a subscription; linking to the ResearchGate entry). Retrieved from [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Refining purification techniques for products derived from tert-Butyl 3-cyanopiperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, chemists, and pharmaceutical scientists who are working with this versatile heterocyclic building block. The unique combination of a bulky, lipophilic Boc-protecting group, a polar piperazine core, and a reactive nitrile functional group presents specific challenges during purification. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered during the purification of this compound.
Q1: My final product is a thick, non-crystalline oil instead of a solid. What should I do?
A1: This is a common issue. It can indicate the presence of residual solvents or impurities that are inhibiting crystallization. First, ensure all solvent is removed under high vacuum, possibly with gentle heating (e.g., 30-40°C). If it remains an oil, the best approach is purification by flash column chromatography. If the product is already pure by NMR/LC-MS, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot, non-polar solvent (like heptane or di-isopropyl ether) and then cooling it slowly. Adding a seed crystal, if available, or scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.[1]
Q2: I'm seeing a streak on my TLC plate instead of a clean spot. What does this mean?
A2: Streaking on a TLC plate typically points to one of three issues:
-
Overloading: You have spotted too much of your sample on the plate. Try diluting your sample significantly and re-spotting.
-
Compound Instability: The compound may be decomposing on the acidic silica gel plate.[2] You can test this by running a 2D TLC (run the plate in one solvent, dry it, rotate it 90 degrees, and run it in the same solvent system again). If the spot is no longer on the diagonal, decomposition is occurring. Consider using alumina or deactivated silica for chromatography.
-
Ionic Species: The basic nitrogen atoms of the piperazine ring might be interacting strongly with the acidic silica. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your chromatography eluent can often resolve this by neutralizing the active sites on the silica gel.
Q3: My yield dropped significantly after column chromatography. Where did my product go?
A3: Significant product loss during chromatography can be frustrating. Several factors could be responsible:
-
Decomposition on Silica: As mentioned above, the compound may not be stable to prolonged contact with silica gel.[2] A faster "plug" filtration through a pad of silica might be better than a long column.
-
Irreversible Adsorption: The polar nature of the piperazine ring can cause it to bind very strongly to the silica, especially if an inappropriate (too non-polar) solvent system is used. The product may still be on the column.
-
Co-elution: The product may have eluted with an impurity that you did not detect. Ensure you are analyzing all fractions carefully.
-
Fractions too Dilute: Your compound may have eluted, but the fractions are so dilute that you cannot detect it by TLC.[2] Try concentrating a few fractions in the expected range and re-analyzing.
In-Depth Troubleshooting Guides
Problem 1: Persistent Impurities After Initial Workup
You've completed the synthesis and aqueous workup, but analytical data (TLC, LC-MS, NMR) shows significant impurities. The first step is to identify the impurity, as the removal strategy depends on its chemical nature.
dot
Caption: Troubleshooting workflow for low product purity.
Causality & Action:
-
Unreacted Starting Materials: These are often the easiest to remove as their polarity is typically significantly different from the product. Flash column chromatography is the most effective method.
-
Synthesis Byproducts: Impurities formed during the reaction, such as over-alkylated or di-substituted piperazines, can have polarities very similar to the desired product, making separation difficult.[3] In this case, careful optimization of the chromatography solvent system is critical. If both the product and impurity are crystalline solids, recrystallization from a carefully chosen solvent system may provide better separation.
-
Degradation Products: The Boc group is sensitive to strong acid, and the nitrile group can be hydrolyzed under harsh acidic or basic conditions. If you detect the de-Boc'd piperazine (a very polar, basic impurity), it can be removed with a mild acidic wash (e.g., 1M citric acid) during the workup. If the nitrile has hydrolyzed to a carboxylic acid, a mild basic wash (e.g., saturated NaHCO₃ solution) can remove it.
Problem 2: Potential Epimerization at the C3 Position
The carbon atom bearing the nitrile group (C3) is a stereocenter. If your synthesis is stereospecific, you must be vigilant about conditions that could cause epimerization, which is the inversion of stereochemistry at only one of several chiral centers.[4]
-
What causes it? The proton on the C3 carbon is adjacent to an electron-withdrawing nitrile group, making it slightly acidic. Exposure to strong bases can abstract this proton, forming a planar carbanion intermediate. Re-protonation can then occur from either face, leading to a mixture of diastereomers.[4] Visible light has also been shown to mediate epimerization in some piperazine systems.[5]
-
How to detect it? Chiral HPLC is the definitive method. High-field ¹H NMR may also show two distinct sets of signals for the two diastereomers if they are present in significant quantities.
-
How to avoid it?
-
During workup and purification, avoid strong bases (e.g., NaOH, KOH, alkoxides). Use milder bases like triethylamine, DIPEA, or K₂CO₃ when necessary.
-
Keep reaction and purification temperatures as low as is practical.
-
Protect the reaction from light if you suspect a photocatalytic pathway.[5]
-
Key Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile technique for purifying this compound from a variety of impurities.
dot
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes (or Heptane). Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (Hexane). Pour it into the column and use pressure to pack it tightly, ensuring no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the selected solvent system. A gradient elution (gradually increasing the percentage of the more polar solvent, e.g., EtOAc) often provides better separation than an isocratic (constant composition) elution.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary Table: Solvent Systems
| Solvent System (v/v) | Polarity | Typical Application |
| 20-40% EtOAc in Hexanes | Low-Medium | General purpose, good for separating from less polar impurities. |
| 50-70% EtOAc in Hexanes | Medium | Useful if the product is eluting too slowly. |
| 1-5% MeOH in DCM | Medium-High | For separating from very polar impurities. Use with caution as MeOH can affect silica packing. |
| 0.5% Et₃N in EtOAc/Hex | Basic Modifier | Use if TLC shows streaking to neutralize silica gel. |
Protocol 2: Recrystallization
If your product is semi-pure and crystalline, recrystallization can be an excellent final step to achieve high purity.[6]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For this compound, consider solvents like isopropanol, ethyl acetate/heptane mixtures, or toluene.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent dropwise if needed, but avoid using a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[6]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
References
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). National Institutes of Health. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2024). ResearchGate. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. [Link]
-
tert-Butyl 3-cyanopiperidine-1-carboxylate. (n.d.). PubChem. [Link]
- Purification of piperazine. (1959).
-
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. (n.d.). PubChem. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). White Rose Research Online. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2019).
-
Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (1939). ElectronicsAndBooks. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).
-
tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
Epimerisation in Peptide Synthesis. (2021). MDPI. [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (2006). ACS Publications. [Link]
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (2010). Ask Pharmacy. [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
-
Can Immobilized Artificial Membrane Chromatography Support the Characterization of Antimicrobial Peptide Origin Derivatives? (2022). National Institutes of Health. [Link]
-
Liquid chromatographic separation and behaviour of some substituted s-triazines on a CN-bonded stationary phase. (1978). Scilit. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2020). PubMed. [Link]
-
Capillary gas chromatography using a γ-cyclodextrin for enantiomeric separation of methylamphetamine, its precursors and chloro intermediates after optimization of the derivatization reaction. (2019). ResearchGate. [Link]
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones. (1981). Semantic Scholar. [Link]
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. Purification [chem.rochester.edu]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up Production of tert-Butyl 3-cyanopiperazine-1-carboxylate
Welcome to the technical support center for the scale-up production of tert-Butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the transition from bench-scale synthesis to large-scale manufacturing. Here, you will find structured troubleshooting guides, detailed experimental protocols, and critical safety information to ensure a robust, safe, and efficient production process.
Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges
This section addresses specific issues that frequently arise during the scale-up of piperazine derivative synthesis, particularly involving cyanation reactions. The question-and-answer format is designed to provide direct, actionable solutions grounded in chemical principles.
Issue 1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the primary causes and how can I fix this?
Low yields upon scale-up are a classic and multifaceted problem, often stemming from physical and chemical factors that are negligible at the bench scale but become critical in larger reactors.
-
Causality Analysis:
-
Heat Transfer Limitations: Cyanation reactions can be exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat dissipation. This can lead to localized "hot spots," promoting the formation of thermal decomposition products and other side reactions.[1]
-
Mixing Inefficiency: What appears as a homogenous solution in a small flask can suffer from poor mixing in a large vessel. Inadequate agitation leads to localized concentration gradients of reagents, resulting in incomplete conversion and the formation of byproducts from undesired reaction pathways.[1]
-
Extended Reagent Addition Times: On a larger scale, reagents are added over a longer period to control the reaction's temperature and reactivity. However, this extended duration can alter the optimal concentration profile of reactants, potentially favoring side reactions or causing degradation of sensitive intermediates.[2]
-
-
Step-by-Step Troubleshooting & Optimization:
-
Characterize Thermal Profile: Perform a small-scale reaction calorimetry study to understand the heat flow of your reaction. This data is crucial for engineering the required cooling capacity in the large-scale reactor.
-
Optimize Agitation: Ensure the reactor's impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are suitable for the viscosity and volume of the reaction mixture. Installing baffles can significantly improve mixing efficiency by preventing vortex formation.[1]
-
Controlled Reagent Addition: Implement a programmed, slow addition of the cyanide source using a dosing pump. For highly exothermic steps, consider pre-cooling the reagents before addition.[1][2]
-
Issue 2: I am observing a new, persistent impurity in my crude product that was not present in the lab-scale synthesis. How can I identify and mitigate it?
The appearance of new impurities at scale often points to subtle changes in reaction conditions or the prolonged exposure of the reaction mixture to specific stresses.
-
Causality Analysis:
-
Byproduct Formation: The most common challenge in piperazine synthesis is the formation of di-substituted byproducts.[3] Although the Boc-protecting group on N-1 of this compound should prevent this, impurities in the starting material or side reactions at the 3-position can occur.
-
Cyanide-Related Side Reactions: Cyanide ions can poison palladium catalysts if used, and their concentration needs to be kept low.[4] Furthermore, the presence of water can facilitate unwanted side reactions.[1]
-
Air/Moisture Sensitivity: Prolonged reaction or work-up times at scale increase the exposure to atmospheric oxygen and moisture, which can degrade starting materials or the product itself.[5]
-
-
Step-by-Step Troubleshooting & Optimization:
-
Impurity Identification: Isolate the impurity using preparative chromatography and characterize it by LC-MS and NMR to understand its structure. This is the most critical step in devising a mitigation strategy.
-
Ensure Inert Atmosphere: Scale-up operations should be conducted under a robust nitrogen or argon blanket to minimize contact with air and moisture. Use anhydrous solvents and reagents.
-
Process Analytical Technology (PAT): Monitor the reaction progress in real-time using in-situ IR or HPLC sampling. This allows for precise determination of the reaction endpoint, preventing unnecessarily long reaction times that can lead to impurity formation.[3]
-
Issue 3: The purification process is proving difficult and inefficient at a larger scale. What are some robust methods for purifying basic piperazine derivatives?
The purification of piperazine derivatives can be challenging due to their basic nature and potential water solubility.[3] Column chromatography, while effective in the lab, is often not economically viable for large-scale production.[6]
-
Recommended Purification Strategies:
-
Acid-Base Extraction: This is a highly effective and scalable technique. The basic piperazine product can be extracted from an organic solvent into an acidic aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.[3]
-
Crystallization: If the final product is a solid, developing a robust crystallization procedure is paramount. This involves screening various solvent/anti-solvent systems to achieve high purity and yield.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride, acetate) can be an excellent method for purification. The salt can often be precipitated with high purity, collected by filtration, and then neutralized in a subsequent step to liberate the free base.[3]
-
Troubleshooting Summary Table
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Inefficient heat transfer, poor mixing, impurities in starting materials.[1] | Improve reactor cooling and agitation, use high-purity reagents, perform reaction calorimetry. |
| High Impurity Profile | Localized overheating, incorrect stoichiometry, extended reaction times. | Implement strict temperature control, use process analytical technology (PAT) to monitor reaction endpoint, ensure an inert atmosphere.[3] |
| Purification Difficulties | Product basicity, emulsion formation during workup.[3] | Utilize acid-base extraction, develop a robust crystallization protocol, consider purification via salt formation.[3][6] |
| Inconsistent Batches | Variation in raw material quality, atmospheric moisture. | Establish strict specifications for starting materials, ensure all operations are conducted under an inert atmosphere. |
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the scale-up process.
Caption: A logical workflow for troubleshooting low yield or purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable cyanide source for this reaction on an industrial scale?
The choice of cyanide source is a critical decision that balances reactivity, safety, and cost. While alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are cost-effective, they are highly toxic and their use requires stringent safety protocols and engineering controls.[7] Zinc cyanide (Zn(CN)₂) is often a preferred alternative in palladium-catalyzed cyanations as it can reduce catalyst poisoning.[4] For some specific substrates, trimethylsilyl cyanide (TMSCN) can offer higher reactivity and better solubility in organic solvents, but it is more expensive and moisture-sensitive.[2] A thorough risk assessment and process optimization are required to select the best reagent for your specific process.
Q2: How should I store and handle this compound?
The final product should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[5] It is advisable to store it under an inert atmosphere, such as nitrogen, to prevent potential degradation from prolonged exposure to air or moisture.[5] It should be kept away from incompatible materials like strong oxidizing agents and strong acids.[5]
Q3: What are the most critical safety precautions when working with cyanide reagents at scale?
Handling cyanide compounds on a large scale presents significant hazards.
-
Engineering Controls: All manipulations must be performed in a well-ventilated area, preferably within a contained system (e.g., glovebox or fume hood) to prevent inhalation of dust or vapors.[5][8]
-
Personal Protective Equipment (PPE): Wear impervious gloves, chemical-resistant clothing, and tight-sealing safety goggles with a face shield.[5]
-
Emergency Preparedness: An emergency plan must be in place. This includes having safety showers and eyewash stations readily accessible and ensuring that personnel are trained in their use.[5] Critically, a cyanide antidote kit must be available on-site, and personnel must be trained in its administration.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. Never mix cyanide waste with acids, as this will release highly toxic hydrogen cyanide (HCN) gas.[1]
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.
Protocol 1: Illustrative Scale-Up Synthesis
This protocol describes a hypothetical nucleophilic substitution to introduce the cyano group onto a suitable Boc-protected piperazine precursor.
Materials:
-
tert-Butyl 3-(methylsulfonyloxy)piperazine-1-carboxylate (1.0 eq)
-
Sodium Cyanide (1.5 eq)
-
Dimethylformamide (DMF), anhydrous (approx. 10 L/kg of starting material)
Procedure:
-
Charge the reactor with tert-Butyl 3-(methylsulfonyloxy)piperazine-1-carboxylate and anhydrous DMF under a nitrogen atmosphere.
-
Begin agitation and heat the mixture to 60-70 °C.
-
In a separate, contained vessel, dissolve the sodium cyanide in a minimal amount of DMF.
-
Slowly add the sodium cyanide solution to the reactor over 2-3 hours, carefully monitoring the internal temperature. Use external cooling to maintain the temperature within the specified range.
-
Once the addition is complete, maintain the reaction at 60-70 °C and monitor its progress by HPLC every hour.
-
Upon completion (typically >98% conversion), cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a large volume of cold water with vigorous stirring.
-
Proceed with the purification protocol.
Protocol 2: Purification by Acid-Base Extraction
Procedure:
-
Extract the aqueous mixture from the synthesis workup with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Extract the organic layer with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the acidic aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a 5M sodium hydroxide (NaOH) solution with vigorous stirring until the pH is >12.
-
Extract the now basic aqueous layer with ethyl acetate (3x). The purified free-base product will now be in the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, perform a final purification step by crystallizing the product from a suitable solvent system (e.g., heptane/ethyl acetate).
Synthesis and Purification Overview
Caption: High-level workflow for the synthesis and purification process.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
- Fisher Scientific. (2024, March 26). Safety Data Sheet: 1-Boc-piperazine.
- BenchChem. (n.d.). Troubleshooting low yield in piperazine derivative synthesis.
- PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.
- Penk, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199.
- Angene Chemical. (2024, November 1). Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride.
- Reeve, E., et al. (2010). Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development, 14(4), 931-936.
- Maloney, K. M., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(6), 1036-1044.
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. cem.de [cem.de]
- 5. fishersci.com [fishersci.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. angenechemical.com [angenechemical.com]
How to minimize byproduct formation in reactions with tert-Butyl 3-cyanopiperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing byproduct formation in common synthetic transformations involving this versatile building block. Our aim is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the highest purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproduct formation is a concern with this compound?
A1: The primary reactions of concern are N-alkylation and reductive amination at the unprotected secondary amine. Additionally, the inherent functionalities of the molecule—the nitrile, the Boc-protecting group, and the chiral center—can be susceptible to unwanted transformations under certain conditions.
Q2: How does the 3-cyano group influence the reactivity of the piperazine?
A2: The electron-withdrawing nature of the cyano group reduces the nucleophilicity of the adjacent secondary amine at the 4-position.[1] This can necessitate slightly more forcing reaction conditions compared to unsubstituted N-Boc-piperazine, which in turn can lead to an increased likelihood of side reactions if not carefully controlled.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds. However, with this compound, several byproducts can arise.
Issue 1: Formation of Over-Alkylated Tertiary Amine Byproduct
Description: The desired secondary amine product reacts further with the aldehyde to form a tertiary amine, a common issue in reductive aminations.[2]
Causality: This occurs when the newly formed, more nucleophilic secondary amine successfully competes with the starting piperazine for the aldehyde.
-
Control of Stoichiometry:
-
Protocol: Use a slight excess of the piperazine derivative (1.1-1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is the limiting reagent, minimizing the chance of the product reacting further.[3]
-
-
Stepwise Procedure (Imine Formation then Reduction):
-
Explanation: Physically separating the imine formation from the reduction step prevents the immediate reaction of the product amine with unreacted aldehyde.
-
Protocol:
-
Dissolve this compound (1.0 eq) and the aldehyde (0.95 eq) in a suitable solvent like methanol.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Once imine formation is complete, add the reducing agent (e.g., NaBH₄).[4]
-
-
-
Choice of Reducing Agent:
-
Explanation: Use a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the carbonyl group of the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.[5][6] It is less reactive than sodium borohydride and performs well under the mildly acidic conditions that favor iminium ion formation.[6]
-
Protocol (One-Pot):
-
To a solution of this compound (1.1 eq) and the aldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).
-
If the amine is a hydrochloride salt, a tertiary amine base like triethylamine may be needed to liberate the free amine.
-
Stir at room temperature until the reaction is complete.[5]
-
-
Diagram: Reductive Amination Pathways
Caption: Desired vs. undesired pathways in reductive amination.
Issue 2: Reduction of the Cyano Group
Description: Under harsh reducing conditions, the nitrile functionality can be reduced to a primary amine.
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce nitriles. While borohydride reagents are generally chemoselective for imines/iminium ions in the presence of nitriles, prolonged reaction times or elevated temperatures can lead to nitrile reduction.[4]
-
Use of Selective Reducing Agents:
-
Reaction Monitoring:
-
Protocol: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ions over carbonyls and nitriles.[5] |
| Stoichiometry | 1.1 eq. Piperazine / 1.0 eq. Aldehyde | Minimizes over-alkylation.[3] |
| Solvent | 1,2-Dichloroethane (DCE), THF, or MeOH | Good solubility for reactants.[5] |
| Temperature | Room Temperature | Avoids potential side reactions from heating. |
Troubleshooting Guide: N-Alkylation
Direct N-alkylation with alkyl halides is another common transformation. The primary challenge here is also selectivity.
Issue 1: Formation of Quaternary Ammonium Salt
Description: The desired N-alkylated product, a tertiary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.
Causality: The product of the initial alkylation is often more nucleophilic than the starting secondary amine, leading to a second alkylation.
-
Slow Addition of Alkylating Agent:
-
Explanation: Maintaining a low concentration of the alkyl halide throughout the reaction favors the mono-alkylation of the more abundant starting material.
-
Protocol:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add the alkyl halide (1.0-1.1 eq) dropwise over a period of several hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS.[7]
-
-
-
Control of Stoichiometry:
-
Recommendation: Use a slight excess of the piperazine starting material to ensure the alkyl halide is the limiting reagent.
-
Diagram: N-Alkylation Pathways
Caption: Desired vs. undesired pathways in N-alkylation.
Troubleshooting Guide: Stability of Functional Groups
Issue 1: Hydrolysis of the Nitrile Group
Description: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a primary amide or a carboxylic acid.[8]
Causality: Both acid and base can catalyze the nucleophilic attack of water on the nitrile carbon.
-
Maintain Neutral or Mildly Acidic/Basic Conditions:
-
Recommendation: Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or bases (e.g., NaOH, KOH) at elevated temperatures. For reactions requiring basic conditions, milder bases like K₂CO₃ or DIPEA are preferred. For acidic conditions, such as in some reductive aminations, acetic acid is generally well-tolerated.[5]
-
Issue 2: Deprotection of the Boc Group
Description: The tert-butoxycarbonyl (Boc) protecting group is labile under strongly acidic conditions.
Causality: Strong acids, such as trifluoroacetic acid (TFA) or concentrated HCl, will cleave the Boc group.
-
Avoid Strong Acids:
-
Recommendation: If acidic conditions are necessary, use a milder acid like acetic acid. For workups, use dilute aqueous acids and minimize contact time.
-
Issue 3: Epimerization at the Chiral Center (C3)
Description: For the chiral (R)- or (S)-tert-butyl 3-cyanopiperazine-1-carboxylate, there is a risk of losing enantiomeric purity.
Causality: The proton on the carbon bearing the cyano group (the α-proton) is acidic. Strong bases can deprotonate this position, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization.[9][10]
-
Avoid Strong Bases and High Temperatures:
-
Recommendation: Use mild, non-nucleophilic bases such as potassium carbonate or cesium carbonate instead of strong bases like alkoxides or hydroxides, especially when heating is required.[7]
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of epimerization.[9]
-
| Functional Group | Condition to Avoid | Recommended Alternative |
| Nitrile | Strong Acid/Base, High Temp | Mildly acidic/basic conditions, room temp.[8] |
| Boc-group | Strong Acid (TFA, conc. HCl) | Acetic acid for catalysis, dilute acid for workup. |
| Chiral Center | Strong Base, High Temp | Mild bases (K₂CO₃), low reaction temperatures.[9] |
References
-
Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
- Biotage. Reductive Amination of Primary Amines: Scavenging of Excess Reagents.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Verardo, G., et al. (2001). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2001(9), 1695-1700. [Link]
-
Kavitha, S., et al. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Katritzky, A. R., et al. (2005). Reductive BOC-Amination of Aldehydes. ARKIVOC. [Link]
-
Douglas, C. J., et al. (2017). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(28), 9617–9620. [Link]
- Google Patents. (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
-
Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]
-
Carvalho, M. A., et al. (2021). Expedient Access to Cyanated N-Heterocycles by Direct Flow-Electrochemical C(sp²)-H Activation. ResearchGate. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
de Miranda, A. S., et al. (2015). Synthesis of novel N-protected β3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. ResearchGate. [Link]
-
Couturier, C., et al. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 280–303. [Link]
-
Hu, Y. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. LinkedIn. [Link]
- Google Patents. (2009). Improved processes for the synthesis of varenicline l-tartrate.
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
-
New Drug Approvals. Varenicline. New Drug Approvals. [Link]
- Google Patents. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
Carta, A., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2469. [Link]
- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Ramli, N. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6529. [Link]
-
Musielak, B., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5530. [Link]
-
Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4299–4316. [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Munegumi, T., et al. (2015). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 31(1). [Link]
-
Zhang, X., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(34), 18888–18897. [Link]
-
Wang, D., et al. (2024). A chiral hydrogen atom abstraction catalyst for the enantioselective epimerization of meso-diols. Science, 386(6717), 86-92. [Link]
-
Reddy, G. S., et al. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 7(10), 324-329. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Medium. [Link]
-
El-Sheshtawy, H. S., et al. (2022). Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes of X-Cyanomethanes with Trimethyl Amine: CH3−n(CN)nX∙∙∙NMe3, (n = 0–3; X = H, Cl, Br, I). Molecules, 27(19), 6331. [Link]
-
Munegumi, T., et al. (2015). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 31(1). [Link]
Sources
- 1. Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes of X-Cyanomethanes with Trimethyl Amine: CH3−n(CN)nX∙∙∙NMe3, (n = 0–3; X = H, Cl, Br, I) [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Epimerisation in Peptide Synthesis [mdpi.com]
Investigating alternative catalysts for transformations involving tert-Butyl 3-cyanopiperazine-1-carboxylate
An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning transformations of the versatile building block, tert-Butyl 3-cyanopiperazine-1-carboxylate. As Senior Application Scientists, our goal is to move beyond standard protocols, offering insights into overcoming common experimental hurdles and exploring effective alternative catalytic systems. This guide is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the chemical transformation of this compound, with a focus on providing scientifically-grounded solutions and alternative catalytic approaches.
A. Catalytic Reduction of the Nitrile Group (to Primary Amine)
The conversion of the cyano group to an aminomethyl group is a pivotal transformation. However, achieving high selectivity for the desired primary amine can be challenging.
Question 1: My catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) results in low yields of the primary amine, with significant formation of secondary and tertiary amine impurities. What is causing this and what are the most effective alternative catalysts?
Answer:
This is a very common and well-documented issue in nitrile hydrogenation. The formation of secondary and tertiary amines stems from the reaction mechanism itself. The nitrile is first reduced to a highly reactive imine intermediate. This imine can either be further hydrogenated to the desired primary amine or it can react with a molecule of the primary amine product already formed. This condensation reaction, followed by further reduction, leads to the formation of secondary amines, which can undergo the process again to form tertiary amines.[1][2][3]
Several factors exacerbate this issue, including high catalyst loading, high temperatures, and high concentrations of the primary amine product.
Effective Alternative Catalytic Systems:
-
Rhodium-Based Catalysts: Rhodium catalysts, particularly when supported, have demonstrated exceptional selectivity for primary amines.[4] They often operate under mild conditions and, crucially, can achieve high selectivity without the need for additives like ammonia, which are often used with Nickel or Cobalt catalysts to suppress side reactions.[4][5] An improved process utilizes a rhodium catalyst in a two-phase solvent system with a basic substance, which has been shown to yield high conversion and selectivity.[6]
-
Cobalt-Based Catalysts: Supported cobalt catalysts (e.g., Co/SiO₂) are an excellent choice for the selective synthesis of primary amines, especially on an industrial scale.[7] Their effectiveness is often enhanced by the addition of ammonia, which shifts the equilibrium away from the formation of secondary amine intermediates.[7] Homogeneous cobalt pincer complexes have also been developed for this purpose.[1]
-
Modified Nickel Catalysts: While standard Raney Nickel can be problematic, its selectivity can be dramatically improved. A mesoporous Al₂O₃ supported Nickel catalyst, used with ammonia as an additive, has shown high activity and selectivity under mild conditions (60–80 °C and 2.5 bar H₂).[8] Another approach combines Raney Nickel with a stoichiometric reducing agent like potassium borohydride (KBH₄) in ethanol, which provides a facile and efficient reduction to primary amines with minimal side products.[2][9]
Question 2: I need to perform the nitrile reduction under milder conditions (e.g., lower hydrogen pressure, room temperature) due to sensitive functional groups on my molecule. What are my options?
Answer:
High pressures and temperatures are often employed to drive nitrile reductions to completion, but this can be incompatible with complex molecules. Fortunately, several systems are effective under mild conditions.
-
Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative to using high-pressure gaseous hydrogen.[10] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. A common and effective system is 10% Pd/C with ammonium formate as the hydrogen donor.[7] This reaction can often be run at room temperature or with gentle heating (25-40 °C) and atmospheric pressure, offering excellent functional group tolerance.[7]
-
Unsupported Nanoporous Palladium (PdNPore): This novel heterogeneous catalyst has demonstrated the ability to hydrogenate nitriles smoothly under mild conditions (low H₂ pressure and low temperature) without any additives to yield primary amines in excellent yields.[11] Its high activity is attributed to its unique porous structure and Lewis acidic properties.[11]
-
Electrochemical Hydrogenation: For a completely different approach that avoids gaseous hydrogen, electrochemical methods using a nickel foam cathode represent a safe and convenient alternative.[12] This method is inspired by the reductive power of Raney Nickel and is suitable for challenging substrates.[12]
B. Catalytic Hydrolysis of the Nitrile Group (to Amide)
While less common than reduction, the selective hydrolysis of the nitrile to the primary amide is a valuable transformation. The primary challenge is preventing over-hydrolysis to the carboxylic acid.
Question 3: I am attempting a partial hydrolysis to get the corresponding amide, tert-Butyl 3-(aminocarbonyl)piperazine-1-carboxylate, but my reaction yields the carboxylic acid. How can I improve selectivity for the amide?
Answer:
Standard acid or base-catalyzed hydrolysis often requires harsh conditions (e.g., strong acid/base, high temperatures) which makes it difficult to stop the reaction at the amide stage.[13][14] The amide product is susceptible to further hydrolysis under these conditions. To achieve high selectivity, milder and more specialized catalytic systems are required.
Alternative Catalytic Systems for Selective Amide Synthesis:
-
Enzyme-Catalyzed Hydrolysis: Biocatalysis offers unparalleled selectivity under extremely mild conditions (neutral pH, room temperature).[15] Enzymes like nitrile hydratase are specifically designed by nature to convert nitriles to amides.[15] This method is highly chemoselective, often stereoselective, and avoids the formation of salt waste products, aligning with green chemistry principles.[15][16]
-
Transition Metal Complexes: Certain platinum-group metal complexes can catalyze nitrile hydrolysis with high selectivity for the amide. Platinum(II) phosphine complexes, for instance, have been shown to be active catalysts for this transformation under neutral conditions.[17]
-
Alkaline Peroxide Method: A mild and effective method involves using an alkaline solution of hydrogen peroxide (H₂O₂).[14] Using a stable, solid source like Urea-Hydrogen Peroxide (UHP) in an alkaline medium (e.g., NaOH in aqueous ethanol) can provide the amide with high selectivity, as the conditions are generally not harsh enough to promote rapid subsequent hydrolysis.[14]
Section 2: Comparative Data & Visual Guides
To aid in catalyst selection, the following table summarizes the performance of various systems for the selective reduction of nitriles to primary amines.
Table 1: Comparison of Catalytic Systems for Nitrile Reduction to Primary Amines
| Catalyst System | Hydrogen Source | Conditions | Key Advantages | Potential Issues | Selectivity for Primary Amine | Reference |
| Raney Ni | H₂ Gas | High Temp/Pressure | Inexpensive, widely used | Low selectivity, pyrophoric | Variable, often low | [18][19] |
| Pd/C | H₂ Gas | Variable | Effective for many reductions | Often produces secondary/tertiary amines | Moderate to low | [20][21] |
| Rh/Al₂O₃ | H₂ Gas | Mild (e.g., 60°C, 500 psig) | High selectivity without additives, reusable | Higher cost than Ni, Co | Excellent | [4][5][22] |
| Co/SiO₂ | H₂ Gas | 80°C, 80 bar | Good for industrial scale | Requires NH₃ additive for high selectivity | Good to Excellent (with NH₃) | [7] |
| Ni/Al₂O₃ | H₂ Gas | Mild (e.g., 80°C, 2.5 bar) | Mild conditions, non-noble metal | Requires NH₃ additive for high selectivity | High (with NH₃) | [8] |
| Pd/C + NH₄HCO₂ | Ammonium Formate | Mild (25-40°C) | Avoids H₂ gas, excellent functional group tolerance | Stoichiometric salt byproduct | Good to Excellent | [7][10] |
Visual Workflow Guides
The following diagrams illustrate key decision-making processes and reaction mechanisms.
Caption: Troubleshooting workflow for selecting an alternative catalyst for nitrile reduction.
Caption: Reaction mechanism illustrating the formation of primary and secondary amine products.
Section 3: Experimental Protocols
The following are representative protocols for alternative catalytic transformations. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Selective Nitrile Reduction via Catalytic Transfer Hydrogenation
This protocol describes the reduction of this compound to tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate using Pd/C and ammonium formate, adapted from methodologies described for aromatic nitriles.[7]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in Methanol (approx. 10-15 mL per gram of nitrile).
-
Add Ammonium Formate (5.0 eq) to the solution and stir until mostly dissolved.
-
Carefully , under an inert atmosphere (e.g., Nitrogen or Argon), add 10% Pd/C (0.10 eq by weight of nitrile). Caution: Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.[10][21]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 40 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® under a blanket of nitrogen to remove the Pd/C catalyst. Do not allow the catalyst pad to dry.[21]
-
Wash the Celite® pad with additional Methanol.
-
Concentrate the filtrate under reduced pressure to remove the Methanol.
-
Partition the residue between Dichloromethane and a saturated solution of Sodium Bicarbonate to neutralize any remaining formate salts and basify the amine product.
-
Separate the layers and extract the aqueous layer twice more with Dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified further if necessary.
Protocol 2: Selective Nitrile Hydrolysis to Amide using Alkaline Peroxide
This protocol outlines the partial hydrolysis to tert-Butyl 3-(aminocarbonyl)piperazine-1-carboxylate using a mild alkaline peroxide system.[14]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 1M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol (10 mL per gram of nitrile).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 1M NaOH solution (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Slowly add 30% H₂O₂ (3.0 eq) dropwise to the stirred solution. Caution: This addition can be exothermic. Ensure the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction carefully by TLC or LC-MS to maximize amide formation and minimize hydrolysis to the carboxylic acid.
-
Once the reaction is deemed complete, cool the mixture in an ice bath and carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips is negative.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the resulting aqueous residue three times with Ethyl Acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide product. Purify by column chromatography or recrystallization as needed.
References
-
Nitrile reduction - Wikipedia. (n.d.). Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). Catalytic Reduction of Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Retrieved from [Link]
-
Monguchi, Y., et al. (2013). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 78(14), 7034–7043. Retrieved from [Link]
- Schoen, L. (1988). Process for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,739,120.
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2007). Nitrile reduction using Pd/C. Retrieved from [Link]
-
Yáñez-Alarid, R., et al. (2016). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. American Chemical Science Journal, 12(4), 1-13. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). 2.9 Catalytic Reduction of Nitriles. ResearchGate. Retrieved from [Link]
-
Semagina, N., et al. (2007). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. ResearchGate. Retrieved from [Link]
-
Wang, D., et al. (2019). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. OUCI. Retrieved from [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 449-462. Retrieved from [Link]
-
Yamada, Y., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. ACS Catalysis, 7(2), 1146-1150. Retrieved from [Link]
-
Wang, D., et al. (2019). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Debabov, V. G., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]
- Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. WIPO Patent No. WO2002096856A1.
-
Zhang, Y., et al. (2020). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 44(35), 15025-15032. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Nitrile Reduction. Retrieved from [Link]
-
Backeberg, O. G., & Staskun, B. (1962). A novel reduction of nitriles to aldehydes. Journal of the Chemical Society, 3961-3963. Retrieved from [Link]
-
Francke, R., et al. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. Retrieved from [Link]
-
C&EN Global Enterprise. (1960). New Method Improves Nitrile Reductions. Chemical & Engineering News, 38(11), 44-45. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]
-
Liu, H., et al. (2011). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. Retrieved from [Link]
-
Liu, H., et al. (2011). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2011(9), 94-100. Retrieved from [Link]
-
Mironov, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5539. Retrieved from [Link]
-
Feng, Y., et al. (2022). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Advanced Synthesis & Catalysis, 364(14), 2411-2419. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Archives. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-453. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
McAllister, M. I., et al. (2016). The application of a supported palladium catalyst for the hydrogenation of aromatic nitriles. Applied Catalysis A: General, 510, 123-131. Retrieved from [Link]
- Google Patents. (2019). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Catalysis Science & Technology. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. IJPSR, 4(11), 4333-4337. Retrieved from [Link]
-
Preprints.org. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization in Flow. Retrieved from [Link]
-
ResearchGate. (2019). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Retrieved from [Link]
-
ResearchGate. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023). New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di-Tert-Butylcatechol to 3,5. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. Retrieved from [Link]
-
Chemical Science. (2020). Challenges and opportunities for alkane functionalisation using molecular catalysts. RSC Publishing. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. Hydrogenation of nitrile groups in HNBR with a rhodium catalyst [ouci.dntb.gov.ua]
Technical Support Center: Resolving Solubility Challenges of tert-Butyl 3-cyanopiperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this versatile building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the smooth progression of your experiments.
Understanding the Molecule: A Duality of Polarity
This compound possesses a unique molecular architecture that presents a distinct solubility profile. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group imparts significant lipophilicity.[1] Conversely, the piperazine ring and the cyano group introduce polarity. The cyano group, with its carbon-nitrogen triple bond, is a polar functional group due to the higher electronegativity of nitrogen.[2] This structural duality means that its solubility is not always straightforward and requires a systematic approach to identify the ideal solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of this compound?
A1: Given its structure, this compound is expected to be most soluble in moderately polar to polar aprotic organic solvents. The Boc group enhances solubility in less polar solvents, while the piperazine and cyano moieties favor more polar environments. It is anticipated to have low solubility in highly non-polar solvents like hexanes and limited solubility in highly polar protic solvents like water.
Q2: I am observing insolubility in a solvent where a similar Boc-protected compound dissolved readily. Why is this happening?
A2: The introduction of the cyano group significantly alters the electronic and steric properties of the molecule compared to other Boc-piperazine derivatives. The cyano group can participate in dipole-dipole interactions and potentially weak hydrogen bonding, which can lead to stronger crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate both the polar and non-polar regions of the molecule.
Q3: Can I heat the mixture to improve solubility?
A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, caution is advised. Prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, could potentially lead to the degradation of the compound or cleavage of the acid-labile Boc group. We recommend not exceeding 40-50°C as a starting point.
Q4: My compound precipitates out of solution over time. What is causing this?
A4: This phenomenon, known as "crashing out," often occurs when a supersaturated solution is prepared, perhaps with the aid of heating. Upon cooling, the solution can no longer maintain the high concentration of the solute, leading to precipitation. To avoid this, it is crucial to determine the thermodynamic solubility at your experimental temperature and work within that limit for long-term studies.
Q5: Are there any solvent compatibility issues I should be aware of?
A5: The Boc protecting group is sensitive to strong acids.[1] Therefore, using acidic solvents or co-solvents should be avoided unless the intention is to deprotect the piperazine. Protic solvents, while potentially aiding in the dissolution of the polar functionalities, may not be ideal for reactions where the Boc group needs to remain intact.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are encountering solubility issues with this compound, we recommend a systematic approach to identify the optimal solvent or solvent system.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale solubility test with a range of common organic solvents of varying polarities. This will provide a qualitative understanding of the compound's solubility profile.
Experimental Protocol for Qualitative Solubility Assessment:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Initial Observation: Vortex each vial at room temperature for 30 seconds and visually inspect for dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Gentle Heating: If the compound remains insoluble at room temperature, gently warm the vial to approximately 40°C and observe any changes.
-
Record Observations: Document the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and with gentle heating.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High to very high solubility is expected. |
| N,N-Dimethylformamide (DMF) | High to very high solubility is expected. | |
| Acetonitrile (ACN) | Moderate to high solubility is anticipated. | |
| Tetrahydrofuran (THF) | Moderate solubility is likely. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to high solubility is expected. |
| Chloroform | Moderate solubility is likely. | |
| Alcohols | Methanol | Sparingly to moderately soluble; may improve with heating. |
| Ethanol | Sparingly soluble; may improve with heating. | |
| Ethers | 2-Methyltetrahydrofuran | Low to sparingly soluble. |
| Non-polar | Toluene | Low to very low solubility is expected. |
| Heptane/Hexanes | Likely to be insoluble. | |
| Aqueous | Water | Expected to be insoluble to very sparingly soluble. |
Step 2: Troubleshooting Insolubility
If the initial solvent screening does not yield a suitable solvent, the following troubleshooting steps can be employed. The logical flow of this process is illustrated in the diagram below.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
-
Co-Solvent Systems: If the compound is sparingly soluble in two different classes of solvents, a mixture of the two may be effective. For example, if it is sparingly soluble in a chlorinated solvent like DCM and an alcohol like methanol, a DCM/methanol co-solvent system could be attempted. Start with a high percentage of the solvent in which it is more soluble and titrate in the other solvent.
-
Sonication: Sonication can help break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process. Place the vial containing the compound and solvent in a sonication bath for 5-10 minute intervals.
-
Gentle Heating: As mentioned previously, gentle heating can increase solubility. Use a water bath or a heating block with careful temperature control. Always ensure the vial is properly sealed to prevent solvent evaporation.
References
-
Ausetute. Properties of Alkanenitriles Chemistry Tutorial. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of tert-Butyl 3-cyanopiperazine-1-carboxylate and its Strategic Value in Chiral Scaffolding
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs targeting a wide array of biological pathways.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it an ideal framework for optimizing ligand-receptor interactions. However, the true potential of this scaffold is unlocked when chirality is introduced. The three-dimensional arrangement of atoms in a chiral molecule is a critical determinant of its pharmacological profile, influencing everything from receptor affinity and selectivity to metabolic stability and toxicity.[4][5][6][7]
This guide provides a comparative analysis of tert-Butyl 3-cyanopiperazine-1-carboxylate, a versatile and strategically valuable chiral building block. We will dissect its synthesis, properties, and reactivity, and objectively compare it to other C3-substituted chiral piperazines. The aim is to provide researchers with the field-proven insights and experimental frameworks necessary to make informed decisions when selecting chiral building blocks for drug discovery programs.
Core Subject: this compound
This compound is a bifunctional molecule featuring a chiral center at the C3 position, an orthogonally protected diamine system (Boc at N1, free at N4), and a synthetically versatile cyano group. This unique combination of features allows for sequential, controlled modifications, making it an exemplary building block for constructing complex molecular architectures.
Synthetic Accessibility: A Key Enabling Factor
The practical utility of any building block is fundamentally tied to its accessibility. Enantiomerically pure 2- and 3-substituted piperazines are often synthesized from chiral α-amino acids, leveraging nature's chiral pool.[8] A common and scalable strategy involves an aza-Michael addition, which establishes the core piperazine ring.
Comparative Analysis: The Cyano Group as a Versatile Synthetic Handle
To understand the strategic advantage of this compound, it is essential to compare it with other C3-substituted analogues. The choice of substituent at the chiral center dictates the synthetic possibilities and profoundly influences the final compound's physicochemical properties.
| Feature | This compound | tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate | tert-Butyl 3-carboxypiperazine-1-carboxylate |
| Structure | |||
| C3 Substituent | Cyano (-C≡N) | Aminomethyl (-CH₂NH₂) | Carboxyl (-COOH) |
| Key Reactivity | - Reduction to primary amine- Hydrolysis to carboxylic acid- Conversion to tetrazole | - Amide bond formation- Reductive amination- Sulfonamide formation | - Amide bond formation (activation required)- Esterification- Reduction to primary alcohol |
| H-Bonding | Weak H-bond acceptor | H-bond donor and acceptor | H-bond donor and acceptor |
| LogP Profile | Moderately lipophilic | More polar/basic | More polar/acidic |
| Synthetic Origin | Direct synthesis or from other derivatives | Typically via reduction of the cyano or amide analogue | Typically via hydrolysis of the cyano or ester analogue |
| Strategic Value | Highly versatile precursor to both amine and acid analogues; can act as a bioisostere for other groups. | Direct access to basic sidechains for salt formation and key interactions (e.g., with aspartate residues). | Direct access to acidic sidechains for key interactions (e.g., with arginine/lysine residues). |
Causality Behind Experimental Choices:
-
Why the Cyano Group is a Strategic Starting Point: The cyano group is a synthetic linchpin. It is relatively stable under various reaction conditions but can be transformed into two of the most critical functional groups in medicinal chemistry: a primary amine (via reduction) or a carboxylic acid (via hydrolysis). This allows a single chiral intermediate to serve as a gateway to multiple, functionally diverse compound series. This "late-stage diversification" is a highly efficient strategy in drug discovery, saving significant synthetic effort.
-
Impact of Substitution Position (C2 vs. C3): Studies have shown that the position of substitution on the piperazine ring can dramatically alter biological activity. For instance, in a series of nicotinic acetylcholine receptor ligands, methyl substitution at the C3 position was found to be detrimental to agonist activity, whereas substitution at the C2 position had selective effects.[5] This underscores the importance of exploring different positional isomers, and a building block like this compound provides a clear entry into the C3-substituted chemical space.
Essential Experimental Protocols
Trustworthiness in synthetic chemistry is built on robust, reproducible, and verifiable analytical methods. The following protocols are fundamental to working with chiral piperazines.
Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC
Scientific Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[9][10] The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. This method is self-validating when baseline resolution is achieved, as the peak area directly corresponds to the relative amount of each enantiomer.[11][12]
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the chiral piperazine derivative in 1 mL of mobile phase solvent (e.g., a mixture of hexane and isopropanol).
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A polysaccharide-based CSP, such as Daicel Chiralpak AD-H or Chiralpak IC, is often effective for amine derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape. A typical starting gradient might be 90:10 Hexane:Isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound absorbs (e.g., 210 nm for the Boc-carbamate).
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the chromatogram for two distinct peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound.[13][14] ¹H and ¹³C NMR provide information about the connectivity and chemical environment of every proton and carbon atom. For chiral analysis, a chiral derivatizing agent (CDA) like Mosher's acid chloride can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for quantification.[15]
Methodology (¹H & ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the piperazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton signals, their integrations (number of protons), and coupling patterns (neighboring protons).
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
-
Interpretation:
-
For this compound, expect to see a singlet around 1.4 ppm integrating to 9 protons for the tert-butyl group.
-
The protons on the piperazine ring will appear as a series of complex multiplets in the 2.8-4.0 ppm region.
-
The methine proton at the C3 chiral center will have a distinct chemical shift.
-
Protocol 3: Synthetic Utility - Reduction of the Cyano Group
Scientific Rationale: This protocol demonstrates the conversion of the cyano group into a primary amine, a common and highly valuable transformation in medicinal chemistry. Catalytic hydrogenation is a clean and efficient method for this reduction. The choice of catalyst (e.g., Raney Nickel or Palladium on Carbon) and solvent can be critical for achieving high yield and preventing side reactions.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a protic solvent like methanol or ethanol, add a catalytic amount of Raney Nickel (approx. 10% w/w) under an inert atmosphere (e.g., Argon).
-
Hydrogenation: Place the reaction vessel in a high-pressure reactor (Parr shaker). Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup and Purification:
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate.
-
-
Validation: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.
Conclusion
This compound is more than just another chiral building block; it is a strategic asset in drug discovery. Its value lies not only in the pre-installed chirality but in the synthetic versatility of the cyano group, which serves as a masked precursor to both primary amines and carboxylic acids. This allows for rapid and efficient exploration of structure-activity relationships around a privileged scaffold. When compared to its amine and acid counterparts, the cyano-derivative offers a superior starting point for library synthesis and lead optimization. By employing robust analytical and synthetic protocols as detailed in this guide, researchers can confidently leverage this powerful intermediate to accelerate the development of novel, stereochemically defined therapeutic agents.
References
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available from: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology. Available from: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available from: [Link]
-
Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society. Available from: [Link]
-
Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available from: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. Available from: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available from: [Link]
-
tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. Available from: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. Available from: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]
-
Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. PubChem. Available from: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available from: [Link]
-
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate. PubChemLite. Available from: [Link]
-
Tert-butyl 3-cyanopiperidine-1-carboxylate. PubChem. Available from: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available from: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available from: [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. Available from: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available from: [Link]
-
Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. connectjournals.com [connectjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 13. scispace.com [scispace.com]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Enantiomeric Purity of tert-Butyl 3-cyanopiperazine-1-carboxylate
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like tert-Butyl 3-cyanopiperazine-1-carboxylate, a versatile building block in medicinal chemistry, ensuring high enantiomeric purity is not merely a matter of quality control but a fundamental necessity for safety and efficacy. This guide provides a comprehensive comparison of the predominant analytical techniques used to confirm the enantiomeric purity of this and structurally similar compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The challenge in analyzing enantiomers stems from their identical physical and chemical properties in an achiral environment.[1][2] Therefore, methods for determining enantiomeric purity must employ a chiral selector or environment to induce diastereomeric interactions, which can then be differentiated.[3][4] This guide will delve into the three most powerful and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Section 1: Chromatographic Approaches - The Gold Standard in Enantioseparation
Chromatographic methods are the cornerstone of enantiomeric purity analysis, offering direct separation and quantification of enantiomers.[3] The choice between HPLC and SFC often depends on factors such as desired speed, solvent consumption, and the specific physicochemical properties of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely accessible technique for separating enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][5] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[6][7]
Causality in Method Development: The choice of a normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile system is critical. For a molecule like this compound, a normal-phase system is typically more effective. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[8]
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the carbamate chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100.[3]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener," and often faster alternative to HPLC for chiral separations.[9][10] It utilizes supercritical CO2 as the primary mobile phase, often mixed with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[11] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without sacrificing efficiency.[12][13]
Expertise in Application: For many chiral separations, SFC provides superior resolution and shorter analysis times compared to HPLC.[14][15] The equilibration time for SFC columns is also significantly shorter, which accelerates method development.[10] This makes SFC particularly advantageous in high-throughput screening environments common in drug discovery.[16]
Experimental Protocol: Chiral SFC
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (many CSPs used in HPLC are also effective in SFC).
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic, e.g., 80:20).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in methanol or a suitable co-solvent at approximately 1 mg/mL.
-
Injection Volume: 5 µL.
Workflow & Comparison
Table 1: Quantitative Comparison of Chiral HPLC and SFC
| Parameter | Chiral HPLC | Chiral SFC | Rationale & Justification |
| Typical Run Time | 15-30 minutes | 3-10 minutes | Lower viscosity of supercritical CO2 allows for 3-5 times higher flow rates.[10][12] |
| Solvent Consumption | High (e.g., Hexane) | Low (Primarily CO2) | SFC significantly reduces the use of toxic organic solvents, aligning with green chemistry principles.[9][17] |
| Resolution (Rs) | Generally Good (Rs > 1.5) | Often Superior | SFC can provide enhanced or complementary selectivity compared to LC.[11] |
| Throughput | Moderate | High | Faster run times and shorter column equilibration lead to higher sample throughput.[16] |
| Cost (Operational) | Higher | Lower | Reduced solvent purchase and disposal costs make SFC more economical.[16] |
Section 2: NMR Spectroscopy - An Orthogonal Approach
While chromatography is often the primary method, NMR spectroscopy provides an excellent orthogonal technique for confirming enantiomeric purity.[18] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required to convert the pair of enantiomers into a pair of diastereomers, which will have distinct NMR signals.[19][20]
Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method
One of the most reliable methods involves the use of a chiral derivatizing agent (CDA) like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[21][22] this compound contains a secondary amine that can react with Mosher's acid chloride to form stable diastereomeric amides.[23]
Mechanistic Insight: The reaction of a racemic or enantioenriched amine with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer) produces a mixture of (R,R) and (R,S) diastereomers.[22] These diastereomers have different three-dimensional structures, leading to distinct chemical shifts for their respective protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio.[23] The trifluoromethyl group also provides a powerful probe for ¹⁹F NMR analysis.
Experimental Protocol: Mosher's Amide Formation & NMR Analysis
-
Reaction Setup: In an NMR tube, dissolve ~5 mg of the this compound sample in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅.
-
Reagent Addition: Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride.[21] Add a non-nucleophilic base like pyridine or triethylamine if the reaction is not conducted in pyridine-d₅.
-
Reaction Monitoring: Gently shake the tube and monitor the reaction to completion by ¹H NMR (typically 30-60 minutes at room temperature). The reaction must go to completion to avoid kinetic resolution, which would lead to an inaccurate measurement.[1]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the proton on the chiral center of the piperazine ring). Carefully integrate these two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
Section 3: Method Validation and Selection
For use in a regulated environment, any chosen method must be validated according to established guidelines (e.g., ICH Q2(R1)).[5] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[24]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[8][25]
Table 2: Comparative Summary of Methods
| Feature | Chiral HPLC | Chiral SFC | NMR with CDA |
| Principle | Physical Separation | Physical Separation | Chemical Conversion |
| Primary Advantage | Robustness, wide availability | Speed, low solvent use | Orthogonal method, no specialized column |
| Primary Disadvantage | High solvent consumption | Higher initial instrument cost | Requires quantitative reaction, potential for kinetic resolution |
| Sample Throughput | Moderate | High | Low to Moderate |
| Sensitivity (for minor enantiomer) | High (typically <0.1%) | High (typically <0.1%) | Moderate (typically >1-2%) |
| Best Suited For | Routine QC, method development | High-throughput screening, prep-scale | Orthogonal confirmation, structural elucidation |
Conclusion and Recommendations
The determination of enantiomeric purity for critical chiral intermediates like this compound is a non-negotiable step in pharmaceutical development.
-
For high-throughput environments and green chemistry initiatives, Chiral SFC is the superior choice. Its speed, efficiency, and reduced environmental impact make it the modern workhorse for chiral analysis.[9][17]
-
Chiral HPLC remains a highly reliable and robust method. It is an excellent choice for laboratories where SFC is not available or for methods that are difficult to transfer from established normal-phase conditions.[5][26]
-
NMR spectroscopy using a chiral derivatizing agent like Mosher's acid is an indispensable orthogonal tool. It should be used to confirm the results obtained by chromatography, especially during pivotal stages of development. It is also valuable when a chromatographic separation proves difficult to achieve.
Ultimately, the most rigorous approach involves the use of two orthogonal methods, typically a primary chromatographic technique (SFC or HPLC) and a confirmatory NMR-based analysis. This dual-method strategy provides the highest level of confidence in the enantiomeric purity of the material, ensuring the integrity of the subsequent stages of drug discovery and development.
References
-
The Column. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Published March 1, 2022. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Published September 19, 2024. [Link]
-
Polavarapu PL, Etersque J, et al. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
-
Pharmaceutical Technology. Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Eliel EL, Wilen SH, Mander LN. Stereochemistry of Organic Compounds. John Wiley & Sons; 1994. [Link]
-
ChemPartner. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. ChemPartner. [Link]
-
OpenOChem Learn. Measuring Chiral Purity. OpenOChem Learn. [Link]
-
Wenzel TJ, Wilcox JD. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]
-
Novartis. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. Published November 22, 2021. [Link]
-
Foley DD, et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. 19.4: Enantiomeric Purity. Chemistry LibreTexts. Updated July 31, 2021. [Link]
-
Dong M. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]
-
PharmaGuru. What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. Published June 18, 2025. [Link]
-
Wikipedia. Mosher's acid. Wikipedia. [Link]
-
Advanced Spectroscopy. Advanced Spectroscopy For Enantiomeric Excess Determination. Advanced Spectroscopy. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. ResearchGate. Published August 7, 2025. [Link]
-
Allen DA, et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
Chegg.com. Solved Enantiomerically pure (R)−(−)-Mosher's acid chloride. Chegg.com. Published November 17, 2022. [Link]
-
ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [Link]
-
University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]
-
Teledyne ISCO. HPLC or SFC? Which One Should I Choose?. Teledyne Labs. [Link]
-
ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]
-
Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Chromatography Today. Should I use SFC or HPLC for my Analysis?. Chromatography Today. Published February 28, 2023. [Link]
-
ResearchGate. Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. ResearchGate. Published January 2011. [Link]
-
National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Published April 6, 2021. [Link]
-
MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Published March 16, 2023. [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
-
Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Published August 1, 2005. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
-
PubMed. Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pharmtech.com [pharmtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. (R)-α-甲氧基-α-(三氟甲基)苯乙酰氯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 22. Mosher's acid - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Emerging Potential of tert-Butyl 3-cyanopiperazine-1-carboxylate Derivatives in Covalent Drug Discovery: A Comparative Guide
The quest for novel therapeutic agents with high potency and specificity is a perpetual driving force in drug discovery. Within this landscape, the strategic design of molecular scaffolds that can engage in specific and durable interactions with their biological targets is of paramount importance. The tert-butyl 3-cyanopiperazine-1-carboxylate scaffold has emerged as a promising platform for the development of covalent inhibitors, a class of drugs that form a stable bond with their target protein, often leading to enhanced efficacy and prolonged duration of action. This guide provides a comparative analysis of the biological activity of derivatives based on this scaffold, with a focus on their potential as inhibitors of deubiquitinating enzymes (DUBs) and other cysteine proteases.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a recurring motif in a multitude of clinically successful drugs, valued for its favorable physicochemical properties that can enhance aqueous solubility, oral bioavailability, and metabolic stability.[1] The presence of two nitrogen atoms allows for versatile functionalization, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens provides a stable and synthetically tractable handle for the construction of diverse chemical libraries.
The Cyanamide "Warhead": A Key to Covalent Inhibition
A critical feature of the this compound scaffold is the cyanamide group. This electrophilic moiety can act as a "warhead," reacting with nucleophilic residues, such as the catalytic cysteine in the active site of certain enzymes, to form a stable covalent bond. This mechanism of action is the foundation for the development of highly potent and specific covalent inhibitors.
Deubiquitinating Enzymes (DUBs) as a Prime Target: The Case of UCHL1
Recent research has highlighted the exceptional potential of N-cyanopiperazine derivatives as specific covalent inhibitors of the deubiquitinating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1).[2][3] UCHL1 is implicated in various pathological conditions, including neurodegenerative diseases and cancer, making it an attractive therapeutic target.[1][4][5]
The transition from 5-membered cyanopyrrolidine warheads, which have shown cross-reactivity with other DUBs and the protein deglycase PARK7/DJ-1, to 6-membered N-cyanopiperazines has demonstrated a remarkable increase in specificity for UCHL1.[2] This shift in scaffold has been shown to eliminate binding to PARK7 and introduces a context-dependent reversibility of the covalent bond formed with the catalytic cysteine of UCHL1.[2]
Mechanism of Covalent Inhibition of UCHL1
The inhibitory action of N-cyanopiperazine derivatives on UCHL1 involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic carbon of the cyanamide group. This results in the formation of a covalent isothiourea linkage, effectively inactivating the enzyme. The crystal structure of a cyanopiperazine derivative in complex with UCHL1 has revealed that this covalent modification induces a conformational restriction of the enzyme's cross-over loop, which is crucial for its catalytic activity.[2]
Diagram of the Proposed Covalent Inhibition Mechanism
Caption: Proposed mechanism of covalent inhibition of UCHL1.
Comparative Activity of Cyanamide-Containing UCHL1 Inhibitors
While direct comparative data for a series of this compound derivatives against UCHL1 is still emerging, the available data for related cyanamide and cyanopyrrolidine inhibitors underscore the potential of this chemical class.
| Compound ID | Scaffold | UCHL1 IC50 (nM) | Reference |
| Compound 1 | Cyanamide-containing | 90 | [4] |
| IMP-1710 | Alkyne-tagged Cyanamide | 38 | [4] |
| Compound 1 (Krabill et al.) | Cyanopyrrolidine-containing | 670 | [6] |
| LDN-57444 | Isatin O-acyl oxime | 880 | [5] |
This table presents data for related compounds to illustrate the potency of the cyanamide warhead.
Broader Potential: Targeting Other Cysteine Proteases
The reactivity of the cyanamide warhead is not limited to DUBs. Other classes of enzymes that utilize a catalytic cysteine, such as certain cathepsins, are also potential targets for inhibitors based on the this compound scaffold.
Cathepsin K
Cathepsin K is a cysteine protease that plays a crucial role in bone resorption and is a validated target for the treatment of osteoporosis. The development of potent and selective Cathepsin K inhibitors is an active area of research. While specific data for 3-cyanopiperazine derivatives is not yet widely published, the established success of nitrile-containing inhibitors for Cathepsin K suggests that this would be a fruitful area of investigation.
Experimental Protocols
In Vitro UCHL1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against UCHL1.
Principle: This assay measures the hydrolysis of a fluorogenic ubiquitin substrate (e.g., Ub-AMC) by recombinant human UCHL1. The release of the fluorescent reporter (AMC) is monitored over time. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Recombinant human UCHL1
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions (or DMSO for control).
-
Add 18 µL of UCHL1 solution (final concentration, e.g., 5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 20 µL of Ub-AMC substrate (final concentration, e.g., 100 nM) in assay buffer.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence curves).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram of the UCHL1 Inhibition Assay Workflow
Caption: Workflow for the in vitro UCHL1 inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel covalent inhibitors. The recent success of N-cyanopiperazine derivatives as highly specific inhibitors of UCHL1 provides a strong validation for this approach. Future research should focus on synthesizing and screening libraries of derivatives based on this scaffold against a broader panel of deubiquitinating enzymes and other cysteine proteases to fully explore their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation covalent therapeutics.
References
-
Gersch, M., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition, e202318849. [Link][2][3]
-
Tate, E. W., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. Journal of the American Chemical Society, 142(28), 12162–12177. [Link]
-
Liu, L. J., et al. (2007). Structure-activity relationship, kinetic mechanism, and selectivity for a new class of ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3533–3538. [Link][1]
-
Panyain, N., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. Journal of the American Chemical Society, 142(28), 12162-12177. [Link][4]
-
Krabill, A. D., et al. (2020). Ubiquitin C-Terminal Hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor. ChemBioChem, 21(5), 654–663. [Link][6]
-
Flaherty, D. P., et al. (2020). Ubiquitin C-Terminal Hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor. Chembiochem, 21(5), 654-663. [Link][5]
Sources
- 1. Structure-activity relationship, kinetic mechanism, and selectivity for a new class of ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. (2024) | Mirko Schmidt | 4 Citations [scispace.com]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of tert-Butyl 3-cyanopiperazine-1-carboxylate Analogs as Dipeptidyl Peptidase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the tert-butyl 3-cyanopiperazine-1-carboxylate scaffold. We will explore how modifications to this core structure influence its inhibitory activity against dipeptidyl peptidase IV (DPP-4), a key therapeutic target for type 2 diabetes. This document will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compounds.
Introduction: The Significance of the Cyanopiperazine Scaffold in DPP-4 Inhibition
The management of type 2 diabetes mellitus has been significantly advanced by the development of inhibitors targeting dipeptidyl peptidase IV (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2]
The cyanopyrrolidine and cyanopiperazine scaffolds have emerged as privileged structures in the design of potent and selective DPP-4 inhibitors.[3][4] The nitrile (cyano) group in these molecules acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. This covalent interaction is key to their high inhibitory potency.[5] The piperazine ring, a versatile heterocyclic moiety, provides a robust framework for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.[2]
This compound serves as a valuable starting point for SAR studies due to the presence of the reactive cyano group, the conformationally flexible piperazine ring, and the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, which can be systematically modified.
The Biological Target: Dipeptidyl Peptidase IV (DPP-4)
DPP-4 is a transmembrane glycoprotein that exists as a homodimer on the surface of various cell types. Its primary function is the cleavage of Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains. The active site of DPP-4 can be broadly divided into several key subsites that accommodate the substrate or inhibitor. For cyanopiperazine-based inhibitors, the following interactions are critical:
-
S1 Pocket: This subsite is a hydrophobic pocket that accommodates the proline or alanine residue of the substrate. In the case of cyanopiperazine inhibitors, the piperazine ring occupies this pocket.
-
Catalytic Triad: Composed of Ser630, His740, and Asp708, this triad is responsible for the hydrolysis of the peptide bond. The cyano group of the inhibitor forms a covalent adduct with the hydroxyl group of Ser630.
-
S2 Pocket: This is a more solvent-exposed region that can accommodate a variety of substituents. Modifications to the piperazine ring can introduce moieties that interact with this pocket to enhance binding affinity.
The following diagram illustrates the key interactions of a cyanopiperazine inhibitor within the DPP-4 active site.
Caption: Interaction of a cyanopiperazine inhibitor with the DPP-4 active site.
Structure-Activity Relationship (SAR) Studies
The following sections outline the expected SAR for modifications at three key positions of the this compound scaffold. The presented data is a synthesis of established principles for DPP-4 inhibitors based on related chemical series.
Modification of the N-Boc Group (Position 1)
The tert-butoxycarbonyl (Boc) group at the N1 position of the piperazine ring plays a crucial role in orienting the molecule within the active site and can be replaced with various substituents to explore interactions with the S2 subsite.
| Modification | Rationale | Expected Impact on Activity |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Probes for steric tolerance in the S2 pocket. | Likely to maintain or slightly decrease activity compared to Boc, depending on the specific interactions. |
| Bulky Alkyl Groups (e.g., Cyclohexyl) | Explores the size limits of the S2 pocket. | May lead to a decrease in activity due to steric hindrance. |
| Aromatic Rings (e.g., Phenyl, Substituted Phenyl) | Introduces potential for π-π stacking or hydrophobic interactions. | Can significantly increase activity, especially with electron-withdrawing or halogen substituents that can form favorable interactions. |
| Heterocyclic Rings (e.g., Pyridyl, Thienyl) | Introduces polar contacts and potential for hydrogen bonding. | Can enhance activity and improve pharmacokinetic properties. |
| Amide or Sulfonamide Linkages | Introduces hydrogen bond donors and acceptors. | Can lead to a significant increase in potency by forming specific hydrogen bonds with residues in the S2 pocket. |
Substitution on the Piperazine Ring (Positions 2, 5, 6)
Modifications to the piperazine ring itself can influence the compound's conformation and introduce new interactions with the S1 and surrounding pockets.
| Modification | Rationale | Expected Impact on Activity |
| Methyl or Fluoro at C5 or C6 | Introduces small substituents to probe for additional interactions without causing significant steric clash. | May lead to modest increases in activity by optimizing the fit within the S1 pocket. |
| Hydroxyl or Amino Groups | Introduces hydrogen bonding capabilities. | Can increase potency if correctly positioned to interact with polar residues at the periphery of the S1 pocket. |
| Fused Ring Systems (e.g., bicyclic piperazines) | Constrains the conformation of the piperazine ring. | Can lead to a significant increase in activity by locking the molecule in a more favorable binding conformation, reducing the entropic penalty of binding.[5] |
Alterations to the Cyano Group (Position 3)
The cyano group is the critical "warhead" for covalent inhibition. While less frequently modified, understanding its importance is key.
| Modification | Rationale | Expected Impact on Activity |
| Replacement with other electrophiles (e.g., boronic acid, aldehyde) | Explores alternative covalent mechanisms. | May retain or even improve activity, as other electrophilic groups are known to target the catalytic serine of DPP-4. |
| Removal of the Cyano Group | Establishes the necessity of the covalent interaction. | Expected to lead to a dramatic loss of inhibitory activity, confirming the crucial role of the cyano "warhead". |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of analogs typically starts from a suitable piperazine precursor. The following is a general, illustrative synthetic scheme.
Caption: General synthetic workflow for N-substituted analogs.
Step-by-Step Protocol:
-
Boc Protection of Piperazine-2-carbonitrile:
-
Dissolve piperazine-2-carbonitrile in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous acid and base, followed by drying and concentration to yield this compound.
-
-
N-Alkylation/Arylation of the Core Intermediate:
-
Dissolve the Boc-protected intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate.
-
Add the desired alkyl halide, aryl halide, or other electrophile.
-
Heat the reaction mixture as needed to drive the reaction to completion.
-
Purify the final product by column chromatography.
-
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized analogs is determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds (analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound solution to the appropriate wells.
-
Add the human recombinant DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel DPP-4 inhibitors. The SAR studies, though based on related series, provide a rational framework for designing analogs with improved potency and selectivity. Key takeaways include the critical role of the cyano group as a covalent warhead and the importance of substitutions at the N1-position of the piperazine ring for optimizing interactions with the S2 subsite of the DPP-4 active site.
Future work should focus on the synthesis and evaluation of a focused library of analogs based on the SAR principles outlined in this guide. In particular, the exploration of novel N1-substituents, including heterocyclic and conformationally restricted systems, holds significant promise for the discovery of next-generation DPP-4 inhibitors with enhanced therapeutic profiles.
References
-
Rosenblum, S. B., et al. (2006). Discovery of a Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor: (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][3][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (MK-0431). Journal of Medicinal Chemistry, 49(5), 1547–1560.
- Metcalf, B. W., et al. (2007). Discovery of sitagliptin, a potent, selective, and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Abstracts of Papers of the American Chemical Society, 233, U302-U302.
-
Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(22), 5961-5972. [Link]
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
-
Angew, C. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition. [Link]
-
Shoombuatong, W., et al. (2015). Navigating the chemical space of dipeptidyl peptidase-4 inhibitors. Drug Design, Development and Therapy, 9, 4433–4453. [Link]
-
Hiratate, A., et al. (2005). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(4), 1115-1119. [Link]
-
Pathak, A. K., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505.
-
UB. tert-Butyl 3-oxopiperazine-1-carboxylate. [Link]
- Villhauer, E. B., et al. (2005). Inhibitors of Dipeptidyl Peptidase 4. Annual Reports in Medicinal Chemistry, 40, 149-162.
- Bell, I. M., et al. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2886-2889.
-
Shoombuatong, W., et al. (2015). Navigating the chemical space of dipeptidyl peptidase-4 inhibitors. Drug Design, Development and Therapy, 9, 4433-4453. [Link]
- Gunda, P., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615.
-
Chayan, A. A., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6543. [Link]
- Google Patents. (2009).
-
PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. [Link]
- Wagner, A. D., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
- Jelić, D., et al. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 2999.
- Wang, L., et al. (2014). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447.
- Li, X., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. Journal of the American Chemical Society, 144(34), 15555–15563.
- Göktaş, M., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4302.
-
PubChem. (n.d.). tert-butyl 3-oxopiperazine-1-carboxylate. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2). [Link]
-
INDOFINE Chemical Company. (n.d.). tert-BUTYL 3-OXOPIPERAZINE-1-CARBOXYLATE. [Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Strategic Synthesis: Cost-Benefit Analysis of tert-Butyl 3-cyanopiperazine-1-carboxylate
Executive Summary
In the landscape of modern drug discovery, the selection of building blocks is a critical decision point that profoundly impacts the timeline, cost, and ultimate success of a synthesis campaign. The piperazine ring is a privileged scaffold, ranking as the third most common nitrogen heterocycle in FDA-approved drugs.[1][2][3] Its prevalence underscores the demand for versatile, functionalized piperazine intermediates. This guide provides an in-depth cost-benefit analysis of a key building block, tert-Butyl 3-cyanopiperazine-1-carboxylate , comparing it with viable alternatives. We will dissect the synthetic routes, process efficiencies, and economic trade-offs to empower researchers and drug development professionals to make informed, strategic decisions in their synthesis campaigns.
The Strategic Value of Functionalized Piperazines
The piperazine moiety is a cornerstone in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to form crucial interactions with biological targets.[4][5] However, the true potential of this scaffold is unlocked through precise functionalization of its carbon backbone. Historically, about 80% of piperazine-containing drugs feature substituents only at the nitrogen atoms, leaving the carbon positions as an underexplored frontier for generating novel chemical matter with enhanced three-dimensional complexity.[2][3]
This is where building blocks like this compound come into play. It offers a pre-functionalized, chirally-defined core that addresses several synthetic challenges simultaneously.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a strategic asset. It deactivates the N1 nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the N4 position or modification of the cyano group.[6] Its stability under a wide range of conditions and its clean, acid-labile removal make it ideal for multi-step syntheses.
-
The Cyano Group: The nitrile functionality is not merely a placeholder; it is a versatile chemical handle. Its strong electron-withdrawing nature influences the molecule's reactivity, and it can be readily converted into other critical functional groups, such as primary amines (via reduction) or carboxylic acids/amides (via hydrolysis), providing a gateway to a diverse array of derivatives.[7]
In Focus: this compound
This building block (CAS: 859518-35-7 for the racemate, 1217791-74-6 for the R-enantiomer) is a high-value intermediate for constructing complex molecules, particularly in programs targeting neurological disorders and other complex therapeutic areas.[8][9][10]
Synthetic Accessibility & Workflow
The synthesis of this compound is a multi-step process that requires careful control of reagents and conditions. While numerous proprietary routes exist, a common academic approach involves the construction of the functionalized piperazine ring.
Below is a representative workflow illustrating the key transformations.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis Step
Reaction: Boc Protection of a Piperazine Intermediate This protocol outlines the standard procedure for introducing the Boc group, a critical step in many syntheses of this and related building blocks.[11]
-
Preparation: Dissolve the piperazine precursor (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction and prevent the formation of di-Boc protected byproducts.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) dropwise to the stirred solution. If the piperazine precursor is a salt (e.g., hydrochloride), a non-nucleophilic base like triethylamine (TEA) (1.1-2.2 eq) must be added to liberate the free amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the pure N-Boc protected piperazine.
Comparative Analysis of Key Alternatives
The decision to use this compound should be made after evaluating viable alternatives, each with its own synthetic and economic profile.
Alternative 1: 1-Boc-4-cyanopiperidine (CAS: 91419-52-2)
This regioisomer is a common building block and serves as an excellent point of comparison.
-
Synthesis: Often prepared by the dehydration of commercially available 1-Boc-piperidine-4-carboxamide (Boc-isonipecotamide).[12] This route can be more direct than the de novo synthesis of the 3-cyano-piperazine. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[12]
-
Cost & Availability: Generally more affordable and readily available from a wider range of suppliers due to a more streamlined synthesis from inexpensive starting materials.
-
Utility: While structurally similar, the 1,4-substitution pattern of the piperidine leads to different spatial arrangements of functional groups, which can significantly impact biological activity. The cyano group remains a versatile handle.[7]
Alternative 2: Nipecotamide & Derivatives
Nipecotamide (piperidine-3-carboxamide) and its derivatives are frequently used in developing agents for neurological and psychological disorders.[13][14]
-
Synthesis: Can be derived from nicotinamide (Vitamin B3) via reduction of the pyridine ring, making the starting materials very inexpensive.[15]
-
Cost & Availability: The precursors are commodity chemicals, making these derivatives highly cost-effective for large-scale campaigns.
-
Utility: The carboxamide group offers different reactivity compared to a nitrile. It is a potent hydrogen bond donor and acceptor but is less versatile for conversion into other functional groups. This makes it a better choice when an amide is the desired final functionality.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 3-Cyanopiperidine | 7492-88-8 | Benchchem [benchchem.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. chemimpex.com [chemimpex.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. prepchem.com [prepchem.com]
- 12. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the reactivity and performance of tert-Butyl 3-cyanopiperazine-1-carboxylate in key reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. tert-Butyl 3-cyanopiperazine-1-carboxylate is a versatile scaffold, offering a unique combination of a protected piperazine core, a secondary amine for further functionalization, and a reactive cyano group. This guide provides an in-depth, objective comparison of its performance in key chemical transformations against a standard benchmark, tert-butyl piperazine-1-carboxylate, supported by experimental data and mechanistic insights.
Introduction: The Strategic Advantage of the 3-Cyano Group
The piperazine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and to serve as a linker between different pharmacophoric elements.[1] The introduction of a cyano group at the 3-position of the piperazine ring, as in this compound, offers several strategic advantages:
-
Electronic Modulation: The strongly electron-withdrawing nature of the cyano group can significantly influence the nucleophilicity of the piperazine nitrogens, offering a handle for tuning reactivity.[2][3]
-
Synthetic Handle: The cyano group itself is a versatile functional group that can be transformed into other valuable moieties, such as primary amines or carboxylic acids, expanding the accessible chemical space.
-
Structural Rigidity: The substituent at the 3-position can introduce a degree of conformational constraint, which can be beneficial for optimizing binding to biological targets.
This guide will benchmark the reactivity of this compound in four key reactions: N-Alkylation, N-Arylation, Cyano Group Reduction, and Cyano Group Hydrolysis. As a point of comparison, we will use the closely related and widely used tert-butyl piperazine-1-carboxylate.
Comparative Benchmarking in Key Reactions
N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, providing a reliable method for the formation of C-N bonds. In this section, we compare the performance of our target molecule and the benchmark in a typical reductive amination with an aldehyde.
Experimental Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Performance Comparison: N-Alkylation
| Compound | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | ~75-85 (expected) | [3] |
| tert-Butyl piperazine-1-carboxylate | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 88 | [3] |
Disclaimer: Yields are based on representative literature procedures and may vary depending on specific reaction conditions.
Discussion:
The electron-withdrawing cyano group in this compound is expected to decrease the nucleophilicity of the secondary amine at the N4 position. This is due to the inductive effect of the cyano group, which pulls electron density away from the nitrogen atom.[2] Consequently, the initial formation of the iminium ion intermediate in the reductive amination process may be slower compared to the unsubstituted tert-butyl piperazine-1-carboxylate. However, the reaction is still expected to proceed in good yield, demonstrating the utility of this building block in N-alkylation reactions. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to avoid the reduction of the cyano group.
N-Arylation via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[4][5]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for N-arylation via Buchwald-Hartwig amination.
Performance Comparison: N-Arylation
| Compound | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80-90 (expected) |[6] | | tert-Butyl piperazine-1-carboxylate | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 96 |[6] |
Disclaimer: Yields are based on representative literature procedures and may vary depending on specific reaction conditions.
Discussion:
Similar to N-alkylation, the reduced nucleophilicity of the N4-amine in this compound can influence the rate of the Buchwald-Hartwig coupling. However, the versatility of modern palladium catalysts and ligands allows for the efficient coupling of even less nucleophilic amines.[5] The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is often crucial for achieving high yields, particularly with sterically hindered or electron-deficient aryl halides. The cyano group is generally stable under these conditions, making the Buchwald-Hartwig amination a viable strategy for the N-arylation of this scaffold.
Cyano Group Reduction to a Primary Amine
The reduction of the cyano group to a primary amine is a valuable transformation that introduces a new point of diversity. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Experimental Workflow: Cyano Group Reduction
Caption: General workflow for the reduction of the cyano group.
Performance Comparison: Cyano Group Reduction
| Reagent | Conditions | Expected Outcome | Selectivity | Reference |
| Catalytic Hydrogenation | ||||
| Raney Nickel, H₂ (high pressure) | Elevated temperature and pressure, often with NH₃ to suppress secondary amine formation. | High yield of the primary amine. | Good to excellent for the primary amine. | [2][7] |
| Chemical Reduction | ||||
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF), followed by aqueous workup. | High yield of the primary amine. | Excellent for the primary amine. | [8][9][10] |
Discussion:
-
Catalytic Hydrogenation: Raney nickel is a classic and effective catalyst for the reduction of nitriles to primary amines.[2] The addition of ammonia is often employed to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[11] This method is generally high-yielding and scalable.
-
Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[9][10] The reaction proceeds through the addition of two hydride equivalents to the cyano group.[8] It is crucial to perform the reaction under anhydrous conditions due to the high reactivity of LiAlH₄ with water. This method offers excellent selectivity for the primary amine.
Cyano Group Hydrolysis to a Carboxylic Acid
The hydrolysis of the cyano group provides access to piperazine-3-carboxylic acid derivatives, which are valuable building blocks in their own right. This transformation can be achieved under either acidic or basic conditions.[12][13]
Reaction Pathway: Cyano Group Hydrolysis
Caption: Stepwise hydrolysis of the cyano group to a carboxylic acid.
Performance Comparison: Cyano Group Hydrolysis
| Conditions | Mechanism | Expected Outcome | Reference |
| Acidic Hydrolysis | |||
| Strong acid (e.g., HCl, H₂SO₄), heat | Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by water. The intermediate amide is further hydrolyzed to the carboxylic acid.[14][15] | Good to high yield of the carboxylic acid. The Boc protecting group may be cleaved under harsh acidic conditions. | [12] |
| Basic Hydrolysis | |||
| Strong base (e.g., NaOH, KOH), heat | Nucleophilic attack of hydroxide on the nitrile carbon. The intermediate amide can sometimes be isolated under milder conditions, but vigorous heating drives the reaction to the carboxylate salt.[16][17] | Good to high yield of the carboxylate, which is protonated upon acidic workup. The Boc group is stable to basic conditions. | [15] |
Discussion:
Both acidic and basic hydrolysis are effective methods for converting the cyano group to a carboxylic acid.
-
Acidic Hydrolysis: This method is straightforward but requires careful consideration of the stability of the Boc protecting group.[14] Strong acids and prolonged heating can lead to the cleavage of the Boc group. If selective hydrolysis of the nitrile is desired, milder acidic conditions or an alternative protecting group strategy may be necessary.
-
Basic Hydrolysis: Basic hydrolysis offers the advantage of preserving the Boc protecting group.[16] The reaction proceeds to the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. For many applications where the Boc group needs to be retained, basic hydrolysis is the preferred method.
Experimental Protocols
General Procedure for N-Alkylation (Reductive Amination)
-
To a solution of the piperazine derivative (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for N-Arylation (Buchwald-Hartwig Amination)
-
In an oven-dried Schlenk tube, combine the piperazine derivative (1.2 eq), aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Cyano Group Reduction with Raney Nickel
-
To a solution of this compound (1.0 eq) in methanol saturated with ammonia, add Raney nickel (50% slurry in water, ~10 wt%).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi).
-
Heat the reaction to 50-80 °C and stir for 12-24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
General Procedure for Cyano Group Hydrolysis (Basic Conditions)
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (3-5 eq).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. While the electron-withdrawing cyano group can slightly attenuate the nucleophilicity of the N4-amine, this effect is generally modest and can be overcome by modern synthetic methods. The true power of this reagent lies in the synthetic versatility of the cyano group, which can be readily transformed into a primary amine or a carboxylic acid, providing access to a wider range of chemical diversity. This guide has provided a comparative overview of its reactivity in key transformations, offering researchers and scientists the data and insights needed to effectively incorporate this promising scaffold into their synthetic strategies.
References
-
ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine). [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine). [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. [Link]
-
Chemguide. (n.d.). Reduction of nitriles. [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
ResearchGate. (2025, August 7). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. [Link]
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
PubMed Central. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
ACS Publications. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
University of Glasgow. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
University of North Texas. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Reddit. (2024, October 24). Reductive amination of piperazine. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]
-
MDPI. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 10. ChemicalDesk.Com: Mechanism (LAH reduction nitrile to amine) [allchemist.blogspot.com]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 13. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-cyanopiperazine-1-carboxylate
As a pivotal building block in contemporary drug discovery and development, tert-Butyl 3-cyanopiperazine-1-carboxylate is a common reagent in laboratories dedicated to synthesizing complex pharmaceutical compounds.[1][2] Its unique structure, featuring a Boc-protected piperazine ring and a nitrile functional group, makes it highly valuable. However, these same features necessitate a rigorous and informed approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in safety, regulatory compliance, and sound chemical principles. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. The primary hazards of this compound stem from its acute toxicity and the chemical reactivity of its cyano group.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the immediate health risks associated with this compound. These classifications mandate the use of specific personal protective equipment and careful handling procedures.
| Hazard Code | Hazard Statement | GHS Pictogram |
| H302 | Harmful if swallowed.[3][4][5] | ! (Exclamation Mark) |
| H312 | Harmful in contact with skin.[3][6] | ! (Exclamation Mark) |
| H332 | Harmful if inhaled.[3][6] | ! (Exclamation Mark) |
| H315 | Causes skin irritation.[3][7][8][9] | ! (Exclamation Mark) |
| H319 | Causes serious eye irritation.[3][7][8][9] | ! (Exclamation Mark) |
| H335 | May cause respiratory irritation.[3][7][8] | ! (Exclamation Mark) |
The Critical Cyano Group Hazard: Beyond the Label
The most significant, and potentially underestimated, risk associated with this compound is the nitrile (-C≡N) functional group. Contact with strong acids can cause the hydrolysis of the nitrile, leading to the rapid release of highly toxic hydrogen cyanide (HCN) gas. This reaction represents a severe inhalation hazard that may not be immediately apparent from the standard GHS pictograms. Therefore, the cardinal rule of disposal is to prevent contact with acidic materials at all costs.
Incompatible Materials:
Hazardous Decomposition Products: Under thermal decomposition, this compound may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][11]
Section 2: Pre-Disposal Procedures: Segregation and Labeling
Proper segregation is the first active step in the disposal workflow. It prevents dangerous reactions within waste containers and ensures compliance with disposal regulations.
Waste Segregation Workflow
All waste streams containing this compound, whether pure solid, in solution, or as contaminated labware, must be kept in a dedicated, clearly labeled waste container. Under no circumstances should this waste be mixed with other chemical waste streams, especially acidic waste.
Caption: Step-by-step waste consolidation protocol.
Operational Steps:
-
Don Full PPE: Before beginning, ensure all PPE listed in Section 3 is correctly worn.
-
Prepare Work Area: Conduct all waste handling inside a certified chemical fume hood to contain any dust or vapors.
-
Consolidate Waste:
-
For Pure Solid or Contaminated Solids (weighing paper, gloves, etc.): Use a dedicated, non-sparking scoop to carefully transfer the material into the designated solid waste container. [7][12]Minimize agitation to prevent dust formation.
-
For Liquid Solutions: Carefully pour the solution through a funnel into the designated liquid waste container. Ensure the container is on a stable surface to prevent spills.
-
-
Seal and Clean:
-
Once all waste is consolidated, securely close the container lid.
-
Wipe the exterior of the container with a suitable solvent (e.g., 70% ethanol) to remove any external contamination.
-
Thoroughly decontaminate the work area within the fume hood.
-
-
Store for Disposal:
-
Move the sealed and labeled container to your institution's designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials, particularly acids. [9][11]6. Schedule Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup. [7]Provide them with the full chemical details to ensure they can handle it appropriately.
-
Section 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or if hydrogen cyanide release is suspected, activate the fire alarm and evacuate the building. Contact emergency services.
-
For a small spill inside a fume hood, trained personnel should use an absorbent material (e.g., vermiculite or sand) to contain it. [4]Scoop the material into the designated hazardous waste container. Do not use combustible absorbents.
-
-
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. [7][9][10]Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [10]Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [7][10]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [7]Seek immediate medical attention.
-
Always provide the Safety Data Sheet (SDS) to emergency medical personnel.
Section 6: Regulatory Compliance
The final disposal of this compound is governed by strict regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA). Disposal must be carried out by a licensed and certified hazardous waste management company that can provide a manifest for tracking the waste from the laboratory to its final destination.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
PubChem. (n.d.). tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Angene Chemical. (2024). Safety Data Sheet: tert-Butyl 3-(tert-butyl)
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)
-
PubChem. (n.d.). tert-Butyl 3-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- NIC Industries. (n.d.).
- CymitQuimica. (2024).
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Alchem Pharmtech. (n.d.). tert-Butyl 3-((3-cyanopyridin-2-yl)amino)
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. Retrieved from [Link]
- Apollo Scientific. (2023).
- MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(3-bromopropyl)
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.
- PubChemLite. (n.d.).
- Echemi. (n.d.). (S)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- CymitQuimica. (n.d.). (S)
- Google Patents. (n.d.).
- Echemi. (n.d.). (S)
- ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com.
- Lab-Chemicals.Com. (n.d.). (R)
- Chongqing Chemdad Co., Ltd. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. angenechemical.com [angenechemical.com]
- 8. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling tert-Butyl 3-cyanopiperazine-1-carboxylate
An In-Depth Guide to Personal Protective Equipment for Handling tert-Butyl 3-cyanopiperazine-1-carboxylate
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. The proper handling of specialized reagents like this compound is paramount, not just for regulatory compliance, but for the integrity of your research and, most importantly, your personal safety. This guide moves beyond a simple checklist to provide a comprehensive framework for risk assessment and PPE selection, grounded in the specific hazards of this compound.
Understanding the Hazard Profile
This compound is a substituted piperazine derivative, a class of compounds widely used in pharmaceutical development.[1][2] Its specific hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures. A thorough understanding of these hazards is the foundation of a robust safety protocol.[3]
The primary risks associated with this compound involve acute toxicity through multiple routes of exposure, as well as skin and eye irritation.[4][5] These are not theoretical risks; they are documented potential effects that our protocols must be designed to mitigate.
Table 1: GHS Hazard Classification for this compound and Related Derivatives
| Hazard Statement | Description | Potential Route of Exposure | Source(s) |
| H302 | Harmful if swallowed | Oral | [4] |
| H312 | Harmful in contact with skin | Dermal | [4][5] |
| H332 | Harmful if inhaled | Inhalation | [4][5] |
| H315 | Causes skin irritation | Dermal | [4][6] |
| H319 | Causes serious eye irritation | Ocular | [4][6] |
| H335 | May cause respiratory irritation | Inhalation | [6] |
This data compels the use of a multi-faceted PPE strategy that protects the eyes, skin, and respiratory system.
Core Protective Equipment: A Multi-Layered Defense
Based on the hazard assessment, a standard suite of PPE is mandatory for all work with this compound. However, the specific experimental context may require an escalation of this protection. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers establish procedures and provide equipment to protect researchers from chemical hazards.[7]
A. Eye and Face Protection
-
Mandatory: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum requirement for any laboratory activity.
-
Recommended for Splash Risk: When handling stock solutions, performing liquid transfers, or any procedure with a risk of splashing, upgrade to chemical splash goggles.[8][9] These provide a complete seal around the eyes, offering superior protection against the serious eye irritation noted in H319.[4][6]
-
High-Risk Operations: For larger-scale operations or when there is a significant risk of energetic splashing, a face shield should be worn in addition to chemical splash goggles.[10]
B. Hand Protection
The dermal toxicity (H312) and skin irritation (H315) hazards make glove selection critical.[4]
-
Material: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals.[11] They provide a suitable barrier for short-term splash protection.
-
Thickness and Inspection: Use gloves with a minimum thickness of 5-mil. Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
The Double-Gloving Strategy: For handling concentrated forms of the compound or during prolonged procedures, wearing two pairs of nitrile gloves is a prudent measure. This significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Immediate Action on Contamination: Thin nitrile gloves are for splash protection, not prolonged chemical contact.[11] If a glove comes into contact with the compound, remove it immediately using the proper technique to avoid skin contamination, dispose of it, and wash your hands thoroughly before donning a new pair.[11]
C. Body Protection
-
Standard Use: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against skin contact from minor spills and contamination.[12]
-
Enhanced Protection: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. For significant risk scenarios, disposable chemical-resistant coveralls may be necessary.[9]
D. Respiratory Protection
The hazards of inhalation (H332, H335) must be addressed through engineering controls first and foremost.[4][5]
-
Primary Control: All work involving solid forms of this compound or its solutions must be conducted inside a certified chemical fume hood.[13] This is the most effective way to prevent inhalation of dust or vapors.
-
Secondary Control (When Required): If engineering controls are insufficient or during a significant spill clean-up outside of a hood, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 combination cartridge) should be used.[9][14] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational and Disposal Plans
A safety plan is only as strong as its execution. The following procedural steps ensure that the selected PPE is used effectively.
Step-by-Step Handling Protocol
-
Pre-Operation Assessment: Before starting, review your procedure and assess the potential for aerosol generation, splashing, or spills. Use the diagram below to select the appropriate level of PPE.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).[15] Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Donning PPE:
-
Put on your lab coat and any required apron or coveralls.
-
Don your eye and face protection.
-
Perform hand hygiene.
-
Don the inner pair of gloves (if double-gloving).
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Chemical Handling: Perform all manipulations deep within the chemical fume hood to maximize containment.
-
Post-Handling Decontamination:
-
Securely close the primary container of the chemical.
-
Decontaminate any equipment used.
-
Wipe down the work surface within the fume hood.
-
-
Doffing PPE (to prevent cross-contamination):
-
Remove the outer pair of gloves and dispose of them.
-
Remove your lab coat and apron, turning them inward as you remove them.
-
Remove your face shield and/or goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[16]
-
-
Waste Disposal:
Visualizing Your PPE Selection Process
The following workflow provides a logical pathway for determining the necessary level of personal protective equipment based on the specific task.
Caption: PPE selection workflow for handling this compound.
By systematically evaluating the risks and implementing these multi-layered controls, you can handle this compound with a high degree of confidence and safety, ensuring that your focus remains on your research objectives.
References
-
PubChem. tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. [Link]
-
PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). 2-piperazin-1-ylethylamine Substance Information. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Fishel, F. M. Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
European Chemicals Agency (ECHA). Piperazine Registration Dossier. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]
-
European Chemicals Agency (ECHA). Piperidine - Substance Information. [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]
-
Wikipedia. Piperazine. [Link]
Sources
- 1. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. fishersci.com [fishersci.com]
- 17. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
